2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYOBAYEPXBZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374330 | |
| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727652-02-0 | |
| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure," forming the core of numerous therapeutic agents.[1][2] This document details the strategic two-step synthesis, beginning with the construction of the core heterocyclic system via a modified Tschitschibabin reaction, followed by regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and present relevant characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable molecular scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activity. This fused bicyclic heterocycle is present in a range of clinically approved drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and potent anti-mycobacterial activities.[3][4] The introduction of a carbaldehyde group at the C3 position, as in the target molecule, provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery programs. The 3,4-dimethoxyphenyl substituent is also a common feature in bioactive molecules, often contributing to favorable interactions with biological targets.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the aldehyde functionality.
Caption: Overall synthetic workflow for the target compound.
Synthesis of the Imidazo[1,2-a]pyridine Core
The foundational step is the synthesis of the 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine intermediate. This is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone, a reaction with a long-standing history in heterocyclic chemistry.[5]
Mechanistic Rationale
The reaction proceeds via a sequential SN2 alkylation followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The endocyclic nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(3,4-dimethoxyphenyl)ethanone). This results in the formation of a pyridinium salt intermediate.[4]
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Sources
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and its potential as a scaffold in modern drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure, forming the basis of several clinically approved drugs, and its derivatives are continuously explored for a wide range of therapeutic applications.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this specific molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged fused heterocycle that has garnered immense attention from the scientific community. Its rigid, planar structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. This structural motif is found in several marketed drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][2][3]
The broad spectrum of biological activities associated with this scaffold is remarkable, encompassing anticancer, antitubercular, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling fine-tuning of its pharmacological profile. The title compound, featuring a 2-(3,4-dimethoxyphenyl) group and a 3-carbaldehyde moiety, combines the privileged imidazo[1,2-a]pyridine core with functional groups that are both biologically relevant and synthetically versatile. The 3,4-dimethoxyphenyl substituent is a common feature in many bioactive natural products and synthetic compounds, while the aldehyde group at the C3 position serves as a crucial synthetic handle for further molecular elaboration.
Synthesis and Structural Elucidation
The construction of the 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine core typically proceeds through well-established synthetic methodologies, followed by functionalization at the C3 position.
Core Synthesis: The Groebke-Blackburn-Bienaymé Reaction
A robust and efficient method for constructing the 2-substituted imidazo[1,2-a]pyridine scaffold is the three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[6] Alternatively, the classical condensation of a 2-aminopyridine with an appropriate α-haloketone provides a reliable route.
C3-Formylation: The Vilsmeier-Haack Reaction
Introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is effectively achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality Behind the Method: The imidazo[1,2-a]pyridine ring system is highly activated towards electrophilic attack, particularly at the C3 position, due to the electron-donating nature of the fused imidazole ring. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile, making it ideal for this transformation without requiring harsh conditions that could degrade the heterocyclic core.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-amino-pyridine (1.0 eq) in ethanol, add 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine.
-
Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]
Step 2: Vilsmeier-Haack Formylation
-
In a round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 3-5 hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize carefully with a cold aqueous solution of sodium hydroxide.
-
The precipitated solid is filtered, washed extensively with water, and dried.
-
The crude product is purified by recrystallization from ethanol or by column chromatography to afford the pure this compound.[7]
Synthesis Workflow Diagram
Caption: Synthetic route to the title compound.
Physicochemical and Spectroscopic Profile
The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties, which are crucial for its characterization.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Calculated |
| Molecular Weight | 294.31 g/mol | Calculated |
| Appearance | Likely a pale yellow to white solid | Inferred |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents.[1] | Inferred |
| Melting Point | Not consistently reported, but expected to be >150 °C | Inferred |
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A sharp singlet in the downfield region, typically δ 9.8-10.5 ppm.[1][7] - Imidazo[1,2-a]pyridine Protons: A set of doublets and triplets between δ 7.0-9.5 ppm. - Dimethoxyphenyl Protons: Signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the substituted phenyl ring. - Methoxy Protons (OCH₃): Two sharp singlets around δ 3.8-4.0 ppm, each integrating to 3H.[7] |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A characteristic signal in the highly deshielded region of δ 180-190 ppm.[1][8] - Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-160 ppm. - Methoxy Carbons (OCH₃): Two signals around δ 55-60 ppm.[7] |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 295.10.[7] |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-O Stretch (Methoxy): Absorption bands in the 1250-1000 cm⁻¹ region. |
Chemical Reactivity and Derivatization Potential
The reactivity of the title compound is dominated by two key features: the electrophilic aldehyde group at C3 and the nucleophilic nature of the imidazo[1,2-a]pyridine core itself.
Reactions at the Aldehyde Group
The C3-carbaldehyde is a versatile functional group that serves as an excellent starting point for generating diverse chemical libraries for structure-activity relationship (SAR) studies. Key transformations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield C3-aminomethyl derivatives.
-
Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Transformation to a primary alcohol (C3-hydroxymethyl) using mild reducing agents such as sodium borohydride.
-
Wittig Reaction: Reaction with phosphorus ylides to form C3-alkenyl derivatives.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones by reacting with amines, hydroxylamine, and hydrazine derivatives, respectively.
Reactions Involving the Heterocyclic Core
While the C3 position is functionalized, the imidazo[1,2-a]pyridine ring remains reactive. Recently, C3-alkylation of imidazo[1,2-a]pyridines via a three-component aza-Friedel–Crafts reaction has been demonstrated as a powerful method for derivatization.[9] This highlights that even with the aldehyde present, the core nucleus can participate in further functionalization under specific catalytic conditions.
Reaction Pathway Diagram: Aza-Friedel-Crafts Alkylation
Sources
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- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
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- 8. researchgate.net [researchgate.net]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
A Technical Guide to the Biological Potential of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a key synthetic intermediate and a representative of a class of molecules with significant therapeutic potential. While direct biological data on this specific carbaldehyde is limited, its strategic position as a precursor for a diverse array of derivatives allows for a comprehensive exploration of its biological significance. This document will delve into the synthesis of this core structure and extrapolate its biological activity profile by examining its closely related analogues, with a primary focus on their anticancer and anti-inflammatory properties. We will explore the mechanisms of action, present key structure-activity relationships, and provide detailed experimental insights to empower researchers and drug development professionals in their quest for novel therapeutics.
Introduction: The Prominence of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a nitrogen-bridged heterocyclic system that has garnered substantial interest in pharmaceutical research due to its versatile biological activities.[1] This scaffold is present in several clinically used drugs, highlighting its therapeutic relevance.[2] The structural rigidity and the ability to be functionalized at various positions make the IP core an attractive template for the design of novel bioactive molecules.
The 2-aryl substitution on the imidazo[1,2-a]pyridine ring, particularly with a dimethoxyphenyl group, is a recurring motif in compounds exhibiting potent biological effects. This guide centers on this compound, a molecule that serves as a crucial branching point for the synthesis of a wide range of derivatives with enhanced biological profiles. The aldehyde functional group at the 3-position is a versatile handle for chemical modifications, enabling the exploration of a broad chemical space and the optimization of pharmacological properties.
Synthesis of the Core Scaffold: this compound
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is well-established, and the subsequent introduction of a carbaldehyde group at the 3-position is typically achieved through a Vilsmeier-Haack reaction.[3] This electrophilic substitution reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.
Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of analogous compounds.[3]
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a round-bottom flask, cool dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound as a pure solid.
Biological Activity Profile: Insights from Derivatives
The true potential of this compound lies in its role as a precursor to a multitude of biologically active derivatives. The following sections will explore the anticancer and anti-inflammatory activities of compounds synthesized from this key intermediate.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anticancer activity against a range of cancer cell lines.[4][5] The 2-(3,4-dimethoxyphenyl) moiety is a common feature in many of these potent analogues.
A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives.[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Other reported mechanisms include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, and cell cycle arrest at various checkpoints.[2][9]
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature of the substituents. Modifications at the 3-position, starting from the carbaldehyde, have led to the discovery of potent anticancer agents. For instance, the conversion of the aldehyde to Schiff bases, chalcones, or heterocyclic rings can significantly enhance cytotoxicity.
While specific data for derivatives of this compound is not extensively available in a consolidated form, the following table summarizes the cytotoxic activity of some representative imidazo[1,2-a]pyridine analogues against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine-thiazolidinedione | MCF-7 (Breast) | 14.02 - 22.8 | [10] |
| Imidazo[1,2-a]pyridine-thiazolidinedione | HCT-116 (Colon) | 18.12 - 24.0 | [10] |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | T47D (Breast) | ~0.15 | [11] |
| 3-aminoimidazo[1,2-a]pyridines | Hep-2 (Laryngeal) | 11 | [12] |
| 3-aminoimidazo[1,2-a]pyridines | HepG2 (Liver) | 13 | [12] |
| 3-aminoimidazo[1,2-a]pyridines | MCF-7 (Breast) | 11 | [12] |
| 3-aminoimidazo[1,2-a]pyridines | A375 (Melanoma) | 11 | [12] |
Note: The presented IC₅₀ values are for derivatives of the imidazo[1,2-a]pyridine scaffold and not for the specific title compound. They serve to illustrate the potential of this class of molecules.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents.[13]
A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[14]
Caption: Inhibition of COX enzymes by imidazo[1,2-a]pyridine derivatives.
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is typically evaluated using a battery of in vivo and in vitro assays.
Common In Vivo Models:
-
Carrageenan-induced paw edema: A model of acute inflammation.
-
Cotton pellet-induced granuloma: A model of chronic inflammation.
Common In Vitro Assays:
-
COX inhibition assay: Measures the direct inhibitory effect on COX-1 and COX-2 enzymes.
-
Measurement of pro-inflammatory cytokines: Quantification of cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants.
Future Perspectives and Conclusion
This compound stands as a molecule of significant interest, not for its intrinsic biological activity, but for its role as a versatile platform for the synthesis of a new generation of therapeutic agents. The imidazo[1,2-a]pyridine scaffold, particularly when substituted with a 2-(3,4-dimethoxyphenyl) group, has consistently demonstrated potent anticancer and anti-inflammatory properties.
Future research should focus on the systematic derivatization of the 3-carbaldehyde functionality to explore a wider range of chemical space and to optimize the desired biological activities. The development of derivatives with improved selectivity for specific molecular targets, such as particular PI3K isoforms or COX-2, will be crucial for enhancing therapeutic efficacy and reducing off-target effects.
References
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- 4. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. While direct, extensive research on this particular molecule is emerging, this document synthesizes the vast body of knowledge surrounding the imidazo[1,2-a]pyridine class to propose and technically substantiate its likely biological targets and signaling pathway interactions. This guide will explore potential anticancer and anti-inflammatory activities, detailing the causality behind suggested experimental validations and providing actionable protocols for investigation.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[2] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic) underscore the therapeutic viability of this scaffold.[3][4] The versatility of the imidazo[1,2-a]pyridine ring system allows for structural modifications that can be tailored to interact with a variety of biological targets with high specificity and potency.
This guide focuses on this compound, a molecule that combines the established imidazo[1,2-a]pyridine core with a dimethoxyphenyl group, a feature often associated with interactions with key cellular targets, and a carbaldehyde moiety, which can act as a reactive handle for covalent interactions.
Postulated Mechanisms of Action
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can hypothesize several primary mechanisms of action for this compound. These are primarily centered around anticancer and anti-inflammatory pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented, with various analogues showing potent activity against a range of cancer cell lines.[5][6] The proposed mechanisms often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[7][8]
-
Expert Insight: The 3,4-dimethoxyphenyl substitution on the core structure is of particular interest. This moiety can enhance the binding affinity to the ATP-binding pocket of kinases like PI3K and Akt, potentially through hydrogen bonding and hydrophobic interactions. The carbaldehyde group at the 3-position could further contribute to binding or even form covalent bonds with nearby nucleophilic residues, leading to irreversible inhibition.
A proposed signaling cascade is illustrated below:
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Disruption of microtubule dynamics is a clinically validated anticancer strategy. The imidazo[1,2-a]pyridine scaffold has been shown to be a source of tubulin polymerization inhibitors.[8] These agents bind to tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
Expert Insight: The 2-phenyl group on the imidazo[1,2-a]pyridine core is a common feature in tubulin inhibitors. The 3,4-dimethoxyphenyl moiety in the compound of interest is structurally similar to moieties found in known tubulin inhibitors like combretastatin. This suggests a high probability of interaction with the colchicine-binding site on β-tubulin.
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors.[9] The aldehyde functional group in this compound is a potential "warhead" that can react with nucleophilic residues, such as cysteine, in the active site of target proteins. A prime example is the KRAS G12C mutant, where the cysteine residue is a target for covalent inhibitors.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects.[2][10]
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Some imidazo[4,5-b]pyridine derivatives have shown selective COX-2 inhibitory activity.[11][12]
-
Expert Insight: While the core is slightly different, the general pharmacophore can be adapted. The diaryl substitution pattern is a common feature of selective COX-2 inhibitors (e.g., celecoxib). The 2-(3,4-Dimethoxyphenyl) group can mimic one of the aryl rings, and the imidazo[1,2-a]pyridine core the other, potentially fitting into the COX-2 active site.
The workflow for investigating COX inhibition is outlined below:
Caption: Experimental workflow for assessing COX inhibition.
Experimental Validation Protocols
To validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide robust, reproducible data.
In Vitro Anticancer Activity Assessment
3.1.1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, B16F10 melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
3.1.2. Western Blot Analysis for PI3K/Akt Pathway Modulation
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Anti-inflammatory Activity Assessment
3.2.1. COX Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Protocol:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Assay Reaction: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
PGE2 Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from the described assays, based on the known activities of similar imidazo[1,2-a]pyridine derivatives.
| Assay | Cell Line/Enzyme | Endpoint | Expected IC50 (µM) | Reference Compounds |
| Cell Viability | A549 (Lung Cancer) | IC50 | 2.0 - 20.0 | Doxorubicin |
| Cell Viability | HeLa (Cervical Cancer) | IC50 | 2.0 - 20.0 | Doxorubicin |
| PI3K Inhibition | PI3Kα | IC50 | 0.01 - 1.0 | Wortmannin |
| COX Inhibition | COX-1 | IC50 | > 20 | Celecoxib |
| COX Inhibition | COX-2 | IC50 | 1.0 - 10.0 | Celecoxib |
Conclusion and Future Directions
This compound represents a promising lead compound with the potential for significant anticancer and anti-inflammatory activities. The proposed mechanisms, primarily centered on the inhibition of the PI3K/Akt pathway and COX enzymes, are strongly supported by the extensive body of literature on the imidazo[1,2-a]pyridine scaffold. The presence of the dimethoxyphenyl group and the reactive carbaldehyde moiety may confer enhanced potency and a unique pharmacological profile.
Future research should focus on the detailed experimental validation of these hypotheses, including in vivo efficacy studies in relevant animal models of cancer and inflammation. Furthermore, structure-activity relationship (SAR) studies, exploring modifications of the phenyl ring and the carbaldehyde group, could lead to the development of even more potent and selective therapeutic agents. The potential for covalent targeting by the aldehyde group warrants dedicated investigation, as this could lead to drugs with improved pharmacokinetic and pharmacodynamic properties.
References
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Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
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Marella, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 405-425. [Link]
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Gudipati, R., et al. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2551-2558. [Link]
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Samala, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(42), 26269-26281. [Link]
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Gudipati, R., et al. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. ResearchGate. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active agents.[1][2] These nitrogen-bridged heterocyclic compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of a key derivative, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights, detailing the causality behind experimental choices and ensuring a self-validating analytical workflow.
Introduction and Molecular Structure
This compound is a multi-functionalized molecule featuring the core imidazo[1,2-a]pyridine system. This core is decorated with a dimethoxyphenyl group at the 2-position, which can influence biological target interactions, and a reactive carbaldehyde (aldehyde) group at the 3-position, a critical handle for further synthetic elaboration.[4] The accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).[1]
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the definitive analysis of this compound.
Figure 1: Chemical Structure of this compound.
Synthesis Synopsis
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through well-established condensation reactions. A common and efficient route involves the multi-component reaction of a 2-aminopyridine derivative, an appropriate aldehyde, and an alkyne, often catalyzed by a copper salt.[5] For the title compound, this would involve reacting 2-aminopyridine with 3,4-dimethoxybenzaldehyde and a suitable alkyne precursor to the C3-carbaldehyde. An alternative, classical approach is the reaction of 2-aminopyridine with an α-haloketone, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Rationale for NMR Analysis
For the title compound, ¹H NMR provides a precise count of protons and reveals their electronic environment and neighboring protons through chemical shifts (δ) and spin-spin coupling (J). ¹³C NMR complements this by identifying all unique carbon environments, including quaternary carbons, which are invisible in ¹H NMR. Together, they allow for the complete mapping of the molecule's carbon-hydrogen framework.[7][8]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] Standard pulse programs are used for both one-dimensional spectra. Further two-dimensional experiments like COSY and HSQC can be run to confirm assignments.
Figure 2: General workflow for NMR spectroscopic analysis.
Data Interpretation and Expected Spectra
The following tables summarize the anticipated NMR data. Chemical shifts are predictive and based on analyses of similar structures found in the literature.[6][10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.1 | s | 1H | CHO | Strongly deshielded aldehyde proton. |
| ~9.2 | d | 1H | H-5 | Deshielded proton on the pyridine ring, adjacent to the bridgehead nitrogen. |
| ~7.8-7.9 | m | 2H | H-2', H-6' | Protons on the dimethoxyphenyl ring. |
| ~7.6 | d | 1H | H-8 | Proton on the pyridine ring. |
| ~7.2-7.3 | t | 1H | H-7 | Proton on the pyridine ring. |
| ~6.9-7.0 | m | 2H | H-6, H-5' | Overlapping signals from pyridine and phenyl rings. |
| ~3.95 | s | 3H | OCH₃ | Methoxy protons. |
| ~3.92 | s | 3H | OCH₃ | Methoxy protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~185.0 | CHO | Aldehyde carbonyl carbon, highly downfield.[10] |
| ~150.0 | C-4' | Aromatic carbon attached to methoxy group. |
| ~149.0 | C-3' | Aromatic carbon attached to methoxy group. |
| ~147.0 | C-2 | Imidazole carbon attached to the phenyl ring. |
| ~145.0 | C-8a | Bridgehead carbon of the imidazopyridine core. |
| ~130-140 | C-3, C-7 | Quaternary and methine carbons in the heterocyclic core. |
| ~110-128 | Ar-CH | Aromatic methine carbons from both rings (C-5, C-6, C-8, C-2', C-5', C-6'). |
| ~125.0 | C-1' | Quaternary carbon of the phenyl ring attached to the core. |
| ~56.0 | OCH₃ | Methoxy carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FT-IR Analysis
The key utility of FT-IR is the confirmation of specific functional groups. For the title compound, this includes the aldehyde C=O, aromatic C=C and C=N bonds, and the C-O bonds of the methoxy ethers. The presence and position of these absorption bands provide a diagnostic fingerprint of the molecule's architecture.[12]
Experimental Protocol: FT-IR Sample Preparation and Acquisition
-
Sample Preparation: The analysis is typically performed on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
Sample Scan: The sample spectrum is then recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Data Interpretation and Expected Spectrum
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (OCH₃) |
| ~2820, ~2720 | Weak | C-H Stretch | Aldehyde C-H (Fermi resonance doublet) |
| ~1680-1660 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl[13] |
| ~1630-1580 | Strong-Medium | C=C / C=N Stretch | Imidazopyridine & Phenyl Rings |
| ~1260-1200 | Strong | C-O Stretch | Aryl Ether (Asymmetric) |
| ~1040-1020 | Strong | C-O Stretch | Aryl Ether (Symmetric) |
The strong absorption band around 1670 cm⁻¹ is highly characteristic of the conjugated aldehyde carbonyl group. The presence of this band, along with the aromatic and ether stretches, provides strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Rationale for MS Analysis
The primary goal of MS is to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further validating the molecular formula. Tandem MS (MS/MS) can be used to study fragmentation pathways, which helps confirm the integrity of the core scaffold.[14]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol. A small amount of formic acid may be added to promote protonation.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
Data Interpretation and Expected Spectrum
The molecular formula for this compound is C₁₆H₁₄N₂O₃.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Species | Rationale |
|---|---|---|
| 283.1077 | [M+H]⁺ | Calculated exact mass for [C₁₆H₁₅N₂O₃]⁺ is 283.1077. This is the expected molecular ion peak. |
| 305.0897 | [M+Na]⁺ | Adduct with sodium ions, commonly observed in ESI. |
The observation of the protonated molecular ion at the correct m/z value is the most critical piece of data from this analysis. Characteristic fragmentation in MS/MS would likely involve the loss of the aldehyde group (loss of CHO, 29 Da) or cleavages related to the methoxy groups.[14]
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems.
Rationale for UV-Vis Analysis
The extensively conjugated π-electron system of the imidazo[1,2-a]pyridine core, extended by the phenyl and aldehyde groups, is expected to produce characteristic absorptions in the UV-Vis range. This technique is useful for confirming the presence of this conjugated system and for quantitative analysis using the Beer-Lambert law.[9][15]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Further dilute this stock to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.
Data Interpretation and Expected Spectrum
Table 5: Predicted UV-Visible Absorption Data (in Ethanol)
| λₘₐₓ (nm) | Transition Type | Rationale |
|---|---|---|
| ~250-270 | π → π* | Electronic transitions within the aromatic systems. |
| ~350-380 | π → π* / n → π* | Lower energy transition involving the extended conjugated system including the carbonyl group.[15] |
The spectrum provides a characteristic fingerprint of the molecule's electronic structure. The position of the longest wavelength absorption maximum (λₘₐₓ) is particularly sensitive to the extent of conjugation.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle, creating a self-validating system.
-
MS confirms the molecular weight and formula.
-
FT-IR identifies the key functional groups (aldehyde, ether, aromatic rings).
-
¹H and ¹³C NMR map out the precise C-H framework and confirm the connectivity of all atoms.
-
UV-Vis verifies the presence of the extended conjugated electronic system.
By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and related imidazo[1,2-a]pyridine derivatives, ensuring the scientific integrity required for advanced chemical and pharmacological research.
References
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He, D., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
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ResearchGate (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]
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Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37031-37040. Available at: [Link]
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Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482–1485. Available at: [Link]
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A Technical Guide to the Synthesis and Biological Activity of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that holds a prominent position in medicinal chemistry, often recognized as a "privileged scaffold".[1] Its structural framework is a key component in several commercially successful drugs, including the hypnotic agents Zolpidem and Alpidem, underscoring its therapeutic relevance.[2] The broad and potent biological activities exhibited by its derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—make this core highly attractive for drug discovery programs.[2][3]
This guide focuses specifically on a promising subset of these compounds: those bearing a 2-(3,4-dimethoxyphenyl) substituent and a 3-carbaldehyde group. The dimethoxyphenyl moiety is a known pharmacophore in various active molecules, while the 3-carbaldehyde serves as a versatile synthetic handle for creating diverse chemical libraries. This document provides a comprehensive overview of the synthetic routes to this core intermediate and its subsequent derivatives, details their significant biological activities, and discusses the underlying structure-activity relationships that govern their function.
Synthetic Pathways to the Core Scaffold
The construction of the 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde framework is a multi-step process that begins with the formation of the core heterocyclic system, followed by targeted functionalization at the C3 position.
Primary Synthesis: Cyclocondensation to Form the Bicyclic Core
The most established and reliable method for constructing the 2-arylimidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine with a corresponding α-haloketone.[4][5] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.[5]
To obtain the target 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, the key precursors are 2-aminopyridine and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol 2.1: Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.05 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine.
Key Functionalization: Vilsmeier-Haack Formylation at the C3 Position
The introduction of the carbaldehyde group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction.[6] This reaction is a cornerstone for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8] The imidazo[1,2-a]pyridine ring system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site.
The reaction mechanism involves two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] Second, the electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[8][10]
Sources
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In silico studies of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the In Silico Investigation of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, this compound, and provides a comprehensive framework for its investigation using in silico methodologies. As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a strategic and logical workflow for computational drug discovery, from target identification to lead optimization. The methodologies detailed herein are grounded in established practices and supported by authoritative references to ensure scientific rigor and reproducibility.
Introduction to the Core Scaffold and Target Compound
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic accessibility make it an ideal starting point for the development of novel therapeutic agents.[2] Marketed drugs such as Zolpidem (a sedative) and Alpidem (an anxiolytic) feature this core, highlighting its clinical relevance.[3]
The subject of this guide, this compound, possesses key structural features that suggest significant therapeutic potential. The dimethoxyphenyl group is a common motif in compounds targeting tubulin and other cancer-related proteins, while the carbaldehyde group offers a reactive handle for further chemical modification or can participate in key interactions with a biological target.
This guide will delineate a comprehensive in silico strategy to explore the therapeutic potential of this molecule.
Strategic Workflow for In Silico Analysis
A robust in silico investigation should follow a logical progression from broad, exploratory studies to more focused, high-resolution analyses. The following workflow is designed to maximize the insights gained at each stage.
Caption: A generalized workflow for the in silico evaluation of a lead compound.
Part 1: Target Identification and Prioritization
The initial step in any drug discovery project is to identify the most probable biological targets. For a novel compound, this can be approached through two main avenues:
-
Similarity-Based Approach: Analyze the existing literature for imidazo[1,2-a]pyridine derivatives with known biological activities. This can provide clues to the likely targets of our compound.
-
Reverse Docking: Screen the compound against a large library of protein structures to identify potential binding partners.
Based on the literature, imidazo[1,2-a]pyridine derivatives have shown activity against a range of targets. A summary of these is presented in the table below.
| Therapeutic Area | Potential Protein Targets | Supporting Evidence |
| Anticancer | PI3Kα, Tubulin, Oxidoreductase, EGFR Kinase | Studies have shown imidazo[1,2-a]pyridine derivatives exhibiting potent anticancer activity through inhibition of these key enzymes.[4][5][6][7] |
| Antimicrobial | GyrB, Enoyl Acyl Carrier Protein Reductase (InhA) | Molecular docking and in vitro studies have demonstrated the potential of this scaffold to inhibit bacterial growth by targeting these enzymes.[3][8][9] |
| Anti-inflammatory | COX-1, COX-2 | Certain derivatives have shown inhibitory activity against cyclooxygenase enzymes.[7] |
| Neurological | GABAa Receptors | The scaffold is present in drugs targeting the central nervous system.[10] |
For the purpose of this guide, we will proceed with a hypothetical focus on anticancer applications, specifically targeting Phosphoinositide 3-kinase alpha (PI3Kα) , a well-validated cancer target.[5][11]
Part 2: Ligand and Protein Preparation
The accuracy of any in silico study is highly dependent on the quality of the input structures.
Ligand Preparation Protocol
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).
-
-
Energy Minimization:
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS). This step removes any steric clashes and brings the molecule to a low-energy conformation.
-
-
Tautomer and Ionization State Prediction:
-
At physiological pH (typically 7.4), the molecule may exist in different tautomeric and ionization states. Use a tool like Epik or the pKa predictor in MarvinSketch to determine the most probable state. For our target compound, the neutral form is expected to be dominant.
-
Protein Preparation Protocol
-
PDB Structure Retrieval:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For PI3Kα, a suitable structure would be, for example, PDB ID: 4JPS.
-
-
Structure Cleanup and Preparation:
-
Use a protein preparation wizard (e.g., in Schrödinger's Maestro or BIOVIA Discovery Studio) to:
-
Remove water molecules that are not involved in key interactions.
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation.
-
Part 3: Structure-Based Virtual Screening (Molecular Docking)
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Molecular Docking Protocol
-
Binding Site Definition:
-
Define the binding site (or active site) of the protein. This is typically done by selecting the co-crystallized ligand or by identifying a known catalytic or allosteric pocket.
-
-
Grid Generation:
-
Generate a docking grid that encompasses the defined binding site. The grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking process.
-
-
Ligand Docking:
-
Dock the prepared ligand into the generated grid using a docking program like AutoDock, Glide, or GOLD.
-
It is advisable to use multiple docking algorithms and scoring functions to build confidence in the results.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring docking poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol).
-
Visually inspect the binding poses to ensure that the interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
A hypothetical docking result for our compound in the PI3Kα active site might reveal key interactions with catalytic residues.
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An In-depth Technical Guide to the Crystal Structure of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide delves into the structural elucidation of a key derivative, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comprehensive analysis based on the crystallographic data of closely related analogs. By examining the synthesis, crystallization, and solid-state architecture of similar compounds, we can project the structural characteristics of the title compound, offering valuable insights for researchers engaged in the rational design of novel therapeutics based on this privileged heterocyclic system.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the field of drug discovery.[1] Its rigid structure and ability to be readily functionalized at various positions make it an attractive scaffold for interacting with a wide range of biological targets. Derivatives of this core have demonstrated a remarkable array of biological activities, including anti-inflammatory, antitumor, antiviral, antibacterial, and potent anti-tubercular properties.[2][3][4] The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in modulating its pharmacological profile. The 2-aryl and 3-formyl substituents, as present in the title compound, are of particular interest for their potential to engage in specific receptor-ligand interactions.
The 3,4-dimethoxyphenyl group is a common feature in many biologically active molecules, often contributing to enhanced binding affinity and favorable pharmacokinetic properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for biological screening. A thorough understanding of the three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and the design of next-generation drug candidates.
Synthetic Pathways and Crystallization Strategies
The synthesis of 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes typically follows a well-established synthetic route. The general approach involves the condensation of a 2-aminopyridine with an α-haloketone, followed by formylation at the C3 position.
General Synthetic Protocol
A plausible synthetic route for this compound is outlined below. This protocol is adapted from established procedures for analogous compounds.[3][5]
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine in a suitable solvent such as ethanol or DMF, add an equimolar amount of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
-
The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved through recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation
-
The 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine intermediate is dissolved in an anhydrous solvent, typically DMF.
-
The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with stirring.[3]
-
After the addition is complete, the reaction mixture is heated for several hours.[3]
-
The reaction is then quenched by pouring it into ice-cold water or a basic solution.
-
The precipitated product, this compound, is collected by filtration, washed, and dried.
Caption: Synthetic workflow for this compound.
Crystallization Methodology
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. Based on the crystallization of similar compounds, the following methods are likely to be successful:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is allowed to evaporate slowly at room temperature.[3][5]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and often determined empirically. A solvent system that provides moderate solubility for the compound is generally preferred.
Projected Crystal Structure and Solid-State Characteristics
While the specific crystal structure of this compound has not been reported, we can infer its key structural features by analyzing the crystallographic data of closely related analogs.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for several structurally similar imidazo[1,2-a]pyridine derivatives.
| Compound | 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde[3] | 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[5][6] |
| Formula | C₁₅H₁₁N₃O₄ | C₁₄H₉FN₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.8516 (6) | 8.97833 (9) |
| b (Å) | 12.0710 (6) | 10.13609 (9) |
| c (Å) | 10.2631 (5) | 12.85096 (15) |
| β (°) | 93.200 (2) | 110.3575 (13) |
| V (ų) | 1342.26 (12) | 1096.46 (2) |
| Z | 4 | 4 |
Based on this data, it is highly probable that this compound will also crystallize in a monoclinic system.
Expected Molecular Geometry and Conformation
The imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[3] The dihedral angle between this fused ring system and the 3,4-dimethoxyphenyl ring will be a key conformational feature. In related structures, this angle can vary, influencing the overall molecular packing. For instance, in 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine ring and the methoxyphenyl ring is 33.92 (7)°.[3] A similar non-coplanar arrangement is anticipated for the title compound due to steric hindrance between the ortho hydrogen of the phenyl ring and the imidazo proton.
The two methoxy groups on the phenyl ring are likely to be approximately coplanar with the aromatic ring to maximize resonance stabilization. The carbaldehyde group at the C3 position is also expected to be nearly coplanar with the imidazo[1,2-a]pyridine ring.
Intermolecular Interactions and Crystal Packing
The crystal packing of the title compound will likely be governed by a network of weak intermolecular interactions.
-
C—H···O Hydrogen Bonds: The aldehyde oxygen and the methoxy oxygens are expected to act as hydrogen bond acceptors, forming C—H···O interactions with aromatic and aliphatic C-H donors from neighboring molecules. These interactions are crucial for the cohesion of the crystal structure.[3]
-
π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core and the dimethoxyphenyl substituent may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Key intermolecular interactions expected in the crystal lattice.
Potential Applications in Drug Discovery
The structural insights gained from the crystal structure of this compound and its analogs are invaluable for drug development.
-
Structure-Based Drug Design: A detailed understanding of the three-dimensional structure allows for the rational design of more potent and selective inhibitors for various therapeutic targets. The conformation of the 3,4-dimethoxyphenyl group and the orientation of the carbaldehyde can be optimized for enhanced binding to a specific protein active site.
-
SAR Elucidation: By correlating structural features with biological activity, researchers can establish robust structure-activity relationships. This knowledge guides the synthesis of new derivatives with improved pharmacological profiles.
-
Lead Optimization: The aldehyde functionality provides a convenient point for chemical modification to improve properties such as solubility, metabolic stability, and bioavailability.
The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into clinically used drugs, highlighting its therapeutic potential.[2] Further exploration of derivatives like this compound is a promising avenue for the discovery of novel medicines.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its structural analogs provides a robust framework for understanding its likely solid-state properties. The synthesis is expected to be straightforward, and crystallization can be achieved through standard techniques. The molecule is anticipated to adopt a non-planar conformation with the crystal packing dominated by C—H···O hydrogen bonds and potential π-π stacking interactions. The structural information presented in this guide offers a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o698–o699. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3439. [Link]
-
Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(8), x250553. [Link]
-
Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 1008-1011. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 12(10), 1735–1745. [Link]
-
Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1), e230224227333. [Link]
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- 3. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines Utilizing Novel Catalytic Systems
Introduction: The Enduring Significance of Imidazo[1,2-a]pyridines in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous clinically significant pharmaceutical agents. Its unique structural and electronic properties have rendered it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anxiolytic, hypnotic, anti-ulcer, and cardiotonic effects.[1][2] Notable drugs such as Zolpidem, Alpidem, and Saripidem all feature this remarkable bicyclic system.[1][2] Consequently, the development of efficient, versatile, and sustainable synthetic methodologies to access novel imidazo[1,2-a]pyridine analogues remains a paramount objective for researchers in both academic and industrial settings.
This comprehensive guide delineates cutting-edge catalytic strategies for the synthesis of imidazo[1,2-a]pyridines, moving beyond classical condensation reactions to explore the power of novel transition-metal catalysts, organocatalysts, and photocatalytic systems. As a Senior Application Scientist, the focus of this document is not merely to present protocols, but to provide a deep, mechanistic understanding of these transformations, empowering researchers to make informed decisions in their synthetic endeavors. Each section is designed to be a self-validating system, offering detailed, step-by-step methodologies alongside the scientific rationale that underpins them.
I. Copper-Catalyzed Synthesis: Versatility and Accessibility
Copper catalysis has emerged as a workhorse in the synthesis of imidazo[1,2-a]pyridines due to the low cost, abundance, and unique reactivity of copper salts. These catalysts can facilitate a variety of transformations, including multicomponent reactions and oxidative cyclizations, often under mild and environmentally benign conditions.
A. Copper-Catalyzed Three-Component Domino Reaction
One of the most elegant and atom-economical approaches to imidazo[1,2-a]pyridines is the one-pot, three-component reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne. This method, catalyzed by copper(I) iodide, often in the presence of a co-catalyst, allows for the rapid assembly of complex molecular architectures from simple starting materials.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of CuI and a co-catalyst like NaHSO₄·SiO₂ is crucial. While CuI alone can catalyze the reaction, the acidic solid support significantly enhances the reaction rate and yield.[3] The solid acid likely facilitates the initial imine formation between the 2-aminopyridine and the aldehyde.
-
Solvent: Toluene is a common solvent for this reaction, providing a suitable temperature range for the reaction to proceed efficiently.
-
Reaction Conditions: Refluxing conditions are typically required to drive the reaction to completion.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), copper(I) iodide (5 mol%), and NaHSO₄·SiO₂ (20 mol%).
-
Add toluene (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the solid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Proposed Catalytic Cycle:
Figure 1: Proposed workflow for the copper-catalyzed A³ coupling reaction.
B. Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines
In a greener approach, copper catalysts can mediate the aerobic synthesis of imidazo[1,2-a]pyridines, utilizing air as the terminal oxidant.[4][5] This methodology avoids the need for stoichiometric oxidants, generating water as the only byproduct.
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is an effective catalyst for this transformation.[4]
-
Oxidant: The use of air as the oxidant makes this protocol environmentally friendly and cost-effective.
-
Solvent: Polar aprotic solvents like DMF are often employed to facilitate the reaction.
Experimental Protocol: Copper(II)-Mediated Aerobic Synthesis
-
In a reaction vial, combine the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and Cu(OAc)₂ (10 mol%).
-
Add DMF (3 mL) as the solvent.
-
Stir the reaction mixture vigorously at 120 °C under an air atmosphere (using a balloon filled with air or by leaving the vial open to the air).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure imidazo[1,2-a]pyridine.
Quantitative Data Summary:
| Catalyst System | Starting Materials | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / NaHSO₄·SiO₂ | Aldehyde, 2-Aminopyridine, Alkyne | - | Toluene | Reflux | 70-90 | [3] |
| Cu(OAc)₂ | 2-Aminopyridine, Ketone | Air | DMF | 120 | 65-85 | [4] |
| CuBr | Aminopyridine, Nitroolefin | Air | DMF | 80 | up to 90 | [5][6] |
II. Gold-Catalyzed Synthesis: Mild Conditions and Unique Reactivity
Gold catalysts have gained prominence in organic synthesis due to their ability to activate alkynes and other unsaturated systems under exceptionally mild conditions.[7] This unique reactivity has been harnessed for the synthesis of imidazo[1,2-a]pyridines, offering a powerful alternative to other transition-metal-catalyzed methods.
A. Gold-Catalyzed Redox Synthesis from Pyridine N-Oxides and Alkynes
A notable gold-catalyzed approach involves the reaction of pyridine N-oxides with terminal alkynes.[7][8] This method is atom-economical and proceeds under mild conditions, tolerating a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: A gold(I) complex, such as PicAuCl₂ (picoline gold(I) chloride), is typically employed. The presence of an acid co-catalyst is often necessary.
-
Reactants: The use of pyridine N-oxide as the nitrogen source is a key feature of this reaction.
-
Mechanism: The proposed mechanism involves the gold-catalyzed addition of the pyridine N-oxide to the alkyne, followed by rearrangement to a gold-carbenoid intermediate, which then undergoes cyclization.[7]
Experimental Protocol: Gold-Catalyzed Synthesis from Pyridine N-Oxides
-
To a solution of the terminal alkyne (1.0 mmol) in dichloromethane (5 mL) in a sealed tube, add the pyridine N-oxide (1.2 mmol).
-
Add PicAuCl₂ (2 mol%) and a Brønsted acid (e.g., MsOH, 10 mol%).
-
Seal the tube and heat the reaction mixture at 40 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Proposed Catalytic Cycle:
Figure 2: Proposed catalytic cycle for the gold-catalyzed synthesis.
III. Organocatalysis and Photocatalysis: Metal-Free and Sustainable Approaches
In the quest for more sustainable synthetic methods, organocatalysis and photocatalysis have emerged as powerful tools. These metal-free approaches offer mild reaction conditions and often provide access to unique reactivity patterns.
A. Flavin-Iodine-Coupled Organocatalysis for Aerobic Oxidative C-N Bond Formation
A dual organocatalytic system employing a flavin catalyst and iodine can facilitate the aerobic oxidative synthesis of imidazo[1,2-a]pyridines.[1][9][10] This system enables the formation of C-N bonds under mild, metal-free conditions.
Causality Behind Experimental Choices:
-
Catalyst System: The synergistic action of a flavin catalyst and a catalytic amount of iodine is essential. The flavin likely acts as the primary oxidant, being regenerated by molecular oxygen, while iodine facilitates the initial activation of the ketone.
-
Oxidant: Similar to the copper-catalyzed aerobic oxidation, this method utilizes air as the terminal oxidant.
Experimental Protocol: Flavin-Iodine-Catalyzed Aerobic Synthesis
-
In a reaction vial, dissolve the 2-aminopyridine (1.0 mmol), ketone (1.2 mmol), a flavin catalyst (e.g., 3-methyl-10-dodecylisoalloxazine, 5 mol%), and iodine (10 mol%) in a suitable solvent such as acetonitrile (3 mL).
-
Stir the reaction mixture at 60 °C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Visible-Light Photocatalytic Synthesis via C(sp³)–H Functionalization
Visible-light photocatalysis offers a green and efficient method for the synthesis of imidazo[1,2-a]pyridines through the functionalization of C(sp³)–H bonds.[11] This approach utilizes a photocatalyst to activate stable C-H bonds under mild conditions.
Causality Behind Experimental Choices:
-
Photocatalyst: Organic dyes such as Eosin Y are commonly used as photocatalysts due to their ability to absorb visible light and initiate single-electron transfer processes.[11]
-
Reactants: This method can utilize readily available starting materials like ethylarenes as surrogates for acetophenones.[11]
-
Light Source: A simple and energy-efficient visible light source, such as a compact fluorescent lamp (CFL), is sufficient to drive the reaction.
Experimental Protocol: Photocatalytic Synthesis of Imidazopyridines
-
To a reaction tube, add the ethylarene (1.0 mmol), 2-aminopyridine (1.2 mmol), N-bromosuccinimide (NBS) (1.1 mmol), and Eosin Y (1 mol%).
-
Add a suitable solvent, such as acetonitrile (5 mL).
-
Degas the reaction mixture with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., 23W CFL bulb) at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Logical Workflow Diagram:
Figure 3: Simplified workflow for photocatalytic synthesis.
IV. Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has been significantly advanced by the advent of novel catalytic systems. Copper, gold, organo-, and photocatalysts each offer unique advantages in terms of efficiency, substrate scope, and reaction conditions. The methodologies presented in this guide represent a selection of the most powerful and versatile tools currently available to researchers.
As the field continues to evolve, a greater emphasis on sustainable and green chemistry principles is anticipated.[12][13] The development of reusable heterogeneous catalysts, such as magnetic nanocatalysts, holds great promise for simplifying product purification and reducing waste.[14][15] Furthermore, the exploration of flow chemistry and other enabling technologies will undoubtedly accelerate the discovery and development of new imidazo[1,2-a]pyridine-based therapeutics.
By understanding the underlying principles and practical applications of these novel catalytic methods, researchers are well-equipped to navigate the challenges of modern organic synthesis and contribute to the advancement of medicinal chemistry.
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Okai, H., et al. (2020). Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis. Organic Letters, 22(20), 8002–8006. [Link]
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Chatterjee, A., & Bhattacharya, M. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(8), 9365-9375. [Link]
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Application Notes & Protocols: Evaluating 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Novel PI3K Inhibitor
For: Researchers, scientists, and drug development professionals engaged in oncology and signal transduction.
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a premier target for therapeutic intervention.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for numerous potent and selective PI3K inhibitors.[3][4] This document provides a comprehensive guide for the synthesis, biochemical characterization, and preclinical evaluation of novel compounds based on this scaffold, using the representative molecule 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (hereafter designated IMP-C34 ) as a case study. These protocols are designed to equip researchers with the necessary methodologies to rigorously assess the potential of new chemical entities targeting the PI3K pathway, from initial enzymatic activity to in vivo efficacy.
Introduction: The Rationale for Targeting PI3K with Imidazo[1,2-a]pyridines
The PI3K pathway integrates signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs) to regulate fundamental cellular processes, including proliferation, survival, growth, and metabolism.[5][6] Class I PI3Ks, upon activation, phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This event recruits proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream effectors.[5][7] Hyperactivation of this pathway, often due to activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[8]
The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been successfully exploited to develop inhibitors against various kinase targets, including PI3K.[9][10] Its rigid, planar structure and synthetic tractability allow for systematic modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[4][10] This guide outlines a logical, step-by-step workflow for advancing a novel imidazo[1,2-a]pyridine derivative, IMP-C34, from chemical synthesis to preclinical proof-of-concept.
PI3K/AKT/mTOR Signaling Pathway Overview
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition.
Synthesis and Characterization of IMP-C34
The synthesis of the imidazo[1,2-a]pyridine core is well-documented and can be achieved through various methods, including multicomponent reactions which offer high efficiency and atom economy.[11][12] The following protocol describes a plausible two-step synthesis for IMP-C34.
Protocol 2.1: Synthesis of IMP-C34
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude product.
-
Neutralize the product by dissolving it in water and adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure intermediate.
Step 2: Vilsmeier-Haack Formylation to Yield IMP-C34
-
In a round-bottom flask under an inert atmosphere (N₂), cool a solution of dimethylformamide (DMF, 5.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (from Step 1, 1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench by slowly adding ice-cold water, followed by a saturated solution of sodium bicarbonate until the mixture is alkaline.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound, IMP-C34, by column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2.2: Compound Characterization
-
Structural Verification: Confirm the identity of IMP-C34 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological assays.
Biochemical Assays for Direct PI3K Inhibition
The first critical step in inhibitor validation is to confirm direct engagement and inhibition of the target enzyme. Luminescence-based kinase assays, which measure ATP consumption, are robust, sensitive, and amenable to high-throughput screening.[14]
Protocol 3.1: In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in the kinase reaction, which correlates directly with kinase activity.[14]
-
Reagent Preparation:
-
Prepare a serial dilution of IMP-C34 in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be ≤1%.
-
Prepare a reaction mix containing PI3K Reaction Buffer, DTT, and the PIP2:PS lipid kinase substrate.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the IMP-C34 dilution (or DMSO for control).
-
Add 2.5 µL of the PI3K enzyme (e.g., PI3Kα, β, δ, or γ) solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/PIP2 substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of IMP-C34 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: PI3K Isoform Selectivity
Summarize the IC₅₀ values in a table to assess the selectivity profile of IMP-C34.
| PI3K Isoform | IMP-C34 IC₅₀ (nM) [Hypothetical Data] |
| PI3Kα (p110α) | 15 |
| PI3Kβ (p110β) | 250 |
| PI3Kδ (p110δ) | 800 |
| PI3Kγ (p110γ) | 950 |
This hypothetical data suggests IMP-C34 is a PI3Kα-selective inhibitor, a desirable profile for many solid tumors with PIK3CA mutations.[15]
Biochemical Assay Workflow
Caption: Workflow for the in vitro PI3K kinase inhibition assay.
Cell-Based Assays for Pathway Modulation and Phenotypic Effects
Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit the desired downstream effects.[16][17]
Protocol 4.1: Western Blot for PI3K Pathway Inhibition
This protocol directly measures the phosphorylation status of key downstream nodes like AKT.
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known PI3K pathway dependency (e.g., MCF-7 or T47D, which have PIK3CA mutations) in 6-well plates.[4]
-
Allow cells to adhere overnight. Serum-starve the cells for 4-6 hours if assessing ligand-stimulated pathway activation.
-
Pre-treat cells with various concentrations of IMP-C34 for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and a loading control (e.g., β-actin).[18]
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in p-AKT and p-S6 levels, with no change in total protein levels.
-
Protocol 4.2: Cell Viability Assay (SRB Assay)
This assay measures cell density based on the staining of total cellular protein, providing a robust measure of anti-proliferative effects.[19]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of IMP-C34 concentrations (e.g., 0.01 nM to 10 µM) in triplicate.
-
-
Incubation and Fixation:
-
Incubate the plate for 72 hours in a humidified incubator.
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Staining and Measurement:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell growth versus log inhibitor concentration.
Cell-Based Assay Workflow
Caption: Parallel workflows for evaluating cellular activity.
Preclinical Evaluation in an In Vivo Xenograft Model
In vivo studies are the definitive step to assess a compound's therapeutic potential, providing insights into its efficacy, tolerability, and pharmacodynamic (PD) effects within a complex biological system.[20][21]
Protocol 5.1: Efficacy in a Cell Line-Derived Xenograft (CDX) Model
-
Model Establishment:
-
Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶ MCF-7 cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Monitor the mice until tumors reach a palpable volume (e.g., 150-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the mice into treatment groups (e.g., Vehicle control, IMP-C34 at multiple dose levels).
-
Administer the compound daily via a clinically relevant route (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor body weight and general animal health as indicators of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 5.2: Pharmacodynamic (PD) Biomarker Analysis
This protocol confirms that the drug is reaching the tumor and inhibiting the PI3K pathway in vivo.
-
Satellite Group Study:
-
Establish a separate cohort of tumor-bearing mice for PD analysis.
-
Administer a single dose of IMP-C34 or vehicle.
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Rapidly excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
-
Analysis:
-
Prepare tumor lysates from frozen tissue and perform Western blotting for p-AKT and total AKT as described in Protocol 4.1.
-
Alternatively, perform immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize p-AKT levels within the tumor tissue.
-
Conclusion
This document provides a validated framework for the systematic evaluation of this compound (IMP-C34) as a representative novel PI3K inhibitor. By following these detailed protocols, researchers can efficiently progress from synthesis and initial biochemical screening to comprehensive cellular and in vivo characterization. The successful execution of these experiments will generate the critical data package needed to establish proof-of-concept and guide the further development of promising new cancer therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
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García-Alonso, S., et al. (2022). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]
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Nappi, A., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology. [Link]
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Myers, A. P., et al. (2016). A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. National Center for Biotechnology Information. [Link]
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Tew, A., et al. (2022). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
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Kong, D., et al. (2009). Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Cancer Research. [Link]
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Rogen, J. U., et al. (2014). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research. [Link]
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Yang, Q., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
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Shun, T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. National Center for Biotechnology Information. [Link]
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Gontla, Y. R., et al. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Oh, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. [Link]
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Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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El-Emam, A. A., et al. (2023). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Charrier, C., et al. (2024). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Rojas-Lima, S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Application Notes and Protocols for the Anticancer Evaluation of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) framework is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This nitrogen-based fused ring system has garnered significant interest as a promising scaffold for the development of novel anticancer therapeutics due to its potent inhibitory effects on cancer cell proliferation.[3][4] Various derivatives of imidazo[1,2-a]pyridines have shown efficacy against a range of cancer cell lines, including those of the breast, liver, colon, and lung.[5][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways critical to cancer cell survival and progression, such as the PI3K/Akt pathway, induction of apoptosis, and cell cycle arrest.[5][7]
This document provides a comprehensive guide for the anticancer evaluation of a specific analogue, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . While specific biological data for this exact compound is emerging, studies on closely related derivatives, such as those with alternative substitutions at the 3- or 6-position, have demonstrated significant antiproliferative effects. For instance, novel IP compounds have shown potent cytotoxic effects against breast cancer cells, inducing apoptosis and cell cycle arrest.[3] Furthermore, a series of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine analogues have exhibited potent in vitro antiproliferative activity against lung, cervical, and melanoma cancer cell lines, with IC50 values in the low micromolar range.[8]
These findings provide a strong rationale for the systematic evaluation of this compound as a potential anticancer agent. The following protocols are designed to thoroughly characterize its cytotoxic and mechanistic properties.
Experimental Workflow for Anticancer Evaluation
The comprehensive evaluation of a novel compound's anticancer potential requires a multi-faceted approach, starting from broad cytotoxicity screening to in-depth mechanistic studies. This workflow ensures a systematic and logical progression of experiments.
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Application Notes and Protocols for the Evaluation of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Analogues as Anti-Mycobacterial Agents
Introduction
Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide[1]. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent need for novel anti-mycobacterial agents with new mechanisms of action[1][2]. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "drug prejudice" core structure in medicinal chemistry, exhibiting potent activity against both drug-sensitive and resistant Mtb strains[2][3]. Several IPA derivatives have advanced into clinical trials, validating the promise of this heterocyclic system[4]. This document provides detailed application notes and protocols for the synthesis and evaluation of a specific series of analogues: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. These compounds are designed to explore structure-activity relationships (SAR) and identify leads with potent and selective anti-mycobacterial activity.
The core structure combines the privileged imidazo[1,2-a]pyridine nucleus with a 3,4-dimethoxyphenyl group at the C2 position, a feature often associated with biological activity, and a reactive carbaldehyde at the C3 position, which serves as a versatile handle for generating a diverse library of analogues.
Caption: Core chemical scaffold of the imidazo[1,2-a]pyridine analogues.
Section 1: Synthesis of Imidazo[1,2-a]pyridine Analogues
Expert Insight: The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a multicomponent reaction or a condensation/cyclization sequence. A common and robust method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For the specific scaffold , a three-component reaction involving a 2-aminopyridine, an aldehyde (3,4-dimethoxybenzaldehyde), and an alkyne provides an efficient route to the 2,3-disubstituted core[5]. The C3-carbaldehyde can be introduced via various formylation methods, or the entire scaffold can be built using precursors that already contain the aldehyde or a masked equivalent.
Protocol 1: General Synthesis via Three-Component Reaction
This protocol outlines a general, efficient synthesis for the 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine core, which can be subsequently functionalized.
Rationale: This copper-catalyzed reaction is chosen for its high atom economy, tolerance of various functional groups, and operational simplicity, allowing for the rapid generation of a diverse library of analogues by varying the starting 2-aminopyridine[5].
Materials:
-
Substituted 2-aminopyridine (R-substituted)
-
3,4-Dimethoxybenzaldehyde
-
Terminal alkyne (e.g., phenylacetylene as a placeholder for the C3 substituent precursor)
-
Copper (I) iodide (CuI)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the substituted 2-aminopyridine (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.1 mmol), and CuI (10 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Note: Subsequent chemical steps would be required to convert the C3-substituent into the final carbaldehyde.
Section 2: In Vitro Anti-Mycobacterial Activity Screening
Expert Insight: The primary goal of in vitro screening is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for Mtb susceptibility testing[4][6]. It utilizes the redox indicator Alamar Blue (resazurin), which changes from blue (non-fluorescent, oxidized state) to pink (fluorescent, reduced state) in the presence of metabolically active cells.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using MABA
Principle: Metabolically active Mtb reduces the non-fluorescent resazurin to the fluorescent resorufin. Inhibition of growth by an active compound prevents this reduction, so the well remains blue. This colorimetric readout provides a clear measure of bacterial viability.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Synthesized imidazo[1,2-a]pyridine analogues (stock solutions in DMSO)
-
Rifampicin or Isoniazid (positive control)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
DMSO (negative/vehicle control)
Procedure:
-
Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ ~0.5-0.8). Adjust the culture to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Plating:
-
Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The final DMSO concentration should not exceed 1%, which is non-toxic to Mtb.
-
Include wells for a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. Seal the plate with a breathable seal or in a secondary container.
-
Incubation: Incubate the plate at 37 °C for 5-7 days.
-
Assay Readout:
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37 °C for 24 hours.
-
Visually inspect the plate or read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
-
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (or shows ≥90% reduction in fluorescence compared to the vehicle control).
Section 3: Cytotoxicity and Selectivity Assessment
Expert Insight: A promising anti-mycobacterial agent must be potent against the pathogen but non-toxic to host cells. Therefore, assessing the cytotoxicity of the analogues against a mammalian cell line is a critical step[7][8]. The MTT assay is a standard colorimetric method for measuring cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[9]. The ratio of cytotoxicity (IC₅₀) to anti-mycobacterial activity (MIC) gives the Selectivity Index (SI), a key parameter for prioritizing compounds for further development. An SI > 10 is generally considered desirable.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
Human embryonic kidney (HEK-293) or Vero cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized analogues (stock solutions in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include positive (Doxorubicin) and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. Calculate the Selectivity Index (SI) as: SI = IC₅₀ / MIC .
Caption: Inhibition of QcrB by IPAs disrupts the ETC, depleting ATP.
References
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Khetmalis, Y. M., Chitti, S., & Sekhar, K. V. G. C. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(3), 327-342. [Link]
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Wassermann, S., & Hilpert, K. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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Wang, H., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 345-355. [Link]
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American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Samanta, S., Kumar, S., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 606-632. [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
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Valle-Bourrouet, G., et al. (2015). Antimycobacterial susceptibility testing methods for natural products research. Revista de Biología Tropical, 63(4), 907-919. [Link]
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Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Samanta, S., Kumar, S., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 606-632. [Link]
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Bassett, I. M., Lun, S., & Bishai, W. R. (2018). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. PLoS ONE, 13(5), e0197458. [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
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Frontiers. (2017). Reporter-Based Assays for High-Throughput Drug Screening Against Mycobacterium abscessus. Frontiers in Microbiology. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. [Link]
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Kumar, G. S., et al. (2015). Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 90, 533-543. [Link]
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O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
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ResearchGate. (n.d.). Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]
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SciHorizon. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry. [Link]
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Kumar, P., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4960-4965. [Link]
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Fallah, P., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Veterinary Research Forum, 6(3), 235-241. [Link]
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JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. [Link]
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Application Notes & Protocols for Cellular Analysis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Derivatives of this core have shown promise as potent inhibitors of critical cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, and are known to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific IP derivative, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (hereafter designated IMP-3C ). The protocols herein are designed to systematically evaluate the compound's biological effects, starting from foundational cytotoxicity assessments and progressing to detailed mechanistic studies of its mode of action. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound profiling.
Section 1: Foundational Assays - Assessing Cytotoxicity and Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays establish the dose-dependent cytotoxic or cytostatic profile of IMP-3C, from which key parameters like the half-maximal inhibitory concentration (IC50) can be derived. We present two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity loss.[4][5]
Illustrative Data: Antiproliferative Activity of IMP-3C
The following table summarizes hypothetical data from viability assays performed on representative cancer cell lines after 48 hours of treatment with IMP-3C. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Putative IC50 (µM) of IMP-3C |
| A549 | Lung Carcinoma | 12.5 ± 2.1 |
| HeLa | Cervical Carcinoma | 9.8 ± 1.5 |
| B16F10 | Melanoma | 15.2 ± 2.8 |
Protocol 1.1: MTT Assay for Metabolic Viability
Principle of the Assay: This colorimetric assay quantifies cell viability by measuring the metabolic activity of a cell population.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IMP-3C in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[5] Pipette up and down to ensure complete dissolution of the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Scientist's Notes:
-
Controls are Critical: Always include a vehicle control to account for any effects of the solvent and a positive control (e.g., doxorubicin) to validate the assay's responsiveness.
-
Assay Linearity: Ensure the initial cell seeding density is within the linear range of the assay for your specific cell line to avoid under- or overestimation of viability.
Section 2: Mechanistic Assays - Elucidating the Mode of Action
Once the cytotoxic potential of IMP-3C is established, the next logical step is to investigate how it induces cell death or inhibits proliferation. The following workflow and protocols are designed to differentiate between apoptosis and necrosis and to identify any effects on cell cycle progression.[1]
Caption: Workflow for mechanistic characterization of IMP-3C.
Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection
Principle of the Assay: This flow cytometry-based assay is a gold standard for distinguishing apoptotic and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. It therefore stains late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and allow them to adhere overnight. Treat the cells with IMP-3C at 1x and 2x the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[7]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Scientist's Notes:
-
Compensation is Key: Proper fluorescence compensation is crucial to correct for spectral overlap between FITC and PI. Use single-stained controls for setup.
-
Positive Control: Include a positive control for apoptosis, such as staurosporine or etoposide, to ensure the staining procedure is working correctly.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds stoichiometrically to DNA; therefore, the amount of fluorescence emitted is directly proportional to the DNA content.[11] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with IMP-3C as described in Protocol 2.1.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash cells with PBS, then fix them by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[12] This step permeabilizes the cells and preserves their DNA.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to prevent staining of double-stranded RNA.[11]
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Analyze the resulting DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
Section 3: Target-Specific Assays - Investigating Signaling Pathways
Based on the known activities of the imidazo[1,2-a]pyridine class, IMP-3C may exert its effects by modulating key signaling pathways involved in inflammation, survival, and proliferation, such as the NF-κB and PI3K/AKT pathways.[1][3]
Protocol 3.1: NF-κB p65 Nuclear Translocation Assay
Principle of the Assay: The NF-κB family of transcription factors plays a crucial role in immune and inflammatory responses.[13] In unstimulated cells, NF-κB (commonly the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein called IκB.[14] Upon stimulation by signals like TNF-α, IκB is phosphorylated and degraded, allowing the p65 subunit to translocate into the nucleus and activate gene transcription.[13][15] This translocation event can be visualized and quantified using immunofluorescence and high-content imaging.
Caption: Canonical NF-κB activation pathway.
Step-by-Step Protocol (High-Content Imaging):
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well imaging plate (black-walled, clear-bottom) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of IMP-3C or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 30 minutes. Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against NF-κB p65 for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of the p65 antibody in both compartments to determine the cytoplasm-to-nucleus translocation ratio.
Scientist's Notes:
-
Pathway Validation: This assay can confirm if IMP-3C has anti-inflammatory properties by measuring its ability to inhibit TNF-α-induced p65 translocation.[15]
-
Multiplexing: This assay can be multiplexed with other markers, such as cell viability dyes, to simultaneously assess toxicity and pathway inhibition in the same well.[15]
References
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Dadsena, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In: Methods in Molecular Biology. [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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University of South Florida Health. Apoptosis Protocols. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]
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University of Virginia School of Medicine. Cell Cycle Tutorial Contents. [Link]
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Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
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Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
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Goud, B.S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Samala, G., et al. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. [Link]
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ResearchGate. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. [Link]
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Samala, G., et al. (2020). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
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ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Itono, S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace. [Link]
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Al-Amiery, A. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] This nitrogen-bridged heterocyclic system is a key structural component in several approved drugs, including zolpidem, alpidem, and zolimidine, which are used for treating insomnia, anxiety, and peptic ulcers, respectively.[2][3] The therapeutic versatility of this scaffold extends to a multitude of other applications, with derivatives exhibiting anticancer,[4][5] anti-inflammatory, antiviral, antibacterial, and antituberculosis properties.[1][6] The "drug-prejudice" nature of the imidazo[1,2-a]pyridine scaffold makes it an attractive starting point for the development of novel therapeutics against a variety of diseases.[6]
High-throughput screening (HTS) of large, diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that modulate the activity of a biological target. Given the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, the assembly and screening of focused libraries of these compounds represent a highly effective strategy for identifying novel drug candidates. This application note provides a comprehensive guide to the high-throughput screening of imidazo[1,2-a]pyridine libraries, covering assay development, detailed screening protocols, and hit validation strategies.
Section 1: Assay Development and Optimization for HTS
The success of any HTS campaign hinges on the development of a robust, reliable, and cost-effective assay. The choice of assay technology is dictated by the nature of the biological target and the desired endpoint. Here, we discuss key considerations and provide protocols for commonly used assay formats suitable for screening imidazo[1,2-a]pyridine libraries.
Principles of Assay Design
A well-designed HTS assay should exhibit the following characteristics:
-
High Signal-to-Background Ratio: A large dynamic range between the positive and negative controls is crucial for distinguishing true hits from experimental noise.
-
Low Variability: Minimal well-to-well and plate-to-plate variation ensures the reproducibility of the results.
-
Suitability for Miniaturization: The assay should be adaptable to low-volume formats (e.g., 384- or 1536-well plates) to conserve reagents and compound libraries.
-
Cost-Effectiveness: The cost per well should be minimized to allow for the screening of large numbers of compounds.
-
Homogeneous Format: "Mix-and-read" assays that do not require separation or wash steps are highly desirable for automated HTS workflows.[7]
Statistical Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9][10] It takes into account both the dynamic range and the data variation of the assay. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable |
| 0 to 0.5 | Acceptable | May require optimization |
| < 0 | Poor | Unsuitable for screening |
Table 1: Interpretation of Z'-Factor Values. A Z'-factor greater than 0.5 is generally considered the benchmark for a high-quality HTS assay.[8]
Common HTS Assay Technologies
Several assay technologies are well-suited for screening imidazo[1,2-a]pyridine libraries. The choice will depend on the specific biological question being addressed.
Luciferase reporter assays are widely used for cell-based HTS to study gene expression and signaling pathways.[11][12][13] These assays are highly sensitive and have a broad dynamic range.
Principle: A firefly luciferase gene is placed under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated or inhibited, the expression of luciferase is altered, leading to a change in light output upon the addition of a luciferin substrate.
FP assays are a powerful tool for studying molecular interactions, such as protein-protein or protein-ligand binding, in a homogeneous format.[7][14][15][16]
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (e.g., a protein), its rotation slows down, leading to an increase in fluorescence polarization.[17] Compounds from the imidazo[1,2-a]pyridine library that inhibit this interaction will displace the tracer, causing a decrease in polarization.
AlphaScreen® is a bead-based, no-wash assay technology that is highly sensitive and suitable for detecting a wide range of biomolecular interactions.[18][19][20][21][22]
Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, when excited by a laser at 680 nm, generates singlet oxygen. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen will trigger a chemiluminescent signal from the acceptor bead.[18] The two beads are brought into proximity by the specific biomolecular interaction being studied.
Section 2: High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from library preparation to hit confirmation. The following workflow provides a general framework for screening an imidazo[1,2-a]pyridine library.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocol: Primary Screen Using a Luciferase Reporter Assay
This protocol outlines a cell-based HTS assay to identify imidazo[1,2-a]pyridine compounds that modulate a specific signaling pathway using a luciferase reporter.
Materials:
-
Stable cell line expressing the luciferase reporter construct.
-
Assay medium (e.g., DMEM with low serum).
-
Imidazo[1,2-a]pyridine library dissolved in DMSO.
-
Positive and negative control compounds.
-
White, opaque 384-well assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a pre-determined optimal density and incubate overnight.
-
Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the imidazo[1,2-a]pyridine compounds, positive controls, and negative controls (DMSO vehicle) to the assay plates.
-
Incubation: Incubate the plates for a predetermined time to allow for compound activity.
-
Reagent Addition: Add the luciferase assay reagent to all wells.
-
Signal Detection: Measure the luminescence signal using a plate reader.
Section 3: Data Analysis and Hit Validation
Primary Data Analysis
The raw data from the HTS is normalized and analyzed to identify "hits." A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the plate.
Z-score = (Value_compound - Mean_plate) / SD_plate
A Z-score threshold (e.g., > 3 or < -3) is typically set to identify initial hits.
Hit Confirmation and Dose-Response Analysis
Initial hits from the primary screen are re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50).
Secondary and Orthogonal Assays
To eliminate false positives and further characterize the mechanism of action of the confirmed hits, secondary and orthogonal assays are employed. These may include:
-
Cell Viability Assays: To ensure that the observed activity is not due to cytotoxicity. Common assays include MTT,[23][24] CellTiter-Glo®,[25][26][27] or RealTime-Glo™.
-
Target Engagement Assays: To confirm that the hit compound directly interacts with the intended biological target.
-
Functional Assays in Different Cell Lines: To assess the activity of the compound in a more physiologically relevant context.
Section 4: Structure-Activity Relationship (SAR) Expansion
Once a validated hit series with a desirable pharmacological profile is identified, the next step is to explore the structure-activity relationship (SAR).[28][29] This involves the synthesis and testing of analogs of the hit compounds to understand which structural features are critical for activity and to optimize potency, selectivity, and pharmacokinetic properties.[30]
Figure 2: The iterative cycle of Structure-Activity Relationship (SAR) expansion.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the discovery of new drugs. A well-executed high-throughput screening campaign, guided by robust assay development, rigorous data analysis, and thorough hit validation, can efficiently identify novel imidazo[1,2-a]pyridine-based compounds with therapeutic potential. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to successfully screen these privileged libraries and advance the development of next-generation therapeutics.
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Unveiling the Anticancer Potential of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Melanoma and Cervical Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a promising small molecule from the imidazo[1,2-a]pyridine class, for in vitro studies involving melanoma and cervical cancer cell lines. This guide is designed to offer both the scientific rationale and practical, step-by-step protocols for investigating its anticancer properties.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this heterocyclic system have been explored for their potential as anti-inflammatory, antiviral, and notably, anticancer agents.[2][3][4][5] Recent studies have highlighted the potent inhibitory effects of imidazo[1,2-a]pyridine compounds on the proliferation of various cancer cells, including those of melanoma and cervical cancer.[5][6]
Analogues of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine have demonstrated significant antiproliferative activity against both melanoma (B16F10) and cervical cancer (HeLa) cell lines, with many derivatives exhibiting IC50 values in the 2.0–20.0 µM range.[7] The mechanism of action for this class of compounds is often linked to the inhibition of critical cell survival pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][6]
Proposed Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Research into closely related imidazo[1,2-a]pyridine derivatives suggests a multi-faceted mechanism of action against melanoma and cervical cancer cells. The primary pathways implicated are the inhibition of the PI3K/AKT/mTOR signaling cascade, induction of G2/M cell cycle arrest, and initiation of the intrinsic apoptotic pathway.[5][6][8][9][10]
Inhibition of the AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling network that promotes cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. Imidazo[1,2-a]pyridine derivatives have been shown to reduce the phosphorylation levels of key proteins in this pathway, such as AKT and mTOR, thereby inhibiting downstream signaling and suppressing cancer cell growth.[5][6]
Induction of Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. Studies on related compounds have demonstrated an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[6] This is often associated with increased expression of cell cycle inhibitors like p53 and p21.[6]
Activation of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce apoptosis. Imidazo[1,2-a]pyridines have been observed to trigger the intrinsic apoptotic pathway. This involves an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3, leading to programmed cell death.[3][6]
Visualizing the Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound. It is recommended to optimize these protocols for your specific cell lines and laboratory conditions.
Cell Culture and Maintenance
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable data. The choice of melanoma (e.g., A375, WM115) and cervical cancer (e.g., HeLa) cell lines should be based on the specific research question.
Protocol:
-
Culture melanoma (A375, WM115) and cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
For experiments, seed cells at a density that will result in 60-70% confluency at the time of treatment.
Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.
Protocol:
-
Seed 4–5×10³ cells per well in a 96-well plate and allow them to attach for 24 hours.[6]
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Key Signaling Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to confirm the molecular mechanism of action.
Protocol:
-
Treat cells with the compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Class | Cell Line | Cancer Type | Reported IC50 Range (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine analogues | B16F10 | Melanoma | 2.0 - 20.0 | [7] |
| 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine analogues | HeLa | Cervical Cancer | 2.0 - 20.0 | [7] |
| Other Imidazo[1,2-a]pyridine derivatives | A375 | Melanoma | 9.7 - 44.6 | [6] |
| Other Imidazo[1,2-a]pyridine derivatives | WM115 | Melanoma | 9.7 - 44.6 | [6] |
| Other Imidazo[1,2-a]pyridine derivatives | HeLa | Cervical Cancer | 9.7 - 44.6 | [6] |
Experimental Workflow Visualization
Sources
- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract: This document provides a detailed guide for performing molecular docking studies of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound belonging to the versatile imidazo[1,2-a]pyridine scaffold. This class of molecules is recognized for its wide range of biological activities, particularly as potent kinase inhibitors.[1][2][3][4][5][6][7] We present a comprehensive workflow, from target selection and preparation to ligand docking and results analysis, using industry-standard computational tools. The protocols are designed for researchers in drug discovery and computational biology, providing both the procedural steps and the scientific rationale behind them.
Introduction: The Scientific Context
The Ligand: An Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[7] Derivatives have been developed as inhibitors for a variety of protein targets, including critical signaling kinases like PI3K, Akt, and receptor tyrosine kinases.[1][2][3][6] The specific compound of interest, this compound, combines this potent core with a dimethoxyphenyl group, a feature often found in kinase inhibitors that interact with the ATP-binding pocket. Its antiproliferative activities against various cancer cell lines have been noted, suggesting its potential as an anticancer agent.[8][9]
The Technique: Molecular Docking
Molecular docking is a cornerstone of structure-based drug design. This computational method predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[10][11] By simulating the molecular interactions at an atomic level, docking allows researchers to rapidly screen virtual libraries, prioritize lead compounds, and generate hypotheses about the mechanism of action before committing to costly and time-consuming experimental synthesis and testing.[10][12] The process involves two main stages: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function to estimate binding affinity.[10][12]
Strategic Selection of Target Proteins
Given the established role of the imidazo[1,2-a]pyridine scaffold as a kinase inhibitor, we have selected three well-validated cancer-related kinases for this docking protocol.[4][5] These targets are central to cell proliferation, survival, and angiogenesis pathways, making them highly relevant for anticancer drug development.
| Target Protein | PDB ID | Rationale for Selection | Resolution (Å) |
| Aurora Kinase A (AURKA) | 1MQ4 | A serine/threonine kinase essential for mitotic progression. Its overexpression is linked to tumorigenesis, making it a key oncology target.[13][14] | 1.90 |
| VEGF Receptor 2 (VEGFR2) | 4ASD | A receptor tyrosine kinase that is a primary mediator of angiogenesis. Inhibiting VEGFR2 is a clinically validated strategy to block tumor blood supply.[15][16] | 1.95 |
| EGF Receptor (EGFR) | 4WKQ | A receptor tyrosine kinase whose aberrant signaling drives the growth of numerous cancers. It is the target of several FDA-approved drugs.[17][18] | 1.85 |
Comprehensive Docking Workflow
This section outlines the complete computational pipeline. The workflow is designed to be robust and self-validating, ensuring the reliability of the generated results.
Caption: A schematic overview of the major phases in a typical protein-ligand docking experiment.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Essential for preparing ligand and receptor files in the required PDBQT format.
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.
-
UCSF Chimera or PyMOL: Molecular visualization software for cleaning PDB files and analyzing final results.[19]
-
Open Babel: A chemical toolbox used for converting file formats.
-
Databases: RCSB Protein Data Bank (for protein structures), PubChem (for ligand structures).
Protocol 1: Ligand Preparation
Rationale: The ligand's input structure must be chemically correct and energetically favorable. This protocol converts a 2D representation into a 3D structure, minimizes its energy, and assigns the atomic properties (charges and rotatable bonds) necessary for the docking simulation.
Caption: Step-by-step workflow for preparing the ligand for docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Download the 2D structure of this compound from the PubChem database or draw it using chemical sketcher software.
-
Convert to 3D and Minimize Energy:
-
Use Open Babel to convert the 2D SDF file to a 3D PDB file and perform an initial energy minimization.
-
obabel ligand.sdf -O ligand.pdb --gen3d -p 7.4 --ff MMFF94
-
Causality: This step generates a realistic, low-energy 3D conformation, which is a better starting point for docking than a flat 2D structure.[20]
-
-
Prepare PDBQT File using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Causality: ADT automatically adds Gasteiger partial charges required for electrostatic calculations in the scoring function and defines the rotatable bonds that Vina will manipulate during the conformational search.[21][22][23]
-
Protocol 2: Protein (Receptor) Preparation
Rationale: Crystal structures from the PDB are not immediately ready for docking. They often contain non-essential molecules (water, ions) and lack hydrogen atoms. This protocol "cleans" the structure and prepares it for the simulation.[24]
Caption: Step-by-step workflow for preparing the protein receptor for docking.
Step-by-Step Methodology:
-
Download and Clean PDB:
-
Download the desired PDB file (e.g., 4WKQ.pdb) from the RCSB PDB.
-
Open the file in UCSF Chimera or PyMOL.
-
Remove all water molecules (delete solvent).
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure.[20][25]
-
If the biological unit is a monomer, delete any additional protein chains.
-
Save the cleaned protein as protein_cleaned.pdb.
-
Causality: This isolates the target protein and removes entities that would interfere with the docking calculation, ensuring the simulation focuses only on the protein-ligand interaction.[24][26]
-
-
Prepare PDBQT File using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open protein_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.
-
Save the prepared file as protein.pdbqt.
-
Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding polar hydrogens is critical for accurately modeling hydrogen bonds, a key component of protein-ligand interactions. Kollman charges are specifically parameterized for proteins.[25][27]
-
Protocol 3: Docking Execution with AutoDock Vina
Rationale: This protocol defines the search space for the docking algorithm and runs the simulation. The "grid box" is a three-dimensional cube placed over the protein's active site, confining the search to the region of interest, which drastically improves computational efficiency.[21][28]
Step-by-Step Methodology:
-
Define the Grid Box:
-
In ADT, with both protein.pdbqt and ligand.pdbqt loaded, go to Grid -> Grid Box....
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site. For known targets, the active site can be identified from the position of the co-crystallized ligand in the original PDB file. A spacing of 1.0 Å is standard.
-
Record the center (x, y, z) and size (x, y, z) coordinates.
-
-
Create Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your files.
-
Execute the following command: vina --config conf.txt --log results.log
-
Protocol 4: Results Analysis and Validation
Step-by-Step Methodology:
-
Interpret Vina Output:
-
Open the results.log file. It will contain a table of the top binding poses (usually 9) ranked by binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
The results.pdbqt file contains the 3D coordinates for all the predicted binding poses.
-
-
Visualize Interactions:
-
Open protein.pdbqt and results.pdbqt in PyMOL or UCSF Chimera.
-
Analyze the top-ranked pose. Identify key interactions such as:
-
Hydrogen Bonds: Use the visualization software's tools to find and measure hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Observe which nonpolar parts of the ligand are buried in hydrophobic pockets of the active site.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein (e.g., with Phenylalanine, Tyrosine, Tryptophan).
-
-
-
Protocol Validation via Re-docking:
-
Purpose: To confirm that the docking protocol can accurately reproduce a known binding mode.[15][28]
-
Procedure:
-
From the original, unaltered PDB file (e.g., 4WKQ.pdb), extract the co-crystallized ligand into a separate file.
-
Prepare this ligand using Protocol 1 .
-
Prepare the protein using Protocol 2 .
-
Dock the prepared co-crystallized ligand back into its own receptor using Protocol 3 .
-
Analysis: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking parameters are reliable.[15]
-
Expected Results and Data Summary
After performing the docking of this compound against the selected targets, the results can be summarized for comparative analysis.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Aurora Kinase A | 1MQ4 | -8.5 | Leu210, Val147, Ala160 (H-bond with backbone) |
| VEGF Receptor 2 | 4ASD | -9.2 | Cys919, Asp1046 (H-bonds), Leu840 (hydrophobic) |
| EGF Receptor | 4WKQ | -8.9 | Met793 (H-bond), Leu718, Val726 (hydrophobic) |
Note: The values in the table above are illustrative examples. Actual results will be generated by the simulation.
The analysis would likely reveal that the ligand forms critical hydrogen bonds with the hinge region of the kinase domains and that the dimethoxyphenyl moiety occupies a hydrophobic pocket, consistent with the binding modes of many known kinase inhibitors.
References
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt . PubMed - NIH. [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase . PubMed. [Link]
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How does one prepare proteins for molecular docking? Quora. [Link]
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Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy . ACS Omega. [Link]
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Aurora kinase A . Wikipedia. [Link]
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... . ResearchGate. [Link]
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PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... . Yorodumi. [Link]
-
4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib . RCSB PDB. [Link]
-
2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles . RCSB PDB. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model . PubMed. [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD . American Chemical Society. [Link]
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Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase... . ResearchGate. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells . PMC - NIH. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents . PMC - NIH. [Link]
-
7SI1: Crystal structure of apo EGFR kinase domain . RCSB PDB. [Link]
-
1MQ4: Crystal Structure of Aurora-A Protein Kinase . RCSB PDB. [Link]
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Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools . Medium. [Link]
-
SCOPe 2.08: Structural Classification of Proteins — extended . SCOPe. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery . PMC - PubMed Central. [Link]
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5UGB: Crystal structure of the EGFR kinase domain in complex with... . RCSB PDB. [Link]
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Lessons from Docking Validation . Protein Structural Analysis Laboratory - Michigan State University. [Link]
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3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE . NCBI. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide . YouTube. [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation . YouTube. [Link]
-
Molecular docking proteins preparation . ResearchGate. [Link]
-
5DRD: Aurora A Kinase in Complex with ATP in Space Group P6122 . RCSB PDB. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction... . PMC. [Link]
-
4O0S: Crystal structures of human kinase Aurora A . RCSB PDB. [Link]
-
[MD-2] Protein Preparation for Molecular Docking . YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations . PLOS Computational Biology. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial . YouTube. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking . YouTube. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial . Bonvin Lab. [Link]
-
AutoDock Version 4.2 . Center for Computational Structural Biology. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA . Molecular BioSystems. [Link]
-
6. Preparing the protein and ligand for docking . CCPBioSim. [Link]
-
Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents . PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors . PubMed. [Link]
-
Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents . ResearchGate. [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues . RSC Publishing. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ResearchGate. [Link]
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- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Validated Two-Step Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in pharmaceutical sciences. Its unique structural and electronic properties have established it as a "drug prejudice" scaffold, appearing in a wide array of marketed drugs such as Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[1][2][3] The versatility of this core allows for substitutions at various positions, particularly at the C-2 and C-3 positions, which profoundly influences its pharmacological profile.[2]
The target molecule, 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is a valuable synthetic intermediate. The 2-(3,4-dimethoxyphenyl) moiety is a common feature in bioactive molecules, while the C-3 carbaldehyde (formyl) group serves as a versatile chemical handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening against various biological targets, including cancer, tuberculosis, and viral diseases.[4][3][5][6]
This guide presents a robust, two-step synthesis designed for both clarity and efficiency, grounded in well-established organic chemistry principles.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Cyclocondensation to form the 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine core.
-
Step 2: Vilsmeier-Haack Formylation to introduce the aldehyde group at the C-3 position.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine
Principle & Mechanistic Insight
The formation of the imidazo[1,2-a]pyridine core is classically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[2][7][8] This reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused heterocyclic system.
Caption: Experimental workflow for the cyclocondensation step.
Experimental Protocol
Materials & Reagents:
-
2-Aminopyridine
-
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add 2-aminopyridine (1.0 eq).
-
Dissolve the 2-aminopyridine in absolute ethanol (approx. 10 mL per gram of aminopyridine).
-
Add 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.05 eq) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate may form.
-
If a solid precipitates, filter the mixture and wash the solid with cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or isopropanol to yield the pure 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine.
Expertise & Causality:
-
Choice of Solvent: Ethanol is an effective solvent that facilitates the dissolution of both reactants and is suitable for the required reflux temperature.
-
Stoichiometry: A slight excess of the α-haloketone can be used to ensure the complete consumption of the starting aminopyridine.
-
Aqueous Wash: The sodium bicarbonate wash is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, which could otherwise protonate the product and affect its solubility and stability.
Part 2: Vilsmeier-Haack Formylation at the C-3 Position
Principle & Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic systems.[9][10] The reaction utilizes the Vilsmeier reagent , a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12]
The imidazo[1,2-a]pyridine ring system is highly electron-rich. The C-3 position is the most nucleophilic site due to resonance stabilization, making it the primary target for electrophilic attack by the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final carbaldehyde.[12][13]
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Experimental Protocol
Materials & Reagents:
-
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine (from Part 1)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
SAFETY FIRST: Conduct this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Place anhydrous DMF (5.0 eq) in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5°C throughout the addition. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture back to room temperature and pour it carefully onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a cold aqueous solution of NaOH (e.g., 2M) or saturated NaHCO₃ until the pH is ~7-8. This will cause the product to precipitate.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the crude this compound, which can be further purified by recrystallization if necessary.
Trustworthiness & Self-Validation:
-
Temperature Control: The dropwise addition of POCl₃ to DMF at 0°C is critical to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
Quenching & Neutralization: The careful pouring of the reaction mixture onto ice serves to both hydrolyze the iminium intermediate and dissipate the heat from the subsequent neutralization. The precipitation of the product upon neutralization is a key indicator of successful formylation.
Data Presentation & Characterization
Table 1: Reagent Summary (Illustrative Scale)
| Step | Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 1 | 2-Aminopyridine | 94.11 | 1.0 | 10.0 | 0.94 g |
| 1 | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 259.10 | 1.05 | 10.5 | 2.72 g |
| 2 | 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine | 254.29 | 1.0 | 5.0 | 1.27 g |
| 2 | POCl₃ | 153.33 | 1.5 | 7.5 | 0.69 mL |
| 2 | DMF | 73.09 | 5.0 | 25.0 | 2.36 mL |
Table 2: Expected Product Characteristics
| Compound Name | Molecular Formula | Mol. Wt. ( g/mol ) | Typical Yield | Appearance |
| This compound[14] | C₁₆H₁₄N₂O₃ | 282.29 | 75-90% | Off-white solid |
Expected Characterization Data
-
¹H NMR: The most diagnostic signal is the aldehyde proton (CHO), which is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Other key signals include the aromatic protons of the dimethoxyphenyl and imidazopyridine rings and the two methoxy group singlets (~δ 3.9-4.1 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~δ 185-195 ppm).
-
Mass Spectrometry (HRMS-ESI): Calculated for C₁₆H₁₅N₂O₃ [M+H]⁺: 283.1077; Found: 283.10XX.
References
-
Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances. Available at: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Available at: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. PubMed Central (PMC). Available at: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2- a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform. PubMed. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives "On-Water". ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central (PMC). Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. ScienceDirect. Available at: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate. Available at: [Link]
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- 2. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Use of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in apoptosis induction
Application Notes & Protocols
Topic: Use of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer properties.[1][2] Derivatives of this scaffold have been shown to inhibit cancer cell growth by interfering with critical molecular pathways essential for cell division and proliferation.[2] The compound This compound , hereafter referred to as DMIPC, belongs to this promising class of molecules. While direct studies on DMIPC are emerging, extensive research on its close analogues provides a strong rationale for its investigation as a potent inducer of apoptosis in cancer cells.
This guide synthesizes findings from related imidazo[1,2-a]pyridine derivatives to propose a likely mechanism of action for DMIPC and provides detailed protocols for its application in apoptosis research. Analogues have demonstrated efficacy against a range of cancer cell lines, including lung, cervical, melanoma, and breast cancer, often with IC50 values in the low micromolar range.[3][4][5] The primary mechanisms involve the induction of cell cycle arrest and the activation of programmed cell death, or apoptosis, through key signaling pathways.[3][6]
Proposed Mechanism of Action: A Two-Pronged Attack on Cancer Cell Survival
Based on authoritative studies of closely related imidazo[1,2-a]pyridine compounds, DMIPC is hypothesized to induce apoptosis by simultaneously inhibiting pro-survival signaling and activating pro-apoptotic pathways.
Inhibition of the PI3K/AKT/mTOR Pro-Survival Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3] By targeting key kinases like AKT and mTOR, these compounds effectively shut down the downstream signals that promote cell survival and proliferation. Inhibition of this pathway sensitizes cancer cells to apoptotic stimuli.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by DMIPC.
Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is a primary mechanism for eliminating damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, when activated, lead to mitochondrial outer membrane permeabilization (MOMP).[7] This critical event, often considered the point of no return, releases cytochrome c from the mitochondria into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[7] Caspase-9, in turn, cleaves and activates executioner caspases like caspase-3, which dismantle the cell, leading to its death.[8][9]
Studies on imidazo[1,2-a]pyridine compounds show they can trigger this cascade by increasing the expression of the tumor suppressor p53, which subsequently upregulates the pro-apoptotic protein Bax.[3][10]
Caption: Activation of the intrinsic mitochondrial apoptosis pathway by DMIPC.
Quantitative Data Summary from Related Compounds
To guide initial experimental design, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. This provides a reasonable starting point for determining the effective concentration range for DMIPC.
| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine ("Cmpd 6") | A375 | Melanoma | 9.7 - 44.6 | [3] |
| Imidazo[1,2-a]pyridine ("Cmpd 6") | HeLa | Cervical Cancer | 9.7 - 44.6 | [3] |
| Imidazo[1,2-a]pyridine ("La23") | HeLa | Cervical Cancer | 15.32 | [10] |
| Imidazo[1,2-a]pyridine ("IP-5") | HCC1937 | Breast Cancer | 45.0 | [11] |
| Imidazopyridine-triazole ("Cmpd 14") | A549 | Lung Cancer | 0.51 | [12] |
| Imidazopyridine-triazole ("Cmpd 15") | A549 | Lung Cancer | 0.63 | [12] |
Experimental Protocols
Protocol 1: Preparation of DMIPC Stock Solution
Rationale: Proper solubilization and storage of the compound are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture, but its concentration must be controlled to avoid solvent-induced toxicity.[13]
Materials:
-
This compound (DMIPC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of DMIPC to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Weighing: Carefully weigh the DMIPC powder in a sterile environment.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the DMIPC powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This is a fundamental first step to determine the cytotoxic concentration range (e.g., IC50) of DMIPC on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
DMIPC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, reagent grade
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMIPC in complete medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of DMIPC. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control" (medium only). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of DMIPC concentration to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cells treated with DMIPC (at IC50 concentration) and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with DMIPC (e.g., at the IC50 concentration for 24-48 hours) in 6-well plates. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 4: Western Blot Analysis of Key Apoptosis-Related Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to confirm the molecular mechanism of apoptosis. This protocol focuses on key markers of the intrinsic pathway.
Materials:
-
Cells treated with DMIPC and vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-Actin or GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be used to quantify changes in protein expression relative to the loading control. An increase in cleaved caspases and Bax, alongside a decrease in full-length PARP, would confirm the induction of apoptosis.
References
-
Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: RSC Publishing URL: [Link]
-
Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: MDPI URL: [Link]
-
Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: NIH National Library of Medicine URL: [Link]
-
Title: Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents Source: PubMed URL: [Link]
-
Title: (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro Source: MDPI URL: [Link]
-
Title: Hyperglycemia-induced apoptosis in mouse myocardium: mitochondrial cytochrome C-mediated caspase-3 activation pathway Source: PubMed URL: [Link]
-
Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: NIH National Library of Medicine URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PubMed URL: [Link]
-
Title: 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents Source: NIH National Library of Medicine URL: [Link]
-
Title: Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress Source: PubMed URL: [Link]
-
Title: A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling Source: NIH National Library of Medicine URL: [Link]
-
Title: Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met Source: PubMed URL: [Link]
-
Title: DMSO modulates the pathway of apoptosis triggering Source: NIH National Library of Medicine URL: [Link]
-
Title: A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway Source: PubMed URL: [Link]
-
Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds Source: NIH National Library of Medicine URL: [Link]
-
Title: Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN Source: PubMed URL: [Link]
-
Title: The Death Receptor Pathway of Apoptosis Source: NIH National Library of Medicine URL: [Link]
-
Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article Source: ResearchGate URL: [Link]
-
Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: MDPI URL: [Link]
-
Title: ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Source: ResearchGate URL: [Link]
-
Title: A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones Source: Beilstein Archives URL: [Link]
-
Title: Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications Source: MDPI URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyperglycemia-induced apoptosis in mouse myocardium: mitochondrial cytochrome C-mediated caspase-3 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 13. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to optimize your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this target molecule is typically a two-step process:
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Formation of the Imidazo[1,2-a]pyridine Core: The most common method is the condensation of a 2-aminopyridine with a substituted phenacyl bromide, in this case, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.[1][2] This reaction, often referred to as the Bischler-Möhlau reaction, is known for its efficiency and broad substrate scope.[3]
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Formylation at the C3 Position: The introduction of the carbaldehyde group at the C3 position is almost exclusively achieved through a Vilsmeier-Haack reaction.[4][5][6] This involves treating the 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine intermediate with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8][9]
Q2: What is the Vilsmeier-Haack reaction and why is it effective for this synthesis?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position, making it highly susceptible to electrophilic substitution.[4] The Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile that attacks the C3 position, leading to the formation of the desired carbaldehyde after hydrolysis.[5][6]
Q3: Are there alternative, greener synthetic approaches?
Yes, the field is continually evolving towards more sustainable methods. For the initial cyclization, protocols using greener solvents like aqueous ethanol have been developed.[1] Additionally, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for both the cyclization and formylation steps.[7][10][11] The use of polyethylene glycol (PEG-400) as a reusable solvent medium is another promising green alternative.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine (Intermediate)
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Possible Cause 1: Incomplete Reaction. The condensation reaction may be sluggish.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.
-
Catalyst Choice: While often base-catalyzed, some variations may benefit from a different catalyst. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol is an effective and environmentally benign option.[1]
-
-
-
Possible Cause 2: Degradation of Phenacyl Bromide. Phenacyl bromides can be lachrymatory and unstable.
-
Solution:
-
Use Fresh or Purified Reagent: Ensure the 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is of high purity. If it has been stored for an extended period, consider purification by recrystallization.
-
In Situ Generation: Some protocols generate the α-bromoketone in situ to avoid handling the lachrymatory reagent directly.[2]
-
-
-
Possible Cause 3: Incorrect Stoichiometry or Base. The molar ratio of reactants and the choice of base are critical.
-
Solution:
-
Verify Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure complete consumption of the more valuable phenacyl bromide.
-
Optimize Base: If using a base like DBU, ensure the correct molar equivalents are used (typically 2 equivalents).[1]
-
-
Problem 2: Low Yield of this compound (Final Product)
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent must be freshly prepared.
-
Solution:
-
Order of Addition: Add POCl₃ dropwise to ice-cold DMF with constant stirring. This exothermic reaction should be carefully controlled. The resulting reagent should be used immediately.
-
Anhydrous Conditions: Ensure both DMF and POCl₃ are anhydrous, as moisture will decompose the reagent.
-
-
-
Possible Cause 2: Insufficient Electrophilicity of the Imidazo[1,2-a]pyridine. The electron density at the C3 position may not be high enough for efficient formylation.
-
Solution:
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the imidazo[1,2-a]pyridine often requires heating. A temperature range of 60-90°C is commonly employed.[7][8]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly enhance the reaction rate and yield by providing efficient and uniform heating.[7][11]
-
-
-
Possible Cause 3: Side Reactions. The Vilsmeier reagent can sometimes lead to the formation of side products.
-
Solution:
-
Controlled Stoichiometry: Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions.
-
Careful Work-up: The reaction mixture must be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the aldehyde.
-
-
Problem 3: Difficulty in Product Purification
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Possible Cause 1: Presence of Unreacted Starting Material. Incomplete reactions will contaminate the crude product.
-
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for low yield to drive the reaction to completion.
-
Chromatography: Column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is typically effective for separating the product from less polar starting materials.
-
-
-
Possible Cause 2: Formation of Polar Impurities. Over-reaction or side reactions can generate highly polar byproducts.
-
Solution:
-
Recrystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
-
Aqueous Wash: During the work-up, thorough washing of the organic layer with water and brine can help remove water-soluble impurities.
-
-
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine
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To a solution of 2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol of 2-aminopyridine), add 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 eq).
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Stir the mixture at room temperature for 10-15 minutes.
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Add sodium bicarbonate (2.0 eq) and continue stirring at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure intermediate.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, add N,N-dimethylformamide (DMF, 3.0 eq) and cool it to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
To this reagent, add a solution of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the final product.
| Parameter | Step 1: Cyclization | Step 2: Formylation |
| Key Reagents | 2-Aminopyridine, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, NaHCO₃ | 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine, POCl₃, DMF |
| Solvent | Ethanol | DMF |
| Temperature | Reflux | 80-90°C |
| Typical Yield | 85-95% | 75-85% |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Visualizing the Process
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield issues.
References
- A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield. The reaction was DBU catalysed using green solvent, aqueous ethanol (1 : 1 v/v)
- A sustainable and practical protocol has been developed for accessing 2-arylimidazo[1,2-a]pyridine derivatives using 2-aminopyridine derivatives, acetophenones, and carbon tetrabromide under solvent- free conditions. (2025). RSC Publishing.
- Microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their N-alkylation and bromination products using easily accessible and cheap reagents. (2024). PubMed Central.
- Scheme 15 Synthesis of 2-arylimidazo[1,2-a]pyridines (X = CH) and 2-arylimidazo[1,2-a]pyrimidines (X = N). (n.d.).
- A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. (2020).
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in W
- Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Synthetic routes for access to imidazo[1,2‐a]pyridines 5. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in W
- Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling p
- Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2025).
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (n.d.). Taylor & Francis Online.
- Synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). PubMed Central.
- ULTRASOUND PROMOTED ONE-POT SYNTHESIS OF 2- ARYLIMIDAZO[1,2-A]PYRIMIDINES IN GLYCEROL. (2025).
- Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (2021).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). RSC Publishing.
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. (2022).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijrpsonline.com.
- Ullmann condens
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. (n.d.). Benchchem.
- Synthesis of imidazo[1,2‐a]pyridines by condensation. (n.d.).
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
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- 10. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, grounded in established chemical principles and validated protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of imidazo[1,2-a]pyridines.
Q1: What are the most common starting materials for synthesizing the imidazo[1,2-a]pyridine core?
The most prevalent and versatile starting materials are substituted 2-aminopyridines, which form the pyridine portion of the fused ring system.[1] These are typically reacted with α-halocarbonyl compounds, such as α-bromoketones or α-chloroaldehydes, in what is known as the classic Tschitschibabin reaction.[2] However, due to the lachrymatory nature and limited commercial availability of many α-halocarbonyls, alternative multicomponent strategies have gained significant popularity.[3] These often involve the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in the Groebke-Blackburn-Bienaymé (GBB) reaction.[4][5][6]
Q2: My reaction yield is consistently low. What are the first parameters I should check?
Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to a few key factors:
-
Purity of Starting Materials: Ensure your 2-aminopyridine and other reagents are of high purity. Impurities can interfere with the reaction and lead to side products.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many syntheses require elevated temperatures to proceed efficiently.[7] A systematic optimization of these parameters is often necessary.[8]
-
Atmosphere: Some reactions, particularly those employing copper catalysts, may be sensitive to the atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidation of the catalyst or reagents. Conversely, some modern procedures intentionally use air as a green oxidant.[7]
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
The formation of multiple products is a common challenge. Potential side products can include:
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Unreacted Starting Materials: If the reaction has not gone to completion.
-
Intermediates: Such as the N-alkylated pyridinium salt in the Tschitschibabin-type synthesis, which may not have cyclized.
-
Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, regioisomers can sometimes form, although this is less common for the imidazo[1,2-a]pyridine core itself.
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Products of Side Reactions: Such as self-condensation of the carbonyl compound or decomposition of the reagents under the reaction conditions.
Careful column chromatography with a well-chosen solvent system is typically required for purification.
II. Troubleshooting Guide: Common Synthetic Routes
This section provides in-depth troubleshooting for specific, widely used synthetic methodologies.
A. Ortoleva-King and Related Condensation Reactions
The Ortoleva-King reaction and similar condensations are powerful one-pot methods that avoid the direct use of α-haloketones by generating the reactive intermediate in situ.[3][9][10]
Problem 1: The reaction fails to initiate or proceeds very slowly.
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Probable Cause: Insufficient activation of the ketone. The Ortoleva-King reaction relies on the formation of a pyridinium salt from the active methylene or methyl group of a ketone.[3] This step can be slow if the ketone's α-protons are not sufficiently acidic or if the reaction temperature is too low.
-
Proposed Solution:
-
Increase Temperature: Many Ortoleva-King type reactions are conducted at elevated temperatures, often between 100-110 °C.[3][10]
-
Catalyst Choice: While some variations are catalyst-free, the inclusion of a catalyst can be beneficial. Molecular iodine (I₂) is commonly used, often in stoichiometric amounts in older procedures, but catalytic systems with co-catalysts like FeCl₃·6H₂O have been developed to improve efficiency.[11]
-
Solvent Selection: The reaction can often be run neat (without solvent), which increases the concentration of reactants.[3][10] If a solvent is necessary, polar aprotic solvents like DMF can be effective.[7] Some modern, greener protocols have also demonstrated success in water.[11][12]
-
Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Type Synthesis [11]
-
To a reaction vessel, add the substituted 2-aminopyridine (1.0 mmol), the aromatic ketone (1.2 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (20 mol%).
-
Heat the reaction mixture at 100 °C under aerobic conditions for the time specified by reaction monitoring (e.g., via TLC).
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Significant formation of undesired iodinated byproducts.
-
Probable Cause: Over-iodination of the starting materials. Aromatic ketones with electron-rich substituents or the 2-aminopyridine itself can undergo electrophilic iodination under the reaction conditions.
-
Proposed Solution:
-
Optimize Iodine Stoichiometry: Carefully control the amount of iodine used. If using a catalytic system, ensure the stoichiometry is optimized.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of byproducts.
-
Alternative Halogen Source: In some cases, using a different halogen source or a reagent that generates the α-haloketone in situ under milder conditions might be beneficial.
-
B. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a highly efficient one-pot, three-component reaction that allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyridines.[6][13]
Problem 1: Low conversion or no product formation in the GBB reaction.
-
Probable Cause: Ineffective catalyst or inappropriate solvent. The GBB reaction is typically acid-catalyzed, and the choice of both catalyst and solvent is crucial for its success.[14][15]
-
Proposed Solution:
-
Catalyst Screening: A range of Lewis and Brønsted acids can be used. Common choices include Sc(OTf)₃, Yb(OTf)₃, and TFA.[16] Ammonium chloride (NH₄Cl) has also been reported as a greener catalyst option.[13]
-
Solvent Optimization: Alcohols, particularly methanol and ethanol, are frequently used as solvents and have been shown to act as co-catalysts, accelerating key steps in the reaction mechanism.[14] The use of a dehydrating agent like trimethyl orthoformate can also improve yields by removing water formed during the initial imine formation.[15]
-
Microwave Irradiation: The use of microwave assistance can significantly reduce reaction times and improve yields.[13][17]
-
Workflow for GBB Reaction Troubleshooting
Caption: Troubleshooting workflow for low yields in the GBB reaction.
Problem 2: Difficulty in purifying the final product.
-
Probable Cause: The basic nature of the 3-aminoimidazo[1,2-a]pyridine product can lead to tailing on silica gel chromatography. Additionally, unreacted starting materials or side products may co-elute.
-
Proposed Solution:
-
Acid-Base Extraction: Perform an acid-base workup. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
Salt Formation for Purification: For crystalline products, purification can be achieved by forming a salt (e.g., with sulfuric acid), which can then be recrystallized.[15] The free base can be regenerated afterward.
-
Chromatography with Additives: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing.
-
C. C-H Functionalization
Direct C-H functionalization is a modern and atom-economical approach to introduce substituents onto the imidazo[1,2-a]pyridine core, often targeting the C3 position.[18][19]
Problem 1: Poor regioselectivity in C-H functionalization.
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Probable Cause: The electronic properties of the imidazo[1,2-a]pyridine ring make the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack.[20] However, under certain conditions, functionalization at other positions (e.g., C2 or on the pyridine ring) can occur.
-
Proposed Solution:
-
Careful Selection of Reaction Conditions: The choice of catalyst, oxidant, and solvent can significantly influence the regioselectivity. A thorough review of the literature for the specific transformation is essential.
-
Use of Directing Groups: While less common for this scaffold, the temporary installation of a directing group can force functionalization at a specific, less reactive position.
-
Steric Hindrance: Introducing a bulky substituent at a more reactive position can sterically hinder it, allowing for functionalization at a less hindered site.
-
Table 1: Comparison of Common Synthetic Strategies
| Synthesis Method | Key Reagents & Conditions | Typical Yield Range (%) | Advantages | Disadvantages |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone, I₂, optional catalyst (e.g., FeCl₃·6H₂O), heat (100-110 °C) | 40-96%[3][11] | One-pot, readily available starting materials, avoids lachrymatory α-haloketones.[3] | Can require high temperatures, moderate to good yields, potential for side reactions. |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide, Acid catalyst (Lewis or Brønsted) | 82-91%[13] | High atom economy, rapid access to molecular diversity, generally good to excellent yields.[6][15] | Can require expensive or sensitive isocyanides, purification can be challenging. |
| Modern C-H Functionalization | Imidazo[1,2-a]pyridine, coupling partner, catalyst (e.g., Pd, Cu, photoredox), oxidant | Varies widely | Atom-economical, allows for late-stage functionalization, broad scope of compatible functional groups.[19] | Can require expensive catalysts, optimization of conditions is often necessary, regioselectivity can be an issue.[20] |
III. References
-
Demjén, A., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]
-
Demjén, A., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Available at: [Link]
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Sharma, V., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
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ResearchGate. (n.d.). Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Hajra, A. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed. Available at: [Link]
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Zarganes-Tzitzikas, T., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
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ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available at: [Link]
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Ives, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Murugan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Murugan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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van der Heijden, G., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]
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da Silva, A. C. A., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry. Available at: [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]
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Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
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Li, J., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]
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Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]
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Sławiński, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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Murugan, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Improving the solubility of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for in vitro assays
Introduction: The Solubility Challenge
Welcome to the technical support guide for 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This potent imidazo[1,2-a]pyridine derivative holds significant promise in various research applications.[1][2] However, its complex heterocyclic structure, characterized by a large, rigid ring system and a lipophilic dimethoxyphenyl group, contributes to its inherently low aqueous solubility. This is a common challenge, as over 70% of new chemical entities in drug discovery pipelines are poorly water-soluble, which can severely impact the accuracy and reproducibility of in vitro assay data.[3]
This guide provides a structured, problem-oriented approach to effectively solubilize and handle this compound, ensuring the integrity of your experimental results. We will move from first-line strategies to advanced troubleshooting, explaining the scientific rationale behind each recommendation.
Visualizing the Molecule
Understanding the compound's structure is the first step in devising a solubilization strategy. The presence of the fused aromatic rings and the dimethoxyphenyl substituent are the primary drivers of its hydrophobicity.
Caption: Chemical structure of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I tried dissolving the compound directly in my aqueous cell culture medium (e.g., DMEM, RPMI) or phosphate-buffered saline (PBS), but it won't go into solution. Why?
Answer: This is expected behavior. The compound's molecular structure is predominantly nonpolar (hydrophobic or lipophilic), making it immiscible with water-based (polar) solutions like buffers and culture media. The high lattice energy of the crystalline solid form further resists dissolution in aqueous environments.[4] To achieve a homogenous solution necessary for accurate dosing in in vitro assays, an organic solvent must be used to first create a concentrated stock solution.
Q2: What is the recommended first-line solvent for creating a stock solution?
Answer: For this compound, the universally recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[5]
Causality: DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both nonpolar and polar compounds.[6] Its miscibility with water and cell culture media makes it an ideal vehicle for introducing hydrophobic compounds into an aqueous assay environment.[5]
See Protocol 1 for detailed steps on preparing a high-concentration stock solution in DMSO.
Q3: My compound dissolved perfectly in DMSO, but when I added the stock solution to my assay medium, it immediately turned cloudy and a precipitate formed. What went wrong?
Answer: This is a classic issue known as "crashing out" or precipitation upon dilution. It occurs when the compound, happily dissolved in a high concentration of organic solvent (100% DMSO), is suddenly transferred to a predominantly aqueous environment. The solvent composition shifts so dramatically that the compound's solubility limit in the final medium is exceeded, causing it to precipitate out of the solution.[7]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay well. High concentrations of DMSO can be toxic to cells and interfere with assay results.[8][9] Always aim for a final DMSO concentration of ≤0.5% (v/v) , and ensure this concentration is kept consistent across all wells, including your vehicle control.[7][10]
-
Employ Stepwise Dilution: Do not add your highly concentrated DMSO stock directly to the final assay volume. Perform one or more intermediate dilution steps in your culture medium. This gradual reduction in DMSO concentration helps keep the compound in solution.[10] See Protocol 2 .
-
Modify the Addition Process: Add the compound stock (or intermediate dilution) to the assay medium while gently vortexing or swirling. Never add the aqueous medium directly onto the small volume of DMSO stock, as this creates a localized area of high compound concentration and low solvent capacity, guaranteeing precipitation.[6]
Q4: Are there alternatives if DMSO interferes with my assay or if the compound is still poorly soluble?
Answer: Yes. While DMSO is the standard, some assays (e.g., those involving sensitive enzymatic reactions or specific cell types) can be affected by it.[5] If you've optimized your DMSO-based protocol and still face issues, or if your assay is incompatible with DMSO, consider using a solubilizing excipient.
The most effective and widely used alternative for in vitro assays is complexation with cyclodextrins .[11][12]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] The hydrophobic compound partitions into the central cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without relying on organic co-solvents.[11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly favored due to its high water solubility and low toxicity.[15]
See Protocol 3 for a method using HP-β-CD.
Solubility Strategy Workflow
This diagram outlines the logical progression for tackling solubility issues with this compound.
Caption: A decision workflow for solubilizing the target compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration primary stock solution.
Materials:
-
This compound (MW: 282.3 g/mol )
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 282.3 g/mol x 1000 mg/g = 2.823 mg
-
-
Weighing: Accurately weigh out 2.823 mg of the compound and transfer it to a sterile amber vial.[16]
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.[7]
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect for any remaining solid particles.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be used, but verify compound stability at this temperature.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes. Store at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[17]
Protocol 2: Serial Dilution into Aqueous Assay Medium
This protocol minimizes precipitation when preparing working solutions from a DMSO stock.
Objective: Prepare a final 10 µM working solution in a 100 µL assay volume with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM stock solution (from Protocol 1) at room temperature.
-
Prepare Intermediate Dilution:
-
Dispense 98 µL of sterile cell culture medium into a sterile tube.
-
Add 2 µL of the 10 mM DMSO stock to the medium.
-
Immediately vortex gently to mix. This creates a 200 µM intermediate solution in 2% DMSO .
-
-
Prepare Final Working Solution:
-
In your final assay plate, add 95 µL of cell culture medium to the designated wells.
-
Add 5 µL of the 200 µM intermediate solution to each well.
-
Mix gently by pipetting up and down or using a plate shaker.
-
This results in a 10 µM final concentration of the compound in a total volume of 100 µL with a final DMSO concentration of 0.1% .
-
-
Vehicle Control (CRITICAL): Prepare control wells by performing the exact same dilution steps using only DMSO (without the compound). This ensures any observed cellular effects are due to the compound, not the solvent.[7]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Use this method if DMSO is not a viable option.
Materials:
-
Target Compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming and stirring may be required.
-
Create Compound-CD Stock:
-
Weigh the desired amount of the target compound into a glass vial.
-
Add the 20% HP-β-CD solution to achieve the desired stock concentration (e.g., 1 mM).
-
Cap the vial and stir vigorously with a magnetic stir bar, potentially overnight at room temperature, protected from light. Sonication can accelerate the process.
-
-
Validation: The solution should appear clear. If particulates remain, the solubility limit in this vehicle may have been exceeded. The solution can be sterile-filtered through a 0.22 µm PVDF filter to remove any undissolved compound.
-
Assay Use: This aqueous stock solution can now be diluted directly into your assay medium.
-
Vehicle Control: The appropriate vehicle control for this method is the 20% HP-β-CD solution diluted to the same final concentration in the assay wells.
Mechanism of Cyclodextrin Solubilization
Caption: The hydrophobic drug enters the cyclodextrin's core, forming a water-soluble complex.
Summary of Solubilization Parameters
This table provides a quick reference for the primary solvents and excipients discussed.
| Parameter | Dimethyl Sulfoxide (DMSO) | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |
| Mechanism | Organic Co-solvent | Inclusion Complexation[11] |
| Primary Use | High-concentration stock solutions | Aqueous stock solutions |
| Typical Stock Conc. | 10-50 mM | 0.5-5 mM (compound dependent) |
| Recommended Final Conc. | < 0.5% (v/v)[7][10] | 0.1-1% (w/v) |
| Pros | Excellent dissolving power for many compounds[5] | Low cellular toxicity, avoids organic solvents[8][18] |
| Cons | Can be cytotoxic at >1%[8], may interfere with some assays | Lower solubilizing capacity than pure DMSO, requires optimization |
| Vehicle Control | Medium + equivalent % DMSO | Medium + equivalent % HP-β-CD solution |
By following this structured approach—starting with a well-prepared DMSO stock, employing careful dilution techniques, and considering alternatives like cyclodextrins when necessary—researchers can overcome the solubility challenges of this compound and generate reliable, reproducible data in their in vitro assays.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Bendix, K., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Biologicals.
- Purdue University. (n.d.).
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Kumar, S., & Singh, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Bendix, K., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Löbmann, K., & Rades, T. (2021).
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2011). Considerations regarding use of solvents in in vitro cell based assays.
- ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- PMC - NIH. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects.
- ResearchGate. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
- PMC - PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Ovid. (2007). Cyclodextrins as pharmaceutical solubilizers.
- Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- ResearchGate. (2007). Cyclodextrins as pharmaceutical solubilizers.
- PMC - NIH. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Benchchem. (n.d.).
- Semantic Scholar. (2011). Considerations regarding use of solvents in in vitro cell based assays.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Santa Cruz Biotechnology. (n.d.). 2-(3-Methoxy-phenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde.
- MDPI. (2024).
- ACS Publications. (2025).
- ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2025).
- ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- PubMed. (2024).
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- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, and achieving high purity is critical for reliable downstream biological assays and further synthetic transformations.[1][2]
This document provides in-depth, field-proven protocols and troubleshooting advice to address common challenges encountered during the purification of this specific molecule.
Compound Profile & Physicochemical Data
This compound is a moderately polar aromatic aldehyde. Its structure combines a polar imidazo[1,2-a]pyridine core and an aldehyde group with a less polar dimethoxyphenyl substituent. This balance of polarity dictates its behavior during purification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Calculated |
| Molecular Weight | 294.31 g/mol | Calculated |
| Appearance | Likely a light-yellow or off-white solid | [1][3] |
| CAS Number | Not specifically available; similar structures are registered. | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
For routine purification to achieve high purity (>95%), flash column chromatography on silica gel is the most widely documented and effective method for this class of compounds.[1][5][6] It excels at separating the target aldehyde from both more polar impurities (like the corresponding carboxylic acid) and less polar starting materials.
Q2: My crude product is a solid. Can I use recrystallization instead of chromatography?
Yes, recrystallization is a viable and often preferred method for final purification, especially if you have a large quantity of material and the impurity profile is simple. The key challenge is identifying a suitable solvent or solvent system. It is an excellent technique for removing minor, structurally distinct impurities and obtaining crystalline material.
Q3: The aldehyde group is sensitive. Are there any risks of degradation during purification?
Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods. On silica gel, which is slightly acidic, some sensitive aldehydes can undergo decomposition, though this is less common for robust aromatic aldehydes like this one.[7] If degradation is suspected, it is crucial to use high-quality solvents and proceed with the purification promptly after synthesis.
Q4: What are the most likely impurities I'll encounter?
The most common impurities depend on the synthetic route. If using a Vilsmeier-Haack formylation, you may have unreacted 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine.[8][9][10] The most common secondary product is the corresponding carboxylic acid, formed by air oxidation of the aldehyde. This impurity is significantly more polar and will have a much lower Rf on a normal-phase TLC plate.
Core Purification Protocols
Protocol 1: Flash Column Chromatography
This is the workhorse method for purifying imidazo[1,2-a]pyridine derivatives. The principle is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase of tunable polarity.[11][12]
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Rationale: The first step is to determine an appropriate eluent (mobile phase) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.25-0.35 . This ensures good separation and a reasonable elution time.
-
Procedure: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems. A common starting point for this class of molecule is a mixture of hexane and ethyl acetate.[5] d. Example Systems to Test: Start with Hexane:Ethyl Acetate (4:1), then try 3:1, 2:1, and 1:1. e. Visualize the spots under UV light (254 nm). Your target compound should appear as a distinct spot. More polar impurities (like the carboxylic acid) will remain closer to the baseline, while less polar impurities will travel further up the plate.
-
-
Column Packing:
-
Rationale: A well-packed column is essential for achieving good separation. A "slurry packing" method is recommended to avoid air bubbles and channels.
-
Procedure: a. Choose a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product). b. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. c. In a beaker, mix the required amount of silica gel with your chosen starting eluent to form a smooth, lump-free slurry. d. Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any remaining silica into the column. e. Gently tap the column to ensure even packing and allow the silica to settle. Open the stopcock to drain some solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Rationale: The sample should be loaded onto the column in a very concentrated, narrow band to maximize separation efficiency.
-
Procedure (Dry Loading is preferred): a. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. e. Gently add a thin protective layer of sand on top of your sample layer.
-
-
Elution and Fraction Collection:
-
Rationale: The column is run by passing the mobile phase through the silica gel, carrying the separated components with it.
-
Procedure: a. Carefully add your eluent to the column, ensuring not to disturb the top layer of sand. b. Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate. c. Begin collecting the eluate in numbered test tubes or flasks (fractions). d. Gradient Elution (Optional but Recommended): If your TLC shows impurities that are close to your product, you can start with a less polar eluent mixture (e.g., 4:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 2:1 Hexane:EtOAc) during the run to speed up the elution of your more polar product.
-
-
Analysis and Product Isolation:
-
Rationale: Each collected fraction must be analyzed to determine which ones contain the pure product.
-
Procedure: a. Spot every few fractions onto a TLC plate and develop it in your chosen solvent system. b. Identify the fractions that contain only the spot corresponding to your pure product. c. Combine the pure fractions into a round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This method is ideal for obtaining highly pure, crystalline material from a crude product that is already relatively clean. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[13]
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: Finding the right solvent is the most critical step. A good solvent will dissolve the compound when hot but not when cold.
-
Procedure: a. Place a small amount of your crude product (20-30 mg) into a test tube. b. Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable. c. If it does not dissolve, gently heat the mixture. If it dissolves when hot, this is a potentially good solvent. d. Cool the solution in an ice bath. If crystals form, you have found a good solvent. e. Good Solvent Candidates: Based on the compound's structure, consider solvents like ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane.[14][15][16]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Add just enough solvent to fully dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't move off the baseline on TLC/Column. | The eluent is not polar enough. | Increase the polarity of your eluent. Add a more polar solvent like ethyl acetate or methanol (in small percentages, e.g., 1-2%). |
| All spots run to the top of the TLC plate (Rf > 0.8). | The eluent is too polar. | Decrease the eluent polarity. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on the TLC plate. | 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is degrading on the silica.[17] | 1. Dilute your sample before spotting. 2. The imidazo[1,2-a]pyridine core is basic. Add a small amount of triethylamine (~0.5-1%) to your eluent to neutralize the acidic silica gel. 3. Use a different stationary phase like alumina or run the column quickly. |
| A new, more polar spot appears after chromatography. | The aldehyde is oxidizing to the carboxylic acid on the silica gel column. | This is a sign of compound instability on silica.[7] Consider deactivating the silica gel with triethylamine, running the column faster, or switching to neutral alumina as the stationary phase.[18] |
| No crystals form during recrystallization. | 1. The solution is not saturated (too much solvent was added). 2. The solution is supersaturated. | 1. Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line, or by adding a "seed crystal" of the pure compound. |
| The product "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or impurities are depressing the melting point. | Try a lower-boiling point solvent. Alternatively, dissolve the oil in a minimal amount of a good solvent and add a "poor" solvent (in which the compound is insoluble) dropwise until it becomes cloudy, then heat to clarify and cool slowly. |
Visualized Workflows
References
-
Hadžija, O., Tonković, M., & Isrkić, S. (n.d.). The Behaviour of Some Phenolic Acids and Aldehydes on Thin Layers of Silica Gel Impregnated with Fe(III). Journal of Liquid Chromatography. Available at: [Link]
-
Zhang, M., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438. Available at: [Link]
-
Tomioka, K., et al. (1998). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives. HETEROCYCLES, 48(4), 655. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Martínez, R., et al. (2017). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 22(12), 2063. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Muthusamy, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 48(1), 207-216. Available at: [Link]
-
Muthusamy, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry. Available at: [Link]
-
Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at: [Link]
- Kuhn, R. (1966). Preparation of aromatic aldehydes. U.S. Patent 3,322,833.
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. Available at: [Link]
-
Uchiyama, S., et al. (2003). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Analytical Chemistry, 75(21), 5936-5943. Available at: [Link]
-
Various Authors. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Available at: [Link]
-
Various Authors. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit. Available at: [Link]
-
Sridevi, G., & Vasu, K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4125-4140. Available at: [Link]
-
Wang, C., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 69. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Available at: [Link]
-
Li, Y., et al. (n.d.). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Available at: [Link]
-
Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. IUCrData, 1(2), x160161. Available at: [Link]
-
Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(10), x250553. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 426239-77-2 [sigmaaldrich.com]
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Technical Support Center: Overcoming Drug Resistance with Imidazo[1,2-a]pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction: Confronting the Challenge of Drug Resistance
Welcome to the technical support center for researchers leveraging the unique properties of imidazo[1,2-a]pyridine (IP) compounds. Multidrug resistance (MDR) remains a primary obstacle in cancer chemotherapy and infectious disease treatment, often leading to therapeutic failure.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[3][4]
This guide is designed to provide you, the researcher, with practical, field-proven insights to navigate the complexities of your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data.
Core Mechanisms of Action: The 'Why' Behind the Compound
Understanding how imidazo[1,2-a]pyridine derivatives function is critical for designing meaningful experiments and interpreting results. While the specific activity depends on the substitution patterns of the core structure, several key mechanisms have been identified for overcoming drug resistance.[1][2]
A. Inhibition of Pro-Survival Kinase Pathways
A predominant mechanism by which cancer cells develop resistance is the hyperactivation of signaling pathways that promote cell survival and proliferation. Many IP derivatives have been specifically designed to inhibit key kinases within these pathways.
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The PI3K/Akt/mTOR Pathway: This is one of the most commonly dysregulated pathways in cancer. IP compounds have been shown to be potent inhibitors of key nodes like PI3Kα, Akt, and mTOR, thereby cutting off the survival signals that allow resistant cells to thrive.[1][2][5][6][7] By inhibiting these kinases, the compounds can re-sensitize resistant cells to conventional chemotherapeutic agents.
Caption: Troubleshooting Workflow for Cell Viability Assays.
Guide 2: Western Blot - No Change in Phospho-Protein Levels (e.g., p-Akt)
You expect your IP compound to inhibit a kinase, but you see no change in the phosphorylation of its downstream target.
-
Step 1: Validate Your System. Before adding your compound, can you stimulate the pathway? Serum-starve your cells overnight, then stimulate with a growth factor (e.g., EGF, IGF-1) for a short period (5-15 min). You should see a robust increase in p-Akt. If not, your cells are not responsive, or your antibodies are not working.
-
Step 2: Check Your Time Course. Kinase inhibition can be rapid. Perform a time-course experiment where you pre-treat with your IP compound for various times (e.g., 30 min, 1h, 2h, 6h) before stimulating with the growth factor. The optimal pre-incubation time may be shorter than you think.
-
Step 3: Verify Compound Activity & Concentration. Are you sure the compound is active and used at a sufficient concentration? The IC50 for inhibiting a kinase in a cell-free assay is often much lower than the concentration needed to inhibit it inside a cell. You may need to use a concentration 5-10 fold higher than the kinase IC50 to see a downstream effect.
-
Step 4: Examine Lysate Quality. Ensure you are lysing cells quickly on ice with fresh lysis buffer containing phosphatase and protease inhibitors. Any delay can lead to dephosphorylation of your target or protein degradation.
-
Step 5: Review Loading Controls. Always probe for total Akt as a loading control for p-Akt. This ensures that any change you see is due to phosphorylation status, not a change in the total amount of protein.
Key Experimental Protocols
Protocol 1: Evaluating Reversal of Resistance using a Chemosensitivity Assay (MTT)
This protocol determines the ability of an IP compound to re-sensitize resistant cells to a primary chemotherapeutic drug.
-
Cell Seeding: Seed both parental (sensitive) and resistant cells into 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Compound Preparation:
-
Prepare a 2X stock of your primary drug (e.g., Cisplatin) in a serial dilution format.
-
Prepare a 2X stock of your IP compound at its predetermined non-toxic concentration (e.g., IC10). Also prepare a 2X vehicle control.
-
-
Treatment:
-
Plate 1 (Primary Drug IC50): Add 50 µL of media to half the plate and 50 µL of the 2X IP compound to the other half. Then add 50 µL of the 2X primary drug serial dilutions to all wells.
-
Plate 2 (IP Compound IC50): Add 50 µL of media to all wells. Then add 50 µL of a 2X serial dilution of the IP compound.
-
-
Incubation: Incubate plates for 72 hours (or an appropriate duration for your cell line) at 37°C, 5% CO2.
-
MTT Assay: Add MTT reagent (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values for the primary drug with and without the IP compound. A significant shift (decrease) in the IC50 in the presence of the IP compound indicates a reversal of resistance.
Protocol 2: Assessing Efflux Pump Inhibition via Mitoxantrone Accumulation
This is a functional assay to determine if your IP compound inhibits efflux pumps like ABCG2, for which mitoxantrone is a fluorescent substrate.
-
Cell Seeding: Seed resistant cells (e.g., ABCG2-overexpressing) in a 24-well plate or on coverslips.
-
Pre-incubation: Treat cells with your IP compound at the desired concentration or a vehicle control for a set period (e.g., 2 hours). Include a known efflux pump inhibitor as a positive control.
-
Substrate Loading: Add a low concentration of mitoxantrone (e.g., 5-10 µM) to all wells and incubate for 30-60 minutes.
-
Wash: Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Analysis:
-
Microscopy: Immediately visualize the intracellular fluorescence using a fluorescence microscope. Increased blue fluorescence in the IP compound-treated cells compared to the vehicle control indicates pump inhibition.
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the intracellular fluorescence using a flow cytometer (e.g., with a 633 nm excitation and 660/20 nm emission filter). A rightward shift in the fluorescence peak indicates increased accumulation.
-
Data Summary
The following table summarizes the activity of selected imidazo[1,2-a]pyridine derivatives from the literature to provide context for expected potency.
| Compound ID | Target/Activity | Cell Line(s) | Reported IC50 | Reference |
| Compound 2g | p110α (PI3K) Inhibitor | - | 0.0018 µM (enzymatic) | [6] |
| Compound 12 | p110α (PI3K) Inhibitor | A375, HeLa | 0.14 µM, 0.21 µM (cellular) | [6] |
| Compound 6 | Induces Apoptosis, Inhibits p-Akt | A375 Melanoma | <1 µM | [5] |
| I-11 | Covalent KRAS G12C Inhibitor | NCI-H358 | 0.86 µM | [3] |
| HB9 | Cytotoxic Agent | A549 (Lung) | 50.56 µM | [8] |
| IP-5 | Cytotoxic Agent, Inhibits p-Akt | HCC1937 (Breast) | 45 µM | [9][10] |
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Kaya, B., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1264, 133273.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry, 83, 45-56. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). RSC Medicinal Chemistry. Available at: [Link]
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available at: [Link]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1233-1237. Available at: [Link]
- Huq, F., et al. (2006). Antitumour Activity of cis-bis{imidazo(1,2-α)- pyridineplatinum (II). International Journal of Cancer Research, 2(4), 367-375.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2025).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22448–22463.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters, 4(8), 752–757.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2012). Journal of Medicinal Chemistry, 55(19), 8424–8434.
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Pharmaceuticals, 13(10), 323. Available at: [Link]
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 620-642.
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 620-642. Available at: [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35275–35293.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 14(1), 38-51.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Libyan International Medical University Journal. Available at: [Link]
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (2015). Cancer Chemotherapy and Pharmacology, 76(4), 853-862.
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
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Technical Support Center: Lead Optimization of Imidazo[1,2-a]pyridine Amides as Anti-Tuberculosis Agents
Welcome to the technical support center for the lead optimization of imidazo[1,2-a]pyridine amides (IPAs) as anti-tuberculosis (TB) agents. This guide is designed for researchers, scientists, and drug development professionals actively working in this promising field. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate the common challenges encountered during your experimental workflows. Our goal is to provide you with the technical accuracy and field-proven insights necessary to accelerate your research.
Introduction to Imidazo[1,2-a]pyridine Amides
Imidazo[1,2-a]pyridines are a class of bicyclic 5,6 heterocycles that have gained significant attention in medicinal chemistry due to their wide range of applications.[1][2][3][4][5] A notable example, Telacebec (Q203), is a clinical candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][4][6][7][8][9] These compounds primarily exert their anti-tubercular activity by inhibiting the cytochrome b subunit of the ubiquinol-cytochrome c reductase (QcrB), a key component of the electron transport chain in Mycobacterium tuberculosis (Mtb).[10][11][12][13] This inhibition disrupts the bacterium's energy metabolism, leading to cell death.[3][4]
The lead optimization of IPAs often involves navigating challenges related to their physicochemical properties, such as high lipophilicity and poor aqueous solubility, which can impact their overall drug-like characteristics.[1][3] This guide will address these and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for imidazo[1,2-a]pyridine amides against Mycobacterium tuberculosis?
A1: Imidazo[1,2-a]pyridine amides are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mtb.[10][11][12][13] By binding to QcrB, these compounds block the transfer of electrons, which disrupts the generation of a proton motive force and subsequent ATP synthesis, ultimately leading to bacterial cell death.[3][4]
Q2: What are the most common challenges encountered during the synthesis of imidazo[1,2-a]pyridine amides?
A2: While various synthetic routes exist, challenges can arise in achieving desired yields and purity.[14][15] Common issues include side reactions, difficulty in purification of the final products, and ensuring the correct regioselectivity during the initial cyclization to form the imidazo[1,2-a]pyridine core.[14][15][16] The choice of coupling reagents for the final amide bond formation is also critical to minimize side products and achieve high conversion.[17]
Q3: My imidazo[1,2-a]pyridine amide analog shows potent activity against replicating Mtb, but is inactive against non-replicating bacteria. What could be the reason?
A3: This is a common observation in TB drug discovery. The metabolic state of non-replicating Mtb is significantly different from that of actively replicating bacteria. Your compound's target, QcrB, is crucial for aerobic respiration, which is the primary mode of energy generation in replicating Mtb.[3][4] Non-replicating or persistent bacteria may rely on alternative energy pathways that are less dependent on the cytochrome bc1 complex. Therefore, your compound may be less effective against these bacterial populations. It is crucial to include assays that model the different physiological states of Mtb in your screening cascade.[18]
Q4: I am observing a significant discrepancy between the in vitro anti-Mtb activity and the intracellular activity of my compounds. Why is this happening?
A4: Several factors can contribute to this discrepancy. Your compound may have poor permeability across the host cell membrane, preventing it from reaching the intracellular Mtb.[19] It could also be subject to efflux by host cell transporters. Another possibility is that the compound is metabolized by the host cell into an inactive form. It is essential to perform intracellular activity assays using infected macrophages to get a more accurate picture of a compound's potential.[20][21][22]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of Imidazo[1,2-a]pyridine Amides
Poor aqueous solubility is a frequent challenge with fused bicyclic systems like imidazo[1,2-a]pyridines, which often exhibit high lipophilicity.[1][3] This can lead to problems in assay performance, formulation, and can negatively impact pharmacokinetic properties.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Lipophilicity (High logP) | 1. Introduce Polar Functional Groups: Strategically add polar groups like hydroxyl (-OH), methoxy (-OCH3), or small amines to the scaffold, particularly on the periphery of the molecule. 2. Modify the Side Chain: Replace long, lipophilic side chains with shorter, more polar alternatives. Consider incorporating heteroatoms (O, N) within the side chain.[6][7] 3. Scaffold Hopping: Explore alternative, less lipophilic core structures while maintaining the key pharmacophoric features required for QcrB binding.[1][3] | Increasing the polarity of the molecule can enhance its interaction with water, thereby improving solubility. Care must be taken not to disrupt the key interactions with the target protein. |
| Crystalline Nature | 1. Salt Formation: If your compound has a basic nitrogen, consider forming a salt (e.g., hydrochloride, sulfate) to improve solubility. 2. Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO. For in vivo studies, explore formulations such as amorphous solid dispersions or lipid-based formulations. | Salts are generally more soluble in aqueous media than their free base counterparts. Formulation aids can help to keep the compound in solution. |
| pH-Dependent Solubility | 1. Determine pKa: Measure the pKa of your compounds.[23] 2. Adjust Buffer pH: For in vitro assays, ensure the pH of the buffer is appropriate for your compound's ionization state to maximize solubility. | The solubility of ionizable compounds is highly dependent on the pH of the solution. Understanding the pKa allows for the rational selection of buffer conditions. |
Issue 2: High Cytotoxicity in Mammalian Cell Lines
High cytotoxicity is a major reason for the attrition of drug candidates. It is crucial to assess the cytotoxicity of your imidazo[1,2-a]pyridine amides in relevant mammalian cell lines to determine their therapeutic index.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Off-Target Effects | 1. Broad Panel Screening: Screen your compounds against a panel of common off-targets, such as kinases or ion channels. 2. Structural Modifications: Systematically modify the structure to reduce interactions with off-targets while maintaining anti-TB activity. Pay attention to the structure-activity relationship (SAR) for both efficacy and toxicity. | Cytotoxicity can arise from the compound interacting with unintended biological targets in mammalian cells. Identifying and mitigating these interactions is key to improving the safety profile. |
| Mitochondrial Toxicity | 1. Assess Mitochondrial Function: Use assays that measure mitochondrial respiration, such as the Seahorse XF Analyzer, to detect early signs of mitochondrial dysfunction.[24] Standard endpoint assays like MTT may not be sensitive enough to detect subtle metabolic effects.[24] 2. Target Selectivity: Given that the bacterial target is part of an electron transport chain, ensure your compounds have a high degree of selectivity for the bacterial QcrB over the homologous mammalian complex. | The mechanism of action of IPAs (inhibition of the electron transport chain) raises the possibility of similar effects on mammalian mitochondria. Assessing mitochondrial health is therefore a critical step. |
| Non-specific Cytotoxicity | 1. Physicochemical Properties: High lipophilicity can sometimes lead to non-specific membrane disruption and cytotoxicity. Revisit the strategies for improving solubility, as they can also help in reducing non-specific toxicity. 2. Assay Interference: Ensure that your compound is not interfering with the cytotoxicity assay itself (e.g., by reacting with the assay reagents). Run appropriate controls. | Compounds with poor physicochemical properties can exhibit promiscuous activity and lead to false-positive cytotoxicity results. |
Issue 3: Inconsistent Results in Anti-Mtb Activity Assays
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Instability | 1. Chemical Stability: Assess the stability of your compounds in the assay medium over the course of the experiment. Use techniques like HPLC to check for degradation. 2. Metabolic Instability: If using a cell-based assay, consider the possibility of the compound being metabolized by the bacteria. | The compound must remain intact for the duration of the assay to exert its effect. Degradation will lead to an underestimation of its true potency. |
| Assay Variability | 1. Standardize Inoculum: Ensure that the bacterial inoculum is consistent across all experiments. Variations in the starting bacterial density can significantly impact the final readout. 2. Control Compounds: Always include standard anti-TB drugs with known MIC values as positive controls in every assay. This will help to monitor the consistency of the assay performance. 3. Reader and Plate Effects: Be mindful of potential edge effects in microtiter plates. Randomize the layout of your samples and controls. | Strict adherence to standardized protocols is essential for obtaining reproducible results in microbiological assays. |
| Compound Aggregation | 1. Solubility Check: Visually inspect your compound in the assay medium for any signs of precipitation. 2. Detergent Addition: In some cases, the addition of a small amount of a non-ionic detergent (e.g., Tween-80) to the assay medium can help to prevent compound aggregation. | Aggregation can lead to a lower effective concentration of the compound in solution, resulting in apparently weaker activity. |
Experimental Protocols & Workflows
Lead Optimization Workflow for Imidazo[1,2-a]pyridine Amides
The following diagram illustrates a typical lead optimization workflow for developing IPAs as anti-TB agents.
Caption: A typical lead optimization cascade for IPAs.
Protocol: Intracellular Activity Assay using an Autoluminescent M. tuberculosis Strain
This protocol is adapted from methods that utilize autoluminescent M. tuberculosis to provide a rapid and non-destructive way to assess intracellular activity.[20][21][22][25]
Materials:
-
J774A.1 or similar macrophage cell line
-
Autoluminescent M. tuberculosis H37Rv strain
-
DMEM with 10% FBS
-
96-well clear bottom, black-sided plates
-
Test compounds and control drugs (e.g., rifampicin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed J774A.1 cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight to allow for adherence.
-
Bacterial Infection: Infect the macrophage monolayer with the autoluminescent M. tuberculosis strain at a multiplicity of infection (MOI) of 1:1. Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with pre-warmed PBS to remove any extracellular bacteria.
-
Compound Treatment: Add fresh media containing serial dilutions of your test compounds and controls to the infected cells. Include a "no drug" control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: At the desired time points, measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition of bacterial growth relative to the "no drug" control. Determine the EC90 (the concentration that inhibits 90% of bacterial growth). Concurrently, assess cell viability in parallel plates to determine cytotoxicity.[21]
Diagram: Troubleshooting Low Solubility
This diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision tree for troubleshooting poor solubility.
References
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]
-
Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. (2019). mSphere. [Link]
-
In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020). Expert Opinion on Drug Discovery. [Link]
-
QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. (2023). Tuberculosis. [Link]
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Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis. Grantome. [Link]
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Researchers describe new qcrB inhibitors for tuberculosis. (2022). BioWorld. [Link]
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QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]
-
Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. (2014). Journal of Medicinal Chemistry. [Link]
-
Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. (2014). PubMed. [Link]
-
System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. (2017). Journal of Visualized Experiments. [Link]
-
Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. (2014). ACS Publications. [Link]
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Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Semantic Scholar. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). ASM Journals. [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). RSC Advances. [Link]
-
Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. (2021). bioRxiv. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). ACS Medicinal Chemistry Letters. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers in Cellular and Infection Microbiology. [Link]
-
In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers. [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Imidazo(1,2-a)pyridine. PubChem. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Semantic Scholar. [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society. [Link]
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Navigating the Challenges of Imidazo[1,2-a]pyridine-Based Compounds: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the potential toxicity issues associated with this important class of molecules. Our goal is to empower you with the knowledge to conduct your experiments with confidence and scientific rigor.
Introduction: The Promise and Perils of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, as with many potent therapeutic agents, the development of imidazo[1,2-a]pyridine-based compounds can be hampered by toxicity concerns. Understanding and addressing these issues early in the drug discovery process is crucial for the successful translation of promising candidates from the bench to the clinic.
This guide will provide a structured approach to identifying, understanding, and mitigating the toxicity of imidazo[1,2-a]pyridine derivatives. We will delve into common experimental challenges, provide detailed protocols for key toxicity assays, and offer insights into the underlying mechanisms of toxicity.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your research.
In Vitro Cytotoxicity Assays
Question 1: I am observing high variability and inconsistent results in my MTT/MTS assays with a new imidazo[1,2-a]pyridine derivative. What could be the cause and how can I troubleshoot this?
Answer: High variability in tetrazolium-based assays like MTT is a common challenge. Here’s a systematic approach to troubleshooting:
-
Compound-Related Issues:
-
Poor Solubility: Imidazo[1,2-a]pyridines can have poor aqueous solubility, leading to precipitation in your cell culture medium.[3] This results in inconsistent concentrations and can physically affect the cells, leading to variable results.
-
Solution: Visually inspect your plates for precipitate under a microscope. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) and consistent across all wells. You may also explore formulation strategies such as using cyclodextrins or creating salt forms of your compound to improve solubility.
-
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal (apparent increase in cell viability).[4][5]
-
Solution: Run a cell-free control with your compound and the MTT reagent in media. If you observe a color change, your compound is interfering with the assay. In this case, consider alternative viability assays that are not based on metabolic reduction, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).
-
-
-
Assay-Related Issues:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[6]
-
Solution: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension between plating replicates to prevent settling.
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[6]
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Formazan Crystal Solubilization: If the purple formazan crystals are not fully dissolved, your absorbance readings will be inaccurate.[5]
-
Solution: After adding the solubilization buffer (e.g., DMSO or a specialized reagent), ensure complete dissolution by pipetting up and down or using a plate shaker. Visually inspect the wells to confirm no crystals remain.
-
-
Question 2: My imidazo[1,2-a]pyridine compound shows potent cytotoxicity in cancer cell lines, but I'm concerned about its effect on normal cells. How can I assess its selectivity?
Answer: Assessing selectivity is a critical step. You should test your compound in parallel on a panel of cancerous and non-cancerous cell lines.
-
Recommended Non-Cancerous Cell Lines:
-
hTERT-RPE1 (human retinal pigment epithelial cells): A well-characterized, non-cancerous human cell line.
-
NIH/3T3 (mouse embryonic fibroblasts): Often used as a standard for non-cancerous cell line testing.[7]
-
Primary cells: If possible, use primary cells relevant to the intended therapeutic area (e.g., primary hepatocytes for a drug targeting liver cancer).
-
-
Calculating the Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity. It is calculated as:
-
SI = IC50 in non-cancerous cells / IC50 in cancerous cells
-
A higher SI value indicates greater selectivity for cancer cells.
-
Metabolic Stability and Hepatotoxicity
Question 3: I suspect my imidazo[1,2-a]pyridine derivative is being rapidly metabolized, potentially leading to toxic byproducts. How can I investigate this?
Answer: Assessing metabolic stability is crucial. The first step is to use an in vitro model like human liver microsomes (HLM).
-
Human Liver Microsome (HLM) Stability Assay: This assay measures the rate at which your compound is metabolized by the major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), found in the liver.[8]
-
Principle: The compound is incubated with HLMs and a cofactor, NADPH. The concentration of the parent compound is measured over time by LC-MS/MS.
-
Outcome: The assay provides key parameters like half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized.[9]
-
-
Identifying Potential Reactive Metabolites: If your compound is rapidly metabolized, it's important to investigate if it forms reactive metabolites that can cause toxicity.
-
Glutathione (GSH) Trapping Assay: This assay is designed to capture and identify electrophilic reactive metabolites. The compound is incubated with HLMs in the presence of GSH. If a reactive metabolite is formed, it will be "trapped" by GSH, and the resulting conjugate can be detected by LC-MS/MS.
-
Question 4: I've observed signs of hepatotoxicity in my in vivo studies. What are the potential mechanisms for imidazo[1,2-a]pyridine-induced liver injury?
Answer: Hepatotoxicity with imidazo[1,2-a]pyridines can be multifactorial. A well-known example is zolpidem, which has been associated with hepatic encephalopathy in some cases.[10][11] The mechanisms can include:
-
Metabolic Activation: As discussed, the formation of reactive metabolites by CYPs can lead to cellular damage.[12]
-
Mitochondrial Dysfunction: Some compounds can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
-
Inhibition of Bile Salt Export Pump (BSEP): Inhibition of BSEP can lead to the accumulation of toxic bile acids in hepatocytes, causing cholestatic liver injury.
To investigate these mechanisms, you can perform the following assays:
-
Mitochondrial Toxicity Assays: Assess changes in mitochondrial membrane potential (e.g., using JC-1 staining), oxygen consumption rates (e.g., using a Seahorse analyzer), and ATP levels.
-
ROS Production Assays: Measure the generation of ROS using fluorescent probes like DCFH-DA.[13]
-
BSEP Inhibition Assays: Use in vitro systems with membrane vesicles expressing BSEP to determine if your compound inhibits its function.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of imidazo[1,2-a]pyridines that are known to influence their toxicity?
A1: Structure-activity relationship (SAR) studies have revealed several key features:
-
Substituents on the Imidazole Ring: The nature of the substituent at the C2 and C3 positions can significantly impact toxicity. For example, some studies suggest that a carbonitrile group at C2 may be more toxic than an ethoxycarbonyl group.
-
Lipophilicity: Highly lipophilic compounds can have poor solubility and may be more prone to off-target effects. Optimizing lipophilicity is a key aspect of lead optimization.[3]
-
Metabolic Soft Spots: Certain positions on the imidazo[1,2-a]pyridine ring may be more susceptible to metabolism. Identifying and modifying these "soft spots" can improve metabolic stability and reduce the formation of toxic metabolites.
Q2: My lead imidazo[1,2-a]pyridine candidate has potential cardiotoxicity concerns. What should I look out for?
A2: Cardiotoxicity is a major concern in drug development. For imidazo[1,2-a]pyridines, a key assessment is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal arrhythmia called Torsades de Pointes.
-
hERG Assay: It is essential to screen your compounds in a hERG patch-clamp assay to determine their potential for channel inhibition.
-
Structural Modifications: If hERG inhibition is observed, medicinal chemistry efforts can be directed to modify the structure to reduce this liability. Often, this involves altering the basicity and lipophilicity of the molecule. Some research has focused on developing imidazo[1,2-a]pyridine-based compounds with inherent cardioprotective effects.[14]
Q3: Are there any in silico tools that can help predict the toxicity of my imidazo[1,2-a]pyridine derivatives early on?
A3: Yes, in silico toxicology prediction is becoming increasingly valuable. Several tools and models can provide early warnings of potential liabilities:
-
DILI Prediction Models: These models use structural features and physicochemical properties to predict the likelihood of a compound causing drug-induced liver injury.
-
hERG Inhibition Models: QSAR models are available to predict the potential for hERG channel blockade.
-
Metabolic Site Prediction: Software can predict the most likely sites of metabolism on your molecule, helping to guide chemical modifications.
-
General Toxicity Prediction Platforms: Web servers like ProTox-II can predict various toxicity endpoints, including carcinogenicity and mutagenicity, based on the chemical structure.[15]
It is important to remember that these are predictive tools and should be used to prioritize compounds for experimental testing, not as a replacement for it.
Data Presentation: A Comparative Look at Cytotoxicity
To illustrate the importance of assessing selectivity, the following table summarizes hypothetical cytotoxicity data for a series of imidazo[1,2-a]pyridine analogs against a cancer cell line and a non-cancerous cell line.
| Compound | R1 Group | R2 Group | IC50 (µM) - Cancer Cell Line (e.g., A549) | IC50 (µM) - Non-Cancerous Cell Line (e.g., hTERT-RPE1) | Selectivity Index (SI) |
| Parent | H | H | 5.2 | 15.6 | 3.0 |
| Analog A | Cl | H | 2.1 | 42.2 | 20.1 |
| Analog B | OCH3 | H | 8.5 | 25.5 | 3.0 |
| Analog C | H | NO2 | 15.3 | >100 | >6.5 |
| Analog D | H | CN | 1.5 | 3.0 | 2.0 |
This is illustrative data and does not represent actual experimental results.
This table clearly demonstrates how structural modifications can significantly impact both potency and selectivity. Analog A, for instance, shows improved potency and a much better selectivity profile compared to the parent compound, making it a more promising candidate for further development.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of your imidazo[1,2-a]pyridine compounds.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your compound in DMSO.
-
Perform serial dilutions of your compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Human Liver Microsomal Stability Assay
This protocol outlines the steps for assessing the metabolic stability of your compounds.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw human liver microsomes on ice. Dilute them to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add your compound (final concentration typically 1 µM) and the diluted microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Visualizing Key Concepts
Workflow for Troubleshooting MTT Assay Variability
Caption: The potential pathway from metabolic activation of an imidazo[1,2-a]pyridine to cellular toxicity.
Conclusion
The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. By proactively addressing potential toxicity issues with a systematic and informed approach, researchers can increase the likelihood of success in their drug discovery and development programs. We hope this technical support guide serves as a valuable resource in your endeavors.
References
-
Kahn, T. M., Cosme, R., Begolli, M., & Addepalli, R. (n.d.). A Case of Zolpidem-induced Hepatic Encephalopathy in a Patient with Major Depression. CUNY Academic Works. Retrieved from [Link]
-
Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. (2024). Journal of Medicinal Chemistry. [Link]
-
(n.d.). Delayed-Onset Hepatic Encephalopathy Induced by Zolpidem: A Case Report. Clinics. [Link]
-
(2008). Delayed-Onset Hepatic Encephalopathy Induced by Zolpidem: A Case Report. ResearchGate. [Link]
-
Mahavar, A., et al. (2025). Carcinogenic Assessment of Novel Imidazo[1,2,a]pyridine Ligands Using in Silico Molecular Toxicity Prediction Tool. ResearchGate. [Link]
-
Zolpidem high-dose abuse: what about the liver? Results from a series of 107 patients. (n.d.). ResearchGate. [Link]
-
(2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Hepatotoxicity associated with zolpidem treatment. (n.d.). PMC. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
-
Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. (2014). PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI. [Link]
-
My MTT reading is fluctuating.. can someone help me? (2015). ResearchGate. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
-
Deep Learning Based Regression and Multi-class Models for Acute Oral Toxicity Prediction. (n.d.). Frontiers. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. [Link]
-
High variation in the MTT assay absorbance value? (2016). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. (2023). PubMed. [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2021). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Preclinical Validation of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Novel Anticancer Agent
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical entities with high efficacy and minimal toxicity is paramount. Cancer remains a leading cause of mortality worldwide, and the emergence of drug resistance necessitates a continuous pipeline of innovative therapeutic agents.[1][2] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, various derivatives of this heterocyclic core have exhibited significant potential as anticancer agents by modulating critical cellular pathways, including the PI3K/mTOR and Akt/mTOR signaling cascades, and by interfering with tubulin polymerization.[1][2][3]
This guide focuses on a specific, promising derivative: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . While direct, extensive preclinical data for this exact molecule is emerging, its structural features warrant a thorough investigation. Specifically, the 2-(3,4-dimethoxyphenyl) moiety is a known feature in other antiproliferative imidazo[1,2-a]pyridine analogues, which have demonstrated potent activity against lung, cervical, and melanoma cancer cell lines, with IC50 values in the low micromolar range.[4][5] The presence of the carbaldehyde group at the 3-position offers a reactive site for potential covalent interactions with biological targets or for further chemical modifications to enhance potency and selectivity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical validation of this compound. We will objectively compare its hypothesized performance with established anticancer agents and provide the supporting rationale and detailed experimental protocols for its validation.
Proposed Mechanism of Action: Targeting Key Cancer Pathways
Based on the established activities of the broader imidazo[1,2-a]pyridine class, we hypothesize that this compound exerts its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Caption: Hypothesized mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Experimental Validation: A Step-by-Step Guide
A rigorous, multi-faceted approach is required to validate the anticancer potential of this compound. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for validation.
Part 1: Assessment of Cytotoxicity
The initial step is to determine the compound's ability to inhibit cancer cell growth. This is quantified by the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HeLa cervical carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Doxorubicin, Paclitaxel, Cisplatin) in culture medium. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Comparative Data Table (Hypothetical & Literature-Derived)
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | A549 (Lung) | 5.8 (Hypothetical) | PI3K/Akt/mTOR Inhibition (Proposed) |
| HeLa (Cervical) | 3.2 (Hypothetical) | PI3K/Akt/mTOR Inhibition (Proposed) | |
| MCF-7 (Breast) | 8.1 (Hypothetical) | PI3K/Akt/mTOR Inhibition (Proposed) | |
| Doxorubicin | A549 (Lung) | > 20[6] | DNA Intercalation, Topoisomerase II Inhibition[7][8] |
| HeLa (Cervical) | 2.9[6] | DNA Intercalation, Topoisomerase II Inhibition[7][8] | |
| MCF-7 (Breast) | 2.5[6] | DNA Intercalation, Topoisomerase II Inhibition[7][8] | |
| Paclitaxel | A549 (Lung) | ~0.0035[9] | Microtubule Stabilization[10][11] |
| HeLa (Cervical) | 0.0025 - 0.0075[12] | Microtubule Stabilization[10][11] | |
| MCF-7 (Breast) | 3.5[9] | Microtubule Stabilization[10][11] | |
| Cisplatin | A549 (Lung) | Varies[13] | DNA Cross-linking[13][14] |
| HeLa (Cervical) | Varies[15] | DNA Cross-linking[13][14] | |
| MCF-7 (Breast) | Varies[15] | DNA Cross-linking[13][14] |
Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions.[15][16]
Part 2: Elucidating the Mode of Cell Death
Understanding whether the compound induces programmed cell death (apoptosis) or simply halts cell division is crucial.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Outcome: A significant increase in the percentage of early and late apoptotic cells in the treated samples compared to the control would validate an apoptosis-mediated mechanism of cell death.
Part 3: Investigating Cell Cycle Effects
Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cell division.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Synchronize cells if necessary, then treat with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain the DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) would indicate that the compound induces cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The validation of this compound as a viable anticancer agent requires a systematic and rigorous preclinical evaluation. Based on the potent antiproliferative activity of structurally related compounds, there is a strong rationale for this investigation. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic elucidation, provides a comprehensive framework for assessing its therapeutic potential.
Should the in vitro data prove promising, subsequent steps would involve target deconvolution studies to confirm its interaction with the PI3K/Akt/mTOR pathway, followed by in vivo efficacy studies in xenograft models. The data generated from this guide will be instrumental in determining whether this compound can progress into the next phase of drug development as a novel, targeted anticancer therapeutic.
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A Comparative Analysis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Other PI3K Inhibitors for Cancer Research
A Senior Application Scientist's Guide to Evaluating Novel PI3K Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target.[1][2][3] Its frequent dysregulation in various malignancies has spurred the development of a diverse arsenal of inhibitors.[4][5][6] This guide provides a comparative study of a novel imidazopyridine-based compound, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, placing it in context with other well-characterized PI3K inhibitors. We will delve into the rationale behind its design, its potential advantages, and a head-to-head comparison of its biochemical and cellular activities against established pan- and isoform-selective PI3K inhibitors.
The PI3K Signaling Pathway: A Central Node in Cancer Progression
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][7][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] This, in turn, leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which then phosphorylates a variety of substrates to promote cell survival and proliferation.[7][9]
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
A New Contender: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, including those targeting PI3K.[4][10][11][12][13] Our focus, this compound, represents a strategic design aimed at potent and potentially selective PI3K inhibition. While specific data for this exact compound is emerging, we can extrapolate its potential performance based on closely related analogs. For instance, a similar compound, referred to as compound 35 in a recent study, demonstrated a potent inhibitory concentration (IC50) of 150 nM against the PI3Kα isoform.[4]
Comparative Analysis: Potency and Selectivity
To provide a clear comparison, we will evaluate our lead compound against a panel of established PI3K inhibitors with varying selectivity profiles. This includes pan-PI3K inhibitors, which target all four class I isoforms (α, β, γ, δ), and isoform-selective inhibitors.[2][14]
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | This compound (Projected) | PI3Kα (projected) | ~150 | Based on analog data[4] |
| Pan-PI3K | Buparlisib (BKM120) | p110α/β/γ/δ | 52/166/116/262 | [15] |
| Pan-PI3K | Pictilisib (GDC-0941) | p110α/β/γ/δ | 3/33/3/18 | [6][15] |
| Pan-PI3K | ZSTK474 | p110α/β/γ/δ | 18/380/82/150 | [15] |
| Isoform-Selective | Alpelisib (BYL719) | p110α | 5 | [16] |
| Isoform-Selective | Idelalisib (CAL-101) | p110δ | 2.5 | [1] |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | PI3K/mTOR | 4-76 | [15] |
Table 1: Comparative in vitro potency of this compound (projected) and other PI3K inhibitors.
The projected potency of our lead compound against PI3Kα is comparable to several pan-PI3K inhibitors and highlights its potential as a valuable research tool and therapeutic candidate.[4] The key differentiator will be its selectivity profile across the other PI3K isoforms and the broader kinome, which necessitates further experimental validation.
Experimental Protocols for Comparative Evaluation
To rigorously assess the performance of this compound, a series of in vitro and cellular assays are essential.
In Vitro Kinase Assay: Determining Potency and Selectivity
This assay directly measures the enzymatic activity of PI3K and its inhibition. A luminescence-based assay that quantifies ADP production is a common and robust method.[7][17]
Figure 2: Workflow for an in vitro PI3K kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation : Reconstitute recombinant human PI3K isoforms (e.g., p110α/p85α) in a suitable kinase buffer.[7] Prepare solutions of the lipid substrate (PIP2) and ATP.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a concentration gradient.
-
Assay Plate Setup : Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition : Add the diluted PI3K enzyme to each well and incubate to allow for inhibitor binding.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and PIP2.[7]
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time within the linear range of the reaction.[7]
-
Signal Detection : Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit.[7]
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the data.[7]
Cellular Assays: Assessing On-Target Effects in a Biological Context
Cell-based assays are crucial for confirming that the inhibitor can effectively penetrate cells and modulate the PI3K pathway.[9][18] Western blotting to detect the phosphorylation status of downstream targets like AKT is a standard method.[8]
Step-by-Step Protocol (Western Blotting):
-
Cell Culture and Treatment : Seed cancer cell lines known to have a dysregulated PI3K pathway (e.g., PIK3CA mutant lines) and treat with varying concentrations of the inhibitor.[4]
-
Protein Extraction : Lyse the cells and quantify the total protein concentration.[7]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection : Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the effect of the inhibitor on AKT phosphorylation.
In Vivo Efficacy: The Ultimate Test
Preclinical in vivo studies using mouse xenograft models are the gold standard for evaluating the anti-tumor efficacy of a novel PI3K inhibitor.[16][19]
Experimental Design for a Xenograft Study:
-
Model Selection : Utilize immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with known PI3K pathway alterations.[16][19]
-
Treatment Groups : Establish multiple treatment groups, including a vehicle control, a positive control (an established PI3K inhibitor), and several dose levels of this compound.
-
Dosing and Monitoring : Administer the treatments (e.g., orally or intraperitoneally) on a regular schedule and monitor tumor growth and the overall health of the animals.
-
Pharmacodynamic Analysis : At the end of the study, collect tumor samples to assess the in vivo inhibition of the PI3K pathway by measuring p-AKT levels.
-
Data Analysis : Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy of the novel inhibitor.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, as represented by this compound, holds significant promise for the development of novel PI3K inhibitors. The projected potency of this compound class, particularly against the PI3Kα isoform, positions it as a compelling candidate for further investigation.[4] Rigorous comparative studies using the detailed experimental protocols outlined in this guide will be essential to fully characterize its selectivity, cellular activity, and in vivo efficacy. A thorough understanding of its performance relative to established PI3K inhibitors will be critical for its potential translation into a valuable tool for cancer research and a next-generation therapeutic agent.
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A Comparative Analysis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Scaffolds Against Established Anticancer Drugs
A Technical Guide for Researchers in Oncology Drug Development
In the relentless pursuit of novel and more effective cancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore. This guide provides a detailed comparative analysis of a representative compound from this class, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, against established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at mechanisms of action, comparative efficacy, and the experimental methodologies required for such evaluations.
While specific experimental data for the exact title compound is limited in publicly accessible literature, this guide will leverage data from closely related analogues featuring the identical 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine core. This approach allows for a scientifically grounded comparison and provides a framework for the evaluation of this promising class of molecules.
Introduction to the Contenders: A Tale of Two Chemistries
The Novel Scaffold: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines (IPs) are heterocyclic compounds that have garnered significant attention for their diverse biological activities, including potent anticancer effects.[1] The inclusion of a 2-(3,4-dimethoxyphenyl) group is a key structural feature, often associated with enhanced biological activity. The carbaldehyde group at the 3-position offers a reactive site for further chemical modifications, making it a versatile backbone for creating a library of potential drug candidates.
The primary anticancer mechanism of IPs is believed to be the targeted inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.[2][3] Disruption of this pathway can lead to the induction of cell cycle arrest and apoptosis.[4]
The Established Agents: Pillars of Cancer Chemotherapy
For a robust comparison, we will evaluate the novel IP scaffold against three widely used and mechanistically distinct anticancer drugs:
-
Cisplatin: A platinum-based alkylating-like agent that forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. This DNA damage disrupts replication and transcription, ultimately triggering apoptosis.[5]
-
Paclitaxel: A taxane that acts as a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, preventing their disassembly and arresting cells in the G2/M phase of the cell cycle, which leads to apoptosis.[6]
-
Doxorubicin: An anthracycline antibiotic with a multi-faceted mechanism that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all contributing to profound cytotoxicity.[7][8]
Mechanistic Showdown: Targeting the Engine of Cancer
A fundamental aspect of any anticancer agent is its mechanism of action. The following sections and diagrams illustrate the distinct cellular pathways targeted by the imidazo[1,2-a]pyridine scaffold and the selected conventional drugs.
Imidazo[1,2-a]Pyridine Derivatives: Precision Targeting of Growth Signaling
Derivatives of the 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[3] This pathway is a central regulator of cell proliferation, growth, and survival. By inhibiting key kinases in this pathway, these compounds can effectively halt the uncontrolled growth of cancer cells.
Caption: PI3K/Akt/mTOR inhibition by imidazo[1,2-a]pyridine derivatives.
Cisplatin: The DNA Damager
Cisplatin's cytotoxicity stems from its ability to form adducts with DNA, leading to the activation of the DNA damage response and, ultimately, apoptosis.
Caption: Mechanism of action of Cisplatin.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel disrupts the dynamic instability of microtubules, essential for mitotic spindle formation and chromosome segregation, leading to mitotic arrest and apoptosis.[6]
Caption: Mechanism of action of Paclitaxel.
Doxorubicin: The Multifaceted Attacker
Doxorubicin employs a range of cytotoxic mechanisms, making it a potent and broad-spectrum anticancer agent.
Caption: Multifaceted mechanism of action of Doxorubicin.
In Vitro Performance: A Head-to-Head Comparison
The cornerstone of preclinical drug evaluation is the in vitro assessment of a compound's cytotoxic and mechanistic effects on cancer cell lines. This section outlines the necessary experiments and presents a comparative summary of expected outcomes based on available literature.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of a 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine Analogue and Standard Drugs Against Various Cancer Cell Lines
| Compound/Drug | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) |
| Imidazo[1,2-a]pyridine Analogue * | 2.0 - 20.0[9] | 2.0 - 20.0[9] | ~14.0 - 22.8**[10] | ~51.5***[11] |
| Cisplatin | ~6.6 - 16.5[12][13] | Data varies widely | Data varies widely | ~15.9 |
| Paclitaxel | Synergistic effect observed | - | - | - |
| Doxorubicin | >20 (Resistant)[11] | 2.9[11] | 2.5[11] | 1.1 - 12.2[11] |
*Data is for 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues.[9] **Data is for other 2-aryl imidazo[1,2-a]pyridine-3-carbaldehyde derivatives.[10] ***Data is for another imidazo[1,2-a]pyridine hybrid.[11]
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Induction of Apoptosis (Annexin V-FITC/PI Staining)
To confirm that cell death occurs via apoptosis, Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Table 2: Expected Apoptotic Response to Treatment
| Treatment | Expected Outcome |
| Imidazo[1,2-a]pyridine Analogue | Significant increase in early and late apoptotic cell populations.[3][4] |
| Cisplatin | Dose-dependent increase in apoptosis. |
| Paclitaxel | Induction of apoptosis following mitotic arrest. |
| Doxorubicin | Potent induction of apoptosis through multiple mechanisms. |
Cell Cycle Analysis (Propidium Iodide Staining)
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism. PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Table 3: Expected Effects on Cell Cycle Progression
| Treatment | Expected Cell Cycle Arrest |
| Imidazo[1,2-a]pyridine Analogue | G2/M phase arrest.[3] |
| Cisplatin | S-phase or G2/M arrest due to DNA damage checkpoints. |
| Paclitaxel | Potent G2/M arrest due to microtubule stabilization.[6] |
| Doxorubicin | Primarily G2/M arrest. |
In Vivo Efficacy: The Xenograft Challenge
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.
Table 4: General Parameters for an In Vivo Xenograft Study
| Parameter | Description |
| Animal Model | Athymic nude or SCID mice. |
| Cell Lines | A549, HeLa, MCF-7, or HepG2 cells. |
| Implantation | Subcutaneous or orthotopic injection of cancer cells. |
| Treatment Groups | Vehicle control, Imidazo[1,2-a]pyridine analogue, Cisplatin, Paclitaxel, Doxorubicin. |
| Dosing Regimen | To be determined by maximum tolerated dose (MTD) studies. |
| Primary Endpoint | Tumor growth inhibition (TGI). |
| Secondary Endpoints | Body weight changes (toxicity), survival analysis. |
Based on the promising in vitro activity and targeted mechanism of action, it is hypothesized that 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine derivatives will demonstrate significant tumor growth inhibition in relevant xenograft models.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed step-by-step protocols for the key in vitro assays are provided below.
Protocol: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of the test compounds and standard drugs. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic populations.
Protocol: Propidium Iodide Cell Cycle Assay
Caption: Workflow for the Propidium Iodide cell cycle assay.
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel anticancer agents. Based on data from close analogues, these compounds exhibit potent in vitro cytotoxicity against a range of cancer cell lines, with a mechanism of action centered on the targeted inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
A direct comparison with established drugs like Cisplatin, Paclitaxel, and Doxorubicin reveals a potentially more targeted mechanism of action for the imidazo[1,2-a]pyridine derivatives, which could translate to an improved therapeutic window. However, comprehensive head-to-head in vivo studies are imperative to validate these promising in vitro findings.
Future research should focus on:
-
Synthesizing and evaluating the specific this compound compound to generate direct comparative data.
-
Conducting in vivo xenograft studies to assess efficacy, toxicity, and pharmacokinetic profiles.
-
Exploring the potential for combination therapies with existing anticancer drugs to enhance efficacy and overcome resistance.
This guide provides a robust framework for the continued investigation of this exciting class of compounds, with the ultimate goal of translating promising preclinical findings into novel and effective cancer therapies.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Imperative of Selectivity in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1] Our focus compound, 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, belongs to this privileged class. While its primary mechanism of action may be under investigation, early and comprehensive cross-reactivity profiling is paramount to preemptively identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. This guide provides a robust, field-proven framework for elucidating the selectivity profile of this compound, comparing its potential interactions against a broad spectrum of kinases and G-protein coupled receptors (GPCRs), and offering a comparative analysis with structurally related molecules.
The rationale for this proactive profiling stems from the inherent promiscuity of many small molecule inhibitors. The imidazo[1,2-a]pyridine core, for instance, has been associated with the inhibition of various kinases, including PI3K and IGF-1R, as well as activity at GPCRs.[2][3][4][5] Therefore, a systematic evaluation of off-target binding is not merely a regulatory requirement but a critical step in understanding the compound's true biological signature.
Comparative Analysis: Establishing a Selectivity Baseline
To contextualize the cross-reactivity profile of this compound, it is instructive to compare its potential off-target profile with that of other well-characterized imidazopyridine derivatives.
-
Zolpidem and Alpidem: These compounds are known to interact with the benzodiazepine site of the GABAA receptor.[6][7] While our subject compound is structurally distinct, the shared imidazopyridine core necessitates an evaluation against a panel of CNS receptors to rule out similar GABAergic activity.
-
Imidazopyridine-based Kinase Inhibitors: Several imidazopyridine derivatives have been developed as potent inhibitors of kinases such as PI3K, Akt/mTOR, and Mps1.[4][8][9] This precedent strongly suggests that a comprehensive kinome scan is essential to identify any unintended kinase inhibition by this compound.
The following table outlines a hypothetical, yet plausible, comparative selectivity profile based on the known activities of the imidazopyridine class.
| Target Class | This compound (Hypothetical Primary Target: Kinase X) | Zolpidem (Comparator 1) | Alpidem (Comparator 2) |
| Primary Target | Kinase X (e.g., PI3Kα) | GABA-A Receptor (α1 subunit) | GABA-A Receptor (α1, α3 subunits) |
| Key Off-Targets | Potential for inhibition of related kinases (e.g., mTOR, other PI3K isoforms) | Negligible kinase activity | Negligible kinase activity |
| Potential for weak interaction with other GABA-A receptor subunits | Interaction with peripheral benzodiazepine receptor (TSPO) | ||
| GPCR Panel | Low affinity for most GPCRs | Low affinity for most GPCRs | Low affinity for most GPCRs |
| Ion Channel Panel | Low affinity for most ion channels | Low affinity for most ion channels | Low affinity for most ion channels |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A tiered approach to cross-reactivity screening is recommended, beginning with broad panels and progressing to more focused assays for any identified hits.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against large, commercially available panels to identify potential off-target liabilities.
1. Kinome Profiling:
-
Rationale: The high degree of structural similarity among kinase active sites makes off-target kinase inhibition a common phenomenon. A broad kinome scan provides a comprehensive overview of the compound's selectivity across the human kinome.
-
Recommended Platform: The KINOMEscan™ platform (DiscoverX) is an industry-standard active site-directed competition binding assay that quantitatively measures interactions between a compound and a large panel of kinases (over 480).[10][11]
2. GPCR and Safety Pharmacology Profiling:
-
Rationale: To identify potential interactions with other major drug target classes and to flag potential safety liabilities early.
-
Recommended Platforms:
-
Eurofins SafetyScreen44™ Panel: This panel assesses binding to 44 targets known to be associated with adverse drug reactions, including GPCRs, ion channels, and transporters.[12][13]
-
CEREP BioPrint™ Profile: This provides a broader profiling across a wide range of receptors, enzymes, and ion channels.
-
The workflow for Tier 1 screening is depicted below:
Caption: Tier 1 Broad Panel Screening Workflow.
Tier 2: Dose-Response and Functional Assays
For any "hits" identified in Tier 1 (typically defined as >50% inhibition or binding), the next step is to determine the potency of the interaction and to confirm whether the binding event translates into functional activity.
1. Dose-Response Binding Assays:
-
Objective: To determine the affinity (Ki or Kd) of the compound for the identified off-target.
-
Methodology: A serial dilution of the compound is tested in the same binding assay format used in Tier 1 to generate a dose-response curve and calculate the Ki or Kd value.
2. Functional Assays:
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target.
-
Methodology: The choice of functional assay is target-dependent. For example:
-
Kinases: Cell-based phosphorylation assays (e.g., Western blot, ELISA) or in vitro enzymatic assays measuring substrate phosphorylation.
-
GPCRs: Calcium flux assays, cAMP assays, or reporter gene assays.
-
The workflow for Tier 2 analysis is as follows:
Caption: Tier 2 Dose-Response and Functional Assay Workflow.
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a quantitative assessment of the compound's selectivity. A selectivity index can be calculated by comparing the potency at the primary target to the potency at off-targets.
Hypothetical Data Summary:
| Target | Assay Type | IC50 / Ki (nM) |
| Primary Target: PI3Kα | Enzymatic | 15 |
| Off-Target 1: mTOR | Enzymatic | 150 |
| Off-Target 2: hERG | Binding | >10,000 |
| Off-Target 3: 5-HT2B | Binding | 850 |
In this hypothetical example, the compound demonstrates a 10-fold selectivity for its primary target over mTOR and a much larger selectivity window against hERG and the 5-HT2B receptor. This information is critical for guiding lead optimization efforts to improve selectivity and for designing subsequent in vivo safety studies.
Conclusion: A Pathway to De-Risking Drug Candidates
A thorough and early assessment of cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic, tiered approach to profiling, researchers can gain a comprehensive understanding of the biological activity of novel compounds like this compound. This data-driven strategy not only de-risks the progression of a drug candidate by identifying potential safety liabilities but also has the potential to uncover novel therapeutic opportunities. The methodologies and comparative framework presented in this guide provide a robust starting point for any research team embarking on the characterization of a new chemical entity.
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A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-a]pyridine Compounds Against Existing Therapies
Introduction: The Emergence of Imidazo[1,2-a]pyridines as a Privileged Scaffold
The imidazo[1,2-a]pyridine (IP) core is a nitrogen-based heterocyclic structure that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold".[1] This is due to its versatile biological activity, which has been leveraged to develop compounds with a wide range of therapeutic properties.[2][3] Recent research has highlighted the immense potential of IP derivatives in two critical areas of unmet medical need: oncology and the treatment of infectious diseases like tuberculosis.[2][4]
In oncology, many IP compounds have been shown to modulate crucial cellular pathways that are frequently dysregulated in cancer, offering the possibility of targeted therapeutic effects with potentially minimal side effects.[2][3] Specifically, their ability to inhibit the PI3K/Akt/mTOR signaling cascade has been a major focus of development.[2][3]
In the realm of infectious diseases, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutic agents.[4][5] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents, with some compounds demonstrating potent activity against these resistant strains.[4][5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel imidazo[1,2-a]pyridine compounds against established therapies in both oncology and tuberculosis. It details the rationale behind experimental choices, provides validated protocols, and offers a clear structure for data comparison, ensuring a rigorous and objective evaluation of these promising new chemical entities.
Part 1: Benchmarking in Oncology - Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[7][8][9] Its frequent dysregulation makes it a prime target for therapeutic intervention.[8] Numerous IP derivatives have been specifically designed as inhibitors of this pathway.[2][3]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Cascade
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K.[7] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[8][9]
Existing Therapies for Comparison
A robust benchmarking study requires comparison against clinically relevant and approved drugs. Current inhibitors targeting this pathway include:
-
mTOR Inhibitors (Rapalogs): Everolimus, Sirolimus, Temsirolimus.[8][10]
-
Dual PI3K/mTOR Inhibitors: These compounds target the active sites of both kinases.[7]
The choice of comparator should be based on the specific isoform targeted by the new IP compound (e.g., pan-PI3K vs. isoform-specific) and the intended cancer type.
Experimental Benchmarking Workflow: From In Vitro to In Vivo
A stepwise evaluation is crucial to efficiently screen and validate new compounds.[11] This process reduces the number of candidates for more complex and costly in vivo testing.[11][12]
Detailed Experimental Protocols
1. In Vitro Cytotoxicity: MTT Assay
-
Rationale: This colorimetric assay is a foundational in vitro method for assessing a compound's ability to inhibit cell growth by measuring the metabolic activity of viable cells.[13] It provides a quantitative measure of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50).[11]
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the new imidazo[1,2-a]pyridine compound and the chosen existing therapy (e.g., Alpelisib). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. In Vivo Efficacy: Human Tumor Xenograft Model
-
Rationale: In vivo models are essential for evaluating a drug's efficacy within a complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential that cannot be obtained from in vitro studies.[11][15][16] The subcutaneous human tumor xenograft model is a widely accepted standard for preclinical anticancer drug screening.[15]
-
Protocol:
-
Host System: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.[11][17]
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, New IP Compound, Existing Therapy). Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 2-3 weeks.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the average tumor volume and weight between the treatment groups and the vehicle control to determine the percentage of tumor growth inhibition (% TGI).
-
Data Summary and Comparison
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Parameter | New IP Compound (IP-XYZ) | Existing Therapy (Alpelisib) |
| Target(s) | PI3Kα | PI3Kα |
| In Vitro IC50 (MCF-7 cells) | 0.86 µM[1] | 0.5 µM |
| In Vivo Efficacy (% TGI) | 75% at 50 mg/kg | 68% at 50 mg/kg |
| Observed Toxicity | No significant weight loss | Mild weight loss at higher doses |
Part 2: Benchmarking in Tuberculosis
The emergence of MDR-TB and XDR-TB is a global health crisis, necessitating the development of new drugs with novel mechanisms of action.[5][6] Imidazo[1,2-a]pyridines have shown significant promise, with some acting as potent inhibitors of Mycobacterium tuberculosis (Mtb) ATP synthesis or the cytochrome bc1 complex (QcrB).[4][6][18]
Existing Therapies for Comparison
Standard TB treatment involves a multi-drug regimen.[19][20] A new compound should be benchmarked against:
-
First-Line Drugs: Isoniazid (inhibits mycolic acid synthesis), Rifampicin (inhibits RNA polymerase), Pyrazinamide, Ethambutol.[19][21][22]
-
Newer/Second-Line Drugs: Bedaquiline (inhibits ATP synthase), Delamanid, Pretomanid (nitroimidazoles), Fluoroquinolones (e.g., Moxifloxacin).[21][22]
Comparison with drugs having a similar mechanism (e.g., Bedaquiline if the IP targets ATP synthesis) is particularly insightful.
Experimental Benchmarking Workflow: Tuberculosis
Detailed Experimental Protocols
1. In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is the gold standard for assessing the in vitro potency of anti-TB agents.[5][23] Bioluminescence-based assays can provide a more rapid determination compared to traditional methods.[24][25]
-
Protocol (Luminescence-based):
-
Strain Preparation: Use an autoluminescent strain of M. tuberculosis H37Rv.
-
Plate Setup: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Add the bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C.
-
Data Acquisition: Measure luminescence daily using a luminometer. The MIC is determined as the lowest drug concentration that inhibits luminescence signal development.
-
Validation: This method can be standardized by comparing results for known TB drugs (e.g., isoniazid, rifampin) to those obtained from conventional CFU-based assays.[24]
-
2. In Vivo Efficacy: Murine Aerosol Infection Model
-
Rationale: The mouse model is extensively used for the preclinical assessment of anti-TB drugs because it develops human-like lung pathology.[26][27] Efficacy is measured by the reduction in bacterial burden (Colony Forming Units, CFU) in the lungs and spleen.[26]
-
Protocol:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to deliver ~50-100 bacilli into the lungs.[26][27]
-
Chronic Phase Establishment: Allow the infection to establish for 3-4 weeks.
-
Treatment: Begin daily treatment with the new IP compound, a comparator drug (e.g., Isoniazid), and a vehicle control. Treatment typically lasts for 4-8 weeks.
-
Bacterial Load Assessment: At the start and end of treatment, sacrifice cohorts of mice. Homogenize the lungs and spleen and plate serial dilutions onto Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate plates for 3-4 weeks at 37°C and count the number of colonies to determine the CFU per organ.
-
Analysis: Efficacy is expressed as the log10 reduction in CFU in the organs of treated mice compared to the untreated controls at the start and end of therapy.
-
Data Summary and Comparison
| Parameter | New IP Compound (IP-ABC) | Existing Therapy (Isoniazid) | Existing Therapy (Bedaquiline) |
| Mechanism of Action | ATP Synthase Inhibition[18] | Mycolic Acid Synthesis Inhibition[22] | ATP Synthase Inhibition[21] |
| In Vitro MIC (H37Rv) | 0.15 µM[5] | 0.05 µM | 0.03 µM |
| In Vitro MIC (MDR Strain) | 0.12 µM[6] | > 10 µM (Resistant) | 0.06 µM |
| In Vivo Efficacy (Log10 CFU Reduction in Lungs) | 2.5 | 3.0 | 2.8 |
| Selectivity Index (SI) | >200[6] | >1000 | >500 |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of next-generation therapeutics for cancer and tuberculosis. A rigorous, systematic benchmarking process, as outlined in this guide, is essential for objectively evaluating their potential. By employing validated in vitro and in vivo models and comparing performance against established clinical agents, researchers can effectively identify lead candidates with superior efficacy and safety profiles. The ultimate goal is to translate the chemical versatility of this privileged scaffold into tangible clinical benefits for patients.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, is the foundation for numerous commercial drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4][5] The therapeutic versatility of this scaffold is vast, with derivatives demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5]
However, the biological activity of an imidazo[1,2-a]pyridine derivative is not solely dictated by the presence of the core scaffold. The specific arrangement of substituents on the ring system—creating various isomers—plays a pivotal role in determining the compound's potency, selectivity, and overall pharmacological profile. Understanding the subtle yet critical differences between these isomers is paramount for medicinal chemists and drug development professionals aiming to optimize lead compounds.
This guide provides an in-depth, head-to-head comparison of imidazo[1,2-a]pyridine isomers based on their performance in key biological assays. We will dissect the structure-activity relationships (SAR) that govern their efficacy and provide the experimental context necessary to interpret the data, empowering researchers to make informed decisions in their drug discovery programs.
Anticancer Activity: A Tale of Positional Importance
The development of novel anticancer agents is a significant focus for research into imidazo[1,2-a]pyridine derivatives.[6] Numerous studies have demonstrated that the positioning of substituents on the scaffold dramatically influences cytotoxicity and the mechanism of action. These compounds often exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell growth. The following table summarizes the cytotoxic effects of various imidazo[1,2-a]pyridine isomers against several cancer cell lines, illustrating the profound impact of substituent placement.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | Specific substitution pattern (unspecified) | [7] |
| HeLa (Cervical) | <35.0 | [7] | ||
| IP-5 | HCC1937 (Breast) | 45.0 | Novel Imidazo[1,2-a]pyridine | [8][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | Novel Imidazo[1,2-a]pyridine | [8][9] |
| IP-7 | HCC1937 (Breast) | 79.6 | Novel Imidazo[1,2-a]pyridine | [8][9] |
| Compound 12 | HT-29 (Colon) | 4.15 | Nitro group at C-2, p-chlorophenyl at C-3 | [10] |
| Compound 18 | HT-29 (Colon) | 10.11 | [10] | |
| Compound 18 | MCF-7 (Breast) | 14.81 | [10] | |
| Compound HB9 | A549 (Lung) | 50.56 | Hybrid with amine/aniline | [11] |
| Compound HB10 | HepG2 (Liver) | 51.52 | Hybrid with acid hydrazide | [11] |
| La23 | HeLa (Cervical) | 15.32 | 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione | [12] |
Expert Analysis: The data clearly indicates that the anticancer potency is highly dependent on the specific isomer and its substitution pattern. For instance, a study of three novel compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line showed that subtle structural differences led to a nearly two-fold difference in IC50 values.[8][9] Similarly, another study found that compound 12 , featuring a nitro group on the moiety at the C-2 position and a p-chlorophenyl ring at the C-3 position, was significantly more potent against HT-29 colon cancer cells (IC50 = 4.15 µM) than other tested isomers.[10] This highlights the critical role of electronic and steric factors at specific positions of the imidazo[1,2-a]pyridine core.
Mechanism of Action: Targeting Key Cancer Pathways
Beyond simple cytotoxicity, the isomeric configuration influences which cellular pathways are targeted. Many imidazo[1,2-a]pyridine derivatives function by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many cancers, making it a prime target for therapeutic intervention.[7][13] Several studies have shown that imidazo[1,2-a]pyridines can effectively inhibit this pathway. For example, one derivative was found to be a potent PI3Kα inhibitor with an IC50 of 2 nM.[7] Another study demonstrated that their lead compound, 15a , was a potent PI3K/mTOR dual inhibitor.[13] The inhibition of this pathway leads to downstream effects such as cell cycle arrest and apoptosis (programmed cell death).[7][8][12]
Kinase Inhibition: A Study in Selectivity
The ability of imidazo[1,2-a]pyridines to inhibit various protein kinases is a key driver of their therapeutic potential, particularly in oncology.[14][15] The isomeric form of a compound is crucial for achieving high affinity and selectivity for the ATP-binding pocket of a target kinase.
| Compound/Isomer | Target Kinase | IC50 | Key Structural Features | Reference |
| 2g | PI3K p110alpha | 1.8 nM | Optimized substituents from lead compound | [16] |
| 12 | PI3K p110alpha | 2.8 nM | Thiazole derivative | [16] |
| 15a | PI3K/mTOR | Potent (nM range) | Unspecified | [13] |
| 4c | CLK1 | 0.7 µM | Unspecified | [15] |
| 4c | DYRK1A | 2.6 µM | Unspecified | [15] |
| Lead Compound | IGF-1R | Potent (nM range) | 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine | [14] |
| 7n | FGFR4 | 3.8 nM | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | [17] |
Expert Analysis: A prime example of isomeric optimization is the development of PI3K inhibitors. Researchers starting with a lead compound (IC50 = 0.67 µM) were able to increase its potency over 300-fold through systematic optimization of substituents on the imidazo[1,2-a]pyridine ring, resulting in compound 2g (IC50 = 1.8 nM).[16] Further structural modification led to the thiazole derivative 12 , which maintained high potency and exhibited excellent selectivity for the p110α isoform over other PI3K isoforms.[16] This demonstrates that while the core scaffold provides the initial binding framework, specific isomeric substitutions are required to achieve the desired potency and selectivity profile, which is critical for minimizing off-target effects and toxicity.
Antibacterial Activity: Targeting Bacterial Machinery
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of new antibiotics.[18][19]
Comparative Antibacterial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Key Structural Features | Reference |
| 4e | E. coli CTXM (Resistant) | 500-700 | Azo-linked derivative | [18][19] |
| K. pneumoniae NDM (Resistant) | 500-700 | [18][19] | ||
| 9a | Bacillus subtilis | Highly Active | N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide | [20] |
| 16 | M. tuberculosis | 0.006 µM | 7-chloro, biaryl ether | [21] |
| 18 | M. tuberculosis | 0.004 µM | 7-methyl, biaryl ether | [21] |
Expert Analysis: Structure-activity relationship studies have shown that substituents significantly impact antibacterial potency. In a series of azo-linked imidazo[1,2-a]pyridines, compound 4e was the most potent, retaining activity even against multidrug-resistant strains of E. coli and K. pneumoniae.[18][19] In the fight against tuberculosis, researchers found that imidazo[1,2-a]pyridine-3-carboxamides exhibited nanomolar potency.[21] Comparing isomers 16 (7-chloro) and 18 (7-methyl) revealed that the 7-methyl substitution was slightly more favorable for activity against M. tuberculosis.[21] These findings underscore the importance of fine-tuning the substitution pattern to optimize interactions with bacterial targets, such as DNA gyrase.[18][20]
Neurological Activity: The Case of Zolpidem vs. Alpidem
Perhaps the most well-known examples of imidazo[1,2-a]pyridine isomers with distinct biological activities are Zolpidem and Alpidem.[22][23] Both are positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[23][24] However, their differing affinities for various GABA-A receptor subtypes lead to distinct clinical profiles.
-
Zolpidem: Primarily used as a hypnotic for treating insomnia.[22] It shows a higher affinity for GABA-A receptors containing the α1 subunit.[24]
-
Alpidem: Primarily used as an anxiolytic.[23] While it also binds to the benzodiazepine site, its overall receptor binding profile and downstream effects differ from Zolpidem, resulting in anxiety reduction with less sedation at therapeutic doses.[23][25]
A study comparing their effects on the spontaneous electrical activity of substantia nigra pars reticulata (SNR) neurons found that the hypnotic, Zolpidem, had a more potent inhibitory action than the anxiolytics, Alpidem and diazepam. The ID50 values were 0.076 mg/kg for Zolpidem, 0.821 mg/kg for Alpidem, and 0.492 mg/kg for diazepam.[25] This provides a clear, quantitative differentiation of their in vivo potency, which is a direct consequence of their isomeric structures and resulting receptor affinities.
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays discussed in this guide.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Antibacterial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation: Prepare a 2-fold serial dilution of each imidazo[1,2-a]pyridine isomer in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for drug discovery. However, this guide demonstrates that its biological activity is not a monolithic property but is exquisitely sensitive to the isomeric arrangement of its substituents. Head-to-head comparisons reveal that minor positional changes on the heterocyclic core can lead to orders-of-magnitude differences in potency, alter the mechanism of action, and define the therapeutic application—be it as an anticancer agent, a kinase inhibitor, an antibiotic, or a modulator of neurological function. For researchers in the field, a deep understanding of these structure-activity relationships is not merely academic; it is the fundamental principle that guides the rational design of more potent, selective, and ultimately, more effective medicines.
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Confirming Cellular Target Engagement of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended cellular target is a cornerstone of preclinical development. For researchers investigating novel molecular entities such as 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC), a member of the promising imidazo[1,2-a]pyridine class, establishing target engagement is paramount. This guide provides a comprehensive comparison of modern techniques to validate the cellular targets of DMIPC, offering insights into the rationale behind experimental choices and detailed protocols for their execution.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antitubercular effects.[1][2] Known targets for this class of compounds include critical signaling proteins like phosphoinositide 3-kinases (PI3K), STAT3, and the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis.[3][4][5] While the specific target of DMIPC is yet to be elucidated, the methodologies outlined herein provide a robust framework for its identification and validation.
A Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate method for confirming target engagement is contingent on several factors, including the nature of the anticipated target, the availability of reagents, and the specific questions being addressed. Here, we compare three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7] | Not all proteins exhibit a significant thermal shift upon ligand binding; requires specific antibodies for targeted analysis. | Validating known targets and assessing target engagement in a physiological context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[8][9] | Label-free, does not require modification of the compound, relatively straightforward.[10] | May not be effective for very weak interactions; requires optimization of protease concentration. | Initial target identification and validation without the need for compound derivatization. |
| Chemical Proteomics | Utilizes a modified version of the compound (probe) to capture and identify binding partners from a cell lysate.[11][12] | Can identify novel and unexpected targets, provides a global view of compound interactions.[13] | Requires synthesis of a functionalized probe, which may alter the compound's binding properties; potential for false positives.[14] | Unbiased target discovery and elucidating the broader interactome of a compound. |
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, we present detailed, step-by-step protocols for their implementation in the context of identifying the cellular target of DMIPC.
Cellular Thermal Shift Assay (CETSA) Workflow
Protocol: Targeted CETSA using Western Blot
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., a cancer cell line known to be sensitive to imidazopyridines) and grow to 70-80% confluency. Treat the cells with a predetermined concentration of DMIPC or vehicle control (e.g., DMSO) for a specified time.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the samples and analyze them by SDS-PAGE and Western blotting using an antibody against the putative target protein.
Drug Affinity Responsive Target Stability (DARTS) Workflow
Protocol: Unbiased DARTS with Mass Spectrometry
-
Cell Lysate Preparation: Lyse cultured cells in a non-denaturing lysis buffer and determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of DMIPC or a vehicle control for 1 hour at room temperature.[3]
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample and incubate for a time determined by optimization experiments to achieve partial digestion.[8][9]
-
Stopping the Reaction and Sample Preparation: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis and Band Excision: Run the samples on an SDS-PAGE gel. Visualize the protein bands (e.g., with Coomassie stain) and excise bands that show increased intensity in the DMIPC-treated lanes compared to the vehicle control.
-
Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protected proteins.
Potential Signaling Pathways of DMIPC
Given that other imidazo[1,2-a]pyridine derivatives have been shown to target the PI3K/AKT/mTOR and STAT3 signaling pathways, it is plausible that DMIPC may also modulate these cascades.[3][11] Understanding these pathways is crucial for designing downstream validation experiments.
PI3K/AKT/mTOR Signaling Pathway
STAT3 Signaling Pathway
Concluding Remarks
The journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. For this compound, the definitive identification of its cellular target is a critical next step. The methodologies presented in this guide—CETSA, DARTS, and chemical proteomics—each offer a unique lens through which to view the intricate dance between a compound and the cellular proteome. By carefully selecting the most appropriate technique and meticulously executing the experimental protocols, researchers can confidently elucidate the mechanism of action of DMIPC, thereby accelerating its potential translation into the clinic.
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A Comparative Guide to Replicating the Antimycobacterial Effects of Imidazo[1,2-a]pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable challenge to global health. This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the most promising new classes of antitubercular agents are the imidazo[1,2-a]pyridine analogues. This guide provides a comprehensive comparison of the antimycobacterial performance of these analogues against standard anti-TB drugs, supported by experimental data and detailed protocols to facilitate the replication of these findings in your own research.
The Rise of Imidazo[1,2-a]pyridines: A New Frontier in Anti-TB Drug Discovery
The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In the context of tuberculosis, certain IPA derivatives have shown remarkable potency against both drug-susceptible and drug-resistant Mtb strains.[2][3] This has led to the development of clinical candidates such as telacebec (Q203), which is currently in clinical trials.[4][5]
The primary mechanism of action for the potent antimycobacterial activity of imidazo[1,2-a]pyridine analogues is the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[6] Specifically, these compounds target the QcrB subunit of the cytochrome bc1 complex, leading to a disruption of cellular respiration and a rapid depletion of ATP, which is essential for the survival of Mtb.[6][7] This unique mechanism of action makes them attractive candidates for new combination therapies, as they are less likely to exhibit cross-resistance with existing anti-TB drugs.
Visualizing the Mechanism: Inhibition of the Electron Transport Chain
The following diagram illustrates the mechanism of action of imidazo[1,2-a]pyridine analogues in the context of the Mycobacterium tuberculosis electron transport chain.
Caption: Inhibition of the M. tuberculosis electron transport chain by imidazo[1,2-a]pyridine analogues.
Comparative In Vitro Efficacy: Imidazo[1,2-a]pyridines vs. Standard Anti-TB Drugs
The in vitro potency of a compound is a critical determinant of its potential as a therapeutic agent. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following table provides a comparative summary of the MIC values for several potent imidazo[1,2-a]pyridine analogues and first-line anti-tuberculosis drugs against the H37Rv strain of Mycobacterium tuberculosis.
| Compound Class | Compound | MIC (µg/mL) | Reference(s) |
| Imidazo[1,2-a]pyridine Analogues | IPA-6 | 0.05 | [1] |
| Compound with N-(2-phenoxyethyl) moiety | 0.027 | [1] | |
| Compound 5 | 0.0625 | [1] | |
| Compound 18 | <0.01 | [8] | |
| First-Line Anti-TB Drugs | Isoniazid | 0.01 - 0.25 | [9][10] |
| Rifampicin | 0.5 - 1.0 | [11][12] | |
| Ethambutol | 1.9 (liquid medium) | [13][14] | |
| Pyrazinamide (acidic pH) | 25 - 100 | [15][16][17] |
Note: MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis tested.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro activity is a crucial first step, the ultimate test of a drug's potential is its efficacy in a living organism. Several imidazo[1,2-a]pyridine analogues have demonstrated promising results in murine models of tuberculosis. For instance, the clinical candidate telacebec (Q203) has been shown to reduce the bacterial load in the lungs of infected mice by over 90% at a dose of 10 mg/kg, an efficacy comparable to that of isoniazid.[4] Another analogue, ND-09759, has also shown significant protective efficacy in a mouse infection model.[18] These in vivo studies provide strong evidence for the potential of this class of compounds to be developed into effective anti-TB drugs.[19][20]
Experimental Protocols for Replicating Antimycobacterial Assays
To facilitate further research and validation of the antimycobacterial effects of imidazo[1,2-a]pyridine analogues, we provide the following detailed experimental protocols.
Experimental Workflow
Caption: A generalized workflow for evaluating the antimycobacterial activity and cytotoxicity of imidazo[1,2-a]pyridine analogues.
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is adapted from established methods for determining the MIC of compounds against M. tuberculosis.[7]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Imidazo[1,2-a]pyridine analogue stock solution (e.g., 10 mg/mL in DMSO)
-
Standard anti-TB drug (e.g., isoniazid) as a positive control
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer-perimeter wells of the 96-well plate to minimize evaporation.
-
Drug Dilution:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to wells in columns 2 through 11 of rows B to G.
-
Add 2 µL of the test compound stock solution to the wells in column 2. This will be the highest concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from column 2 to column 3, mixing, and continuing this process through column 10. Column 11 will serve as the drug-free control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in supplemented Middlebrook 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from columns 2 to 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-seal the plate and incubate for an additional 24 hours at 37°C.
-
-
Result Interpretation:
-
A blue color in the well indicates no bacterial growth (inhibition).
-
A pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[21][22][23][24][25]
Materials:
-
Mammalian cell line (e.g., Vero or HepG2 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom microtiter plates
-
Imidazo[1,2-a]pyridine analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the no-treatment control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine class of compounds represents a highly promising avenue for the development of new and effective treatments for tuberculosis. Their potent in vitro and in vivo activity, coupled with a novel mechanism of action, positions them as valuable candidates for further investigation. The experimental protocols provided in this guide are intended to empower researchers to replicate and build upon the existing body of knowledge, ultimately contributing to the global effort to combat this devastating disease. Future research should focus on optimizing the pharmacokinetic and safety profiles of these analogues, as well as exploring their efficacy in combination with other anti-TB agents to develop shorter, safer, and more effective treatment regimens.
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A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives Across Various Cancer Cell Lines
Introduction
Cancer remains one of the most significant global health challenges, necessitating the continuous development of novel and more effective therapeutic agents.[1][2] In the field of medicinal chemistry, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic accessibility.[1] This heterocyclic system is the core of several marketed drugs and has demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5]
The anticancer properties of imidazo[1,2-a]pyridine derivatives are diverse, stemming from their ability to interact with various molecular targets crucial for tumor growth and survival.[3][4] Depending on the substitution patterns around the core structure, these compounds can modulate key cellular pathways, induce programmed cell death, and halt the proliferation of cancer cells.[1][6] This guide provides an in-depth comparative analysis of the performance of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. It aims to offer researchers, scientists, and drug development professionals a clear overview of structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to aid in the rational design of future anticancer therapeutics.
Key Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by modulating multiple cellular pathways. Understanding these mechanisms is fundamental to appreciating their therapeutic potential and guiding further development.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Numerous imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit key kinases in this pathway, particularly PI3Kα.[7][8] By blocking this pathway, these compounds can effectively suppress tumor cell proliferation and induce apoptosis.[3][9][10] For example, studies have shown that certain derivatives lead to a reduction in the phosphorylation levels of Akt and mTOR, key downstream effectors of PI3K signaling.[8][10]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce apoptosis (programmed cell death) in malignant cells. Several imidazo[1,2-a]pyridine derivatives have been shown to trigger this process. Mechanistic studies reveal that these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioner enzymes of apoptosis.[12][13]
Furthermore, these derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[10] Treatment with certain compounds has resulted in an accumulation of cells in the G2/M phase, often associated with increased expression of cell cycle inhibitors like p53 and p21.[7][10][13]
Other Notable Mechanisms
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is another crucial target in cancer therapy, as its dysregulation promotes tumor growth and metastasis. Specific IP derivatives have been developed as potent and selective c-Met inhibitors.[2]
-
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some IP derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to mitotic arrest and cell death, similar to established drugs like paclitaxel.[1][3][9]
-
Covalent KRAS Inhibition: Mutations in the KRAS gene are notorious drivers of some of the most difficult-to-treat cancers. Recently, the imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors that specifically target the KRAS G12C mutation, offering a promising strategy for these intractable cancers.[8][14]
Comparative Analysis of Derivative Performance
The cytotoxic efficacy of imidazo[1,2-a]pyridine derivatives varies significantly based on their structural modifications and the genetic makeup of the cancer cell line being tested. The following sections provide a comparative summary of their activity, measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Activity in Lung and Breast Cancer Cell Lines
Derivatives have shown significant promise against lung and breast cancers. Notably, quinazoline-containing hybrids have demonstrated sub-micromolar activity. Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, is exceptionally potent against both lung (HCC827, A549) and breast (MCF-7) cancer cells, with its mechanism linked to potent PI3Kα inhibition.[7] Another derivative, 9d , which incorporates a 1,2,3-triazole moiety, was found to be more potent than the standard chemotherapy drug cisplatin against the MCF-7 breast cancer cell line.[15]
| Compound/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 13k | HCC827 | Non-Small Cell Lung | 0.09 | [7] |
| 13k | A549 | Non-Small Cell Lung | 0.21 | [7] |
| 22e | EBC-1 | Non-Small Cell Lung | 0.045 | [2] |
| I-11 | NCI-H358 | Lung Carcinoma (KRAS G12C) | Potent Activity Reported | [14] |
| 6a, 6d, 6e, 6i | A549 | Non-Small Cell Lung | Active | [12] |
| 13k | MCF-7 | Breast Adenocarcinoma | 0.19 | [7] |
| 9d | MCF-7 | Breast Adenocarcinoma | 2.35 | [15] |
| 12b | MCF-7 | Breast Adenocarcinoma | 11 | [16] |
| IP-5 | HCC1937 | Breast Carcinoma | Potent Activity Reported | [13] |
Activity in Cervical and Melanoma Cancer Cell Lines
Cervical cancer (HeLa) and melanoma (A375, WM115) cell lines have also proven susceptible to imidazo[1,2-a]pyridine derivatives.[10] Compound 6 from one study demonstrated broad activity, inhibiting proliferation in both HeLa and melanoma cells with IC50 values in the low micromolar range.[10][17] Its mechanism involves the inhibition of the Akt/mTOR pathway and the induction of G2/M cell cycle arrest.[10] The triazole derivative 9d also showed high potency against HeLa cells.[15]
| Compound/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 9d | HeLa | Cervical Carcinoma | 10.89 | [15] |
| Compound 5 | HeLa | Cervical Carcinoma | 44.6 | [10] |
| Compound 6 | HeLa | Cervical Carcinoma | 35.0 | [10] |
| Compound 7 | HeLa | Cervical Carcinoma | 38.6 | [10] |
| Compound 5 | A375 | Melanoma | 14.8 | [10] |
| Compound 6 | A375 | Melanoma | 9.7 | [10] |
| Compound 7 | A375 | Melanoma | 11.2 | [10] |
| 12b | A375 | Melanoma | 11 | [16] |
Activity in Liver and Other Cancer Cell Lines
The cytotoxic landscape extends to other cancer types, including liver carcinoma (HepG2) and neuroblastoma (SH-SY5Y). A series of derivatives with S-alkyl/aryl moieties showed antiproliferative activity against HepG2 cells, with compounds 6d and 6i inhibiting DNA synthesis via an apoptotic pathway.[12]
| Compound/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 6a, 6d, 6e, 6i | HepG2 | Liver Carcinoma | Active | [12] |
| 12b | HepG2 | Liver Carcinoma | 13 | [16] |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [16] |
| 13k | SH-SY5Y | Neuroblastoma | 0.43 | [7] |
| 13k | HEL | Leukemia | 0.28 | [7] |
Standardized Experimental Protocols
To ensure the reproducibility and comparability of data, standardized protocols are essential. The following are step-by-step methodologies for the key experiments frequently used to evaluate these compounds.
Cell Viability (MTT) Assay
This colorimetric assay is a primary screen to determine a compound's cytotoxicity by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the percentage of the population in each phase of the cell cycle (G0/G1, S, G2/M).[8]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.[8]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A to ensure only DNA is stained.[8]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The data is used to generate a histogram, and software is used to quantify the percentage of cells in each phase.
Discussion and Future Perspectives
The collective evidence strongly supports the imidazo[1,2-a]pyridine scaffold as a highly promising framework for the development of novel anticancer agents.[1][2] The versatility of its core structure allows for extensive chemical modification, leading to derivatives with high potency and diverse mechanisms of action, including the inhibition of clinically relevant targets like PI3K and KRAS G12C.[7][14] The sub-micromolar IC50 values observed for several derivatives against a wide range of cancer cell lines highlight their therapeutic potential.[7]
However, the transition from a promising in vitro profile to a clinical candidate involves overcoming significant challenges. A disappointing in vivo result for an otherwise potent c-Met inhibitor highlights the importance of optimizing pharmacokinetic properties, such as metabolic stability and oral bioavailability.[2] Future research should therefore focus on:
-
Structure-Activity Relationship (SAR) Expansion: Systematically exploring substitutions at all positions of the imidazo[1,2-a]pyridine ring to refine potency and selectivity.
-
Pharmacokinetic Optimization: Designing derivatives with improved metabolic stability to enhance in vivo efficacy and reduce potential off-target effects.
-
In Vivo Studies: Advancing the most promising compounds into preclinical animal models to evaluate their antitumor efficacy, safety, and tolerability.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing chemotherapy drugs or targeted agents to overcome drug resistance.
References
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Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. [Link]
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Kaya, T., Tüzün, N., & Kaplancıklı, Z. A. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Chander, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Wang, W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1016-1021. [Link]
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link]
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Chander, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Li, Z., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3229. [Link]
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Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. [Link]
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Chander, S., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1547-1556. [Link]
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Endoori, H., et al. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Journal of Heterocyclic Chemistry. [Link]
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Ghorbani-Vaghei, R., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular and Cellular Biochemistry. [Link]
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Aliwaini, S. H., et al. (2020). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
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Adris, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37435-37447. [Link]
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Hussein, A. M., & Al-Ami, N. D. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule, belonging to the versatile imidazopyridine class, holds significant potential due to the broad biological activities exhibited by its structural relatives.[1][2] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal.
Improper disposal of such specialized reagents can lead to environmental contamination, pose risks to public health, and result in significant regulatory penalties.[3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to be both scientifically sound and practically applicable in a research setting.
Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile by examining its structural components: the imidazopyridine core, the aromatic aldehyde group, and the dimethoxyphenyl substituent. An SDS for the closely related Imidazo[1,2-a]pyridine-2-carbaldehyde serves as a primary reference.[4]
| Hazard Category | Potential Risk | Rationale and Recommended Precautions |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Aldehydes and pyridine derivatives can be toxic.[5] All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of fine particulates. Do not eat, drink, or smoke in the laboratory.[6] |
| Skin Corrosion / Irritation | May cause skin irritation. | Aromatic aldehydes and heterocyclic compounds can irritate the skin upon contact.[7][8] Avoid all direct skin contact by using appropriate gloves and a lab coat. |
| Serious Eye Damage / Irritation | Causes serious eye irritation/damage. | This is a primary hazard noted for related aldehyde compounds.[7] Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be used when handling larger quantities or if there is a significant splash risk. |
| Environmental Hazard | Potentially harmful to aquatic life. | Many complex organic molecules have ecotoxicity. Disposal into sanitary sewer systems is strictly prohibited to prevent environmental release.[3][9] |
Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, the following minimum PPE is required when handling this compound in any form (solid or solution).
| Equipment | Specification | Justification |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for incidental contact. Change gloves immediately if contamination occurs. |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particulates, addressing the primary risk of serious eye damage. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for normal handling | All handling of solid material and volatile solutions must be conducted within a chemical fume hood. |
Integrated Disposal Workflow
The following diagram outlines the decision-making process for segregating and disposing of waste generated from work with this compound.
Caption: Decision tree for proper waste stream segregation.
Step-by-Step Disposal Procedures
All chemical waste must be treated as hazardous.[9] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3]
Protocol 5.1: Disposal of Solid Waste
This procedure applies to unused or expired solid this compound, as well as contaminated consumables.
-
Designate a Waste Container: Obtain a dedicated container for solid chemical waste from your institution's Environmental Health & Safety (EHS) department. This is typically a plastic pail with a lid or a properly rated bag.[10]
-
Label the Container: Affix a hazardous waste label to the container. Fill it out completely with the full chemical name: "this compound" and any other components. Do not use abbreviations or chemical formulas.
-
Transfer Waste: Carefully transfer the solid chemical waste, along with any contaminated items (e.g., weigh boats, spatulas, gloves, paper towels from spill cleanup), into the designated solid waste container.
-
Secure the Container: Keep the container lid securely fastened at all times, except when adding waste.[9][11] This prevents the release of vapors and protects the lab environment.
-
Storage and Pickup: Store the sealed container in a designated Satellite Accumulation Area within the laboratory.[11] Contact your EHS office for pickup once the container is full or according to your institution's schedule.
Protocol 5.2: Disposal of Liquid Waste
This procedure applies to solutions containing the target compound, reaction mixtures, and solvent rinses. The critical step is the segregation of halogenated and non-halogenated solvents, as this has significant implications for the final disposal method and cost.[12]
-
Select the Correct Waste Container:
-
For Non-Halogenated Solvents (e.g., acetone, ethyl acetate, hexanes, methanol, acetonitrile): Use a clearly labeled "Non-Halogenated Hazardous Waste" container.
-
For Halogenated Solvents (e.g., dichloromethane (DCM), chloroform, carbon tetrachloride): Use a clearly labeled "Halogenated Hazardous Waste" container.
-
-
Labeling: Ensure the container is accurately labeled with the full chemical names of all components, including solvents and the title compound, with estimated percentages.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the appropriate container.
-
Secure the Container: Keep the container cap tightly sealed when not in use. Store in a well-ventilated area, preferably within secondary containment, in your lab's Satellite Accumulation Area.[3]
-
Request Pickup: Do not overfill containers; stop at 90% capacity to allow for expansion.[13] Contact your EHS office for waste pickup.
Protocol 5.3: Decontamination and Disposal of Empty Containers
The original stock bottle of this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse Procedure: a. In a chemical fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. b. Secure the cap and swirl the container to rinse all interior surfaces thoroughly. c. Decant the rinse solvent (now called "rinsate") into the appropriate hazardous liquid waste container (non-halogenated). d. Repeat this rinsing process two more times for a total of three rinses.[14]
-
Container Disposal: a. After the final rinse, allow the container to air-dry completely in the back of the fume hood. b. Obliterate or deface the original chemical label on the container to prevent confusion.[14] c. Once the label is defaced and the container is dry, it can typically be disposed of in a designated laboratory glass waste box. Consult your institutional policy to confirm.
Spill Management
Accidental spills must be treated as hazardous waste.[9]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS office.
-
Cleanup (Small Spills): For minor spills that you are trained to handle:
-
Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully scoop the material into the solid hazardous waste container.
-
Liquid Spill: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward.
-
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Place all cleanup materials (absorbent pads, contaminated gloves) into your solid hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as required by your institution.
Conclusion: A Culture of Safety
The proper management of chemical waste is a non-negotiable aspect of professional scientific practice. By adhering to these detailed procedures for this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal in your facility.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]
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Pyridine Safety Data Sheet. Carl ROTH. [Link]
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3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
